molecular formula C13H13NO2 B1431864 Methyl 3-(isoquinolin-5-yl)propanoate CAS No. 87087-26-1

Methyl 3-(isoquinolin-5-yl)propanoate

Cat. No.: B1431864
CAS No.: 87087-26-1
M. Wt: 215.25 g/mol
InChI Key: JJKASTZXQCRUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(isoquinolin-5-yl)propanoate (CAS 87087-26-1) is a high-value chemical building block based on the privileged isoquinoline scaffold, widely recognized for its significant potential in medicinal chemistry and materials science . This compound, with the molecular formula C13H13NO2 and a molecular weight of 215.25, is supplied at a minimum purity of 95% . The isoquinoline structural framework is a key component in numerous biologically active alkaloids and synthetic compounds, which are extensively investigated for their wide-ranging biological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . Its specific structure makes it a versatile intermediate for constructing more complex molecules for pharmaceutical development. Furthermore, isoquinoline derivatives are of great interest in the field of optical materials due to their fluorescent properties . Research has demonstrated that such compounds can exhibit strong visible fluorescence, making them promising candidates for application as novel organic fluorophores in chemical sensing and bio-imaging . As a supplier, we provide this critical intermediate to support innovation in global pharmaceutical and academic research, certified under stringent ISO quality systems to guarantee reliability and consistency . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Properties

IUPAC Name

methyl 3-isoquinolin-5-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)6-5-10-3-2-4-11-9-14-8-7-12(10)11/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKASTZXQCRUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis and Characterization of Methyl 3-(isoquinolin-5-yl)propanoate

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for this compound, a molecule of interest for researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and functionalized derivatives like the target molecule serve as crucial building blocks for novel therapeutic agents. This document details the strategic synthesis, step-by-step experimental protocols, and rigorous characterization required to ensure the identity, purity, and quality of the final compound.

The synthesis of this compound is most effectively approached through a modern cross-coupling strategy followed by a reduction. A retrosynthetic analysis reveals a logical pathway that leverages the power and reliability of palladium-catalyzed C-C bond formation.

Retrosynthetic Analysis

The target ester can be disconnected at the Cα-Cβ bond of the propanoate side chain, suggesting that the final step could be the reduction of an α,β-unsaturated ester. This intermediate, Methyl 3-(isoquinolin-5-yl)acrylate, is an ideal product of a Mizoroki-Heck reaction. The Heck reaction is a powerful method for coupling an unsaturated halide with an alkene, making it a prime choice for this transformation.[1] This leads to two key starting materials: 5-bromoisoquinoline and methyl acrylate. 5-Bromoisoquinoline itself is readily prepared from the parent isoquinoline via electrophilic bromination.

G cluster_main Retrosynthetic Analysis Target This compound Intermediate1 Methyl 3-(isoquinolin-5-yl)acrylate Target->Intermediate1 Reduction SM1 5-Bromoisoquinoline Intermediate1->SM1 Heck Reaction SM2 Methyl Acrylate Intermediate1->SM2 Heck Reaction SM3 Isoquinoline SM1->SM3 Bromination G cluster_workflow Overall Synthesis and Characterization Workflow Start_Iso Isoquinoline Step1 Stage 1: Bromination (H₂SO₄, -20°C) Start_Iso->Step1 Start_NBS NBS Start_NBS->Step1 Intermediate 5-Bromoisoquinoline Step1->Intermediate Purification Purification (Work-up & Chromatography) Intermediate->Purification Crude Product Start_Acrylate Methyl Acrylate Step2 Stage 2A: Heck Reaction (Pd(OAc)₂, PPh₃, Et₃N) Start_Acrylate->Step2 Intermediate2 Methyl 3-(isoquinolin-5-yl)acrylate Step2->Intermediate2 Step3 Stage 2B: Hydrogenation (Pd/C, MeOH) Intermediate2->Step3 Start_H2 H₂ Gas Start_H2->Step3 FinalProduct Final Product: This compound Step3->FinalProduct Crude Product Purification->Step2 Purified Intermediate QC Characterization FinalProduct->QC NMR ¹H & ¹³C NMR QC->NMR MS HRMS QC->MS IR IR Spectroscopy QC->IR

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-(isoquinolin-5-yl)propanoate, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to ensure scientific integrity and practical applicability.

Introduction: The Structural Significance of this compound

Isoquinoline and its derivatives are fundamental heterocyclic scaffolds found in numerous biologically active compounds and natural products. The introduction of a methyl propanoate side chain at the 5-position of the isoquinoline ring system creates a molecule with significant potential for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for its quality control and for understanding its reactivity in subsequent synthetic steps.

This guide will present a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. This approach, grounded in the fundamental principles of spectroscopy and data from analogous structures, provides a robust framework for the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift correlations, functional group frequencies, and fragmentation patterns of isoquinoline and aromatic ester moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) would exhibit distinct signals for the aromatic protons of the isoquinoline ring and the aliphatic protons of the methyl propanoate side chain. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring and the ester functional group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.25s-1HH-1
~8.55d~5.81HH-3
~8.20d~8.21HH-4
~7.95d~8.21HH-8
~7.70t~7.51HH-7
~7.60d~5.81HH-6
~3.70s-3H-OCH₃
~3.40t~7.52H-CH₂- (α to isoquinoline)
~2.85t~7.52H-CH₂- (α to C=O)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound reflect the different electronic environments of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~173.0C=O (ester)
~152.0C-1
~143.5C-3
~136.0C-8a
~134.5C-5
~130.0C-4a
~129.5C-8
~128.0C-7
~127.5C-6
~121.0C-4
~52.0-OCH₃
~34.0-CH₂- (α to C=O)
~31.0-CH₂- (α to isoquinoline)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=N, and C=C bonds of the isoquinoline ring, as well as the C=O and C-O bonds of the ester group.[1][2][3]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1735StrongC=O stretch (ester)[1][2][3]
~1620, ~1580, ~1500Medium-StrongC=C and C=N stretching (isoquinoline ring)
~1250StrongC-O stretch (ester)[1][4]
850-750StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to a detectable molecular ion peak and characteristic fragment ions.[5][6][7]

Table 4: Predicted Mass Spectrometry Data for this compound (EI-MS)

m/zRelative IntensityAssignment
215Moderate[M]⁺ (Molecular Ion)
184Moderate[M - OCH₃]⁺
156Strong[M - COOCH₃]⁺
128Very Strong[Isoquinoline]⁺

Experimental Protocols

To obtain high-quality spectroscopic data, standardized and well-defined experimental protocols are essential. The following sections provide detailed methodologies for acquiring NMR, IR, and MS spectra for compounds such as this compound.

NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[9]

  • Filter the solution through a small cotton plug in the pipette if any solid particles are present to avoid compromising the spectral resolution.[9]

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Co-add 1024 scans for adequate signal intensity.

IR Data Acquisition (ATR-FTIR)

Methodology:

  • Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract any atmospheric or instrumental interferences.[10][11][12]

  • Place a small amount of the solid sample or a single drop of the liquid sample directly onto the center of the ATR crystal.[13]

  • Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-add 16 to 32 scans to enhance the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe after analysis.[13]

Mass Spectrometry Data Acquisition (EI-MS)

Procedure:

  • Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Utilize an electron ionization (EI) source.[14][15][16]

  • Set the electron energy to 70 eV to induce reproducible fragmentation.[14][17][18]

  • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • The instrument will detect the positively charged ions and fragments, generating a mass spectrum that plots ion abundance versus m/z.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and provide a visual representation of the relationships between its structural features and the predicted spectroscopic data.

Caption: Chemical structure of this compound.

¹H NMR Correlation Diagram cluster_structure This compound cluster_aromatic Aromatic Protons (δ 7.6-9.3 ppm) cluster_aliphatic Aliphatic Protons (δ 2.8-3.7 ppm) Structure Isoquinoline-CH2-CH2-COOCH3 H1 H-1 (~9.25 ppm, s) Structure->H1 Deshielded by N H3 H-3 (~8.55 ppm, d) Structure->H3 Adjacent to N CH2_iso -CH2- (α to isoquinoline, ~3.40 ppm, t) Structure->CH2_iso Propanoate Chain H4 H-4 (~8.20 ppm, d) H6_H8 H-6, H-7, H-8 (~7.6-8.0 ppm, m) OCH3 -OCH3 (~3.70 ppm, s) CH2_CO -CH2- (α to C=O, ~2.85 ppm, t) CH2_iso->CH2_CO Coupling (J ~7.5 Hz)

Caption: Correlation of ¹H NMR signals with the molecular structure.

Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z 215 F1 [M - OCH₃]⁺ m/z 184 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 156 M->F2 - •COOCH₃ F3 [Isoquinoline]⁺ m/z 128 F2->F3 - C₂H₂

Caption: Predicted fragmentation pathway in EI-Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By integrating fundamental spectroscopic principles with data from related structural motifs, a comprehensive characterization of this important synthetic intermediate is presented. The detailed experimental protocols and visual correlations serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the reliable identification and quality assessment of this and analogous compounds.

References

  • BenchChem. A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. Accessed January 19, 2026.

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Published September 1, 2018.

  • Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733.

  • PubMed. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Published January 20, 2020.

  • LCGC International. Electron Ionization for GC–MS. Accessed January 19, 2026.

  • Creative Proteomics. Electron Ionization. Accessed January 19, 2026.

  • Emory University Department of Chemistry. Mass Spectrometry Ionization Methods. Accessed January 19, 2026.

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Updated September 30, 2024.

  • Baitai Peike Biotechnology. Electronic Ionization EI. Accessed January 19, 2026.

  • LiveJournal. CDCl3 is a common solvent used for NMR analysis. It is used because…. Accessed January 19, 2026.

  • ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... Accessed January 19, 2026.

  • UTHSCSA. Stepbystep procedure for NMR data acquisition. Accessed January 19, 2026.

  • Chemistry LibreTexts. 3.1: Electron Ionization. Updated July 3, 2022.

  • Quora. What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Published January 30, 2021.

  • University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. Accessed January 19, 2026.

  • ResearchGate. The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion. Accessed January 19, 2026.

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Accessed January 19, 2026.

  • Quora. Why do we use cdcl3 as a solvent for recording the NMR spectrum?. Published October 11, 2018.

  • Organic Chemistry at CU Boulder. NMR Spectrum Acquisition. Accessed January 19, 2026.

  • NMR Solvents. Accessed January 19, 2026.

  • UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. Published June 17, 2014.

  • ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for... Accessed January 19, 2026.

  • ALWSCI. How To Prepare And Run An NMR Sample. Published July 24, 2025.

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Accessed January 19, 2026.

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Accessed January 19, 2026.

  • MSU chemistry. NMR Spectroscopy. Accessed January 19, 2026.

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Accessed January 19, 2026.

  • Química Organica.org. IR Spectrum: Esters. Accessed January 19, 2026.

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Published February 19, 2016.

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Published July 1, 2018.

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Accessed January 19, 2026.

  • UCLA Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Esters. Accessed January 19, 2026.

  • ChemicalBook. Isoquinoline(119-65-3) 13C NMR spectrum. Accessed January 19, 2026.

  • Benchchem. Application Note: 1H NMR Characterization of Substituted Quinolines. Accessed January 19, 2026.

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Accessed January 19, 2026.

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Published May 19, 2024.

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Updated April 29, 2020.

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Accessed January 19, 2026.

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Accessed January 19, 2026.

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Accessed January 19, 2026.

Sources

Crystal structure analysis of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 3-(isoquinolin-5-yl)propanoate

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. An unambiguous crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and solid-state packing, which are critical for understanding a compound's physicochemical properties and its potential as a therapeutic agent. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of this compound, a key heterocyclic scaffold.

While a definitive crystal structure for this compound is not currently in the public domain, this guide will serve as a detailed roadmap for its determination and analysis. The protocols and theoretical discussions presented herein are based on established, field-proven techniques for the crystallographic analysis of related isoquinoline derivatives.

Synthesis and High-Purity Recrystallization

The journey to a crystal structure begins with the synthesis of the target compound. A plausible synthetic route to this compound would involve a multi-step process, likely culminating in the formation of the propanoate side chain attached to the isoquinoline core. Various synthetic strategies for substituted isoquinolines have been reported, providing a foundation for obtaining the target molecule.

A critical prerequisite for successful single-crystal growth is the high purity of the synthesized compound. Impurities can inhibit nucleation and crystal growth, leading to amorphous solids or poorly diffracting crystals. Therefore, rigorous purification of the crude product is essential. Techniques such as column chromatography and multiple recrystallizations are often employed to achieve a purity of >99%.

Experimental Protocol: Recrystallization for Single-Crystal Growth

  • Solvent Selection: A systematic solvent screen is performed to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Dissolution: The purified this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Slow Cooling: The hot solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling process reduces the rate of nucleation and encourages the growth of larger, well-ordered single crystals.

  • Crystal Isolation: Once suitable crystals have formed, they are carefully isolated from the mother liquor by filtration or decantation. The crystals are then washed with a small amount of cold solvent and allowed to air dry.

The Art of Single-Crystal Growth

Growing a single crystal suitable for X-ray diffraction is often the most challenging step in a crystal structure analysis. The ideal crystal should be between 0.1-0.5 mm in all dimensions, transparent, and free from cracks or defects.[1] Several techniques can be employed to grow high-quality single crystals:

  • Slow Evaporation: A saturated solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to crystallization.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Slow Cooling: As described in the recrystallization protocol, slowly cooling a saturated solution can yield high-quality single crystals.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute structure of a crystalline solid.[1] It provides the precise coordinates of each atom in the molecule, offering unequivocal proof of connectivity, conformation, and stereochemistry.

The X-ray Crystallography Workflow

The process of determining a crystal structure using X-ray diffraction can be broken down into several key steps, as illustrated in the workflow diagram below.

X_ray_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase cluster_output Final Output Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth High Purity Mounting Crystal Mounting Crystal_Growth->Mounting Suitable Crystal Data_Collection X-ray Data Collection Mounting->Data_Collection Goniometer Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure Factors Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation & Analysis Structure_Refinement->Validation Refined Model CIF Crystallographic Information File (CIF) Validation->CIF Finalized Structure Publication Publication & Database Deposition CIF->Publication Data Sharing

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head. The analysis is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods.

  • Structure Refinement: The initial structural model is refined using a least-squares method, which adjusts the atomic coordinates and displacement parameters to best fit the experimental diffraction data.

Anticipated Crystallographic Data

While the specific crystallographic data for this compound is not yet known, we can anticipate a set of parameters based on known structures of similar isoquinoline derivatives.

ParameterAnticipated Value
Chemical FormulaC₁₃H₁₃NO₂
Formula Weight215.25 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (examples)
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 for monoclinic
V (ų)1500-2500
Z4 or 8
Calculated Density (g/cm³)1.2-1.4
R-factor< 0.05 for a well-refined structure

Molecular and Crystal Structure Analysis

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Conformation

The analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. A key point of interest would be the conformation of the propanoate side chain relative to the planar isoquinoline ring system.

Caption: Connectivity of this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound will pack in a way that maximizes favorable intermolecular interactions. These interactions can include:

  • π-π Stacking: The planar aromatic isoquinoline rings may stack on top of each other, leading to stabilizing π-π interactions.

  • C-H···O Hydrogen Bonds: The ester carbonyl group is a good hydrogen bond acceptor, and weak C-H···O hydrogen bonds are likely to be observed.

  • Van der Waals Forces: These non-specific interactions will also contribute to the overall stability of the crystal lattice.

Understanding these interactions is crucial for predicting the compound's physical properties, such as its melting point and solubility.

Data Validation and Deposition

Upon completion of the structure refinement, the final model must be rigorously validated to ensure its quality and accuracy. This involves checking for any inconsistencies in the geometric parameters and the overall fit to the experimental data.

Once validated, it is standard practice to deposit the crystallographic data in a public database, such as the Cambridge Structural Database (CSD).[2] This ensures that the data is preserved and accessible to the wider scientific community, contributing to the collective knowledge of chemical structures.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, represents a fundamental step in characterizing this important heterocyclic compound. From synthesis and crystal growth to the intricacies of X-ray diffraction and structural analysis, each step provides critical information. The resulting three-dimensional structure would offer unparalleled insights into the molecule's conformation and intermolecular interactions, providing a solid foundation for its further development in medicinal chemistry and materials science. This guide serves as a comprehensive technical framework for researchers and scientists to undertake such an analysis with scientific rigor and a deep understanding of the underlying principles.

References

  • BenchChem. (2025). X-ray crystallographic analysis to confirm the structure of a 1,3-Dichloro-6-nitroisoquinoline derivative.
  • MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.
  • ResearchGate. (n.d.). Crystal structures of the isoquinoline derivatives.
  • ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
  • ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines.
  • PubChem. (2026). methyl (2S)-2-amino-3-(isoquinolin-5-yl)propanoate.
  • PubChem. (n.d.). Methyl 2-amino-3-(5-isoquinolyl)propanoate.
  • CCDC. (n.d.). The Cambridge Structural Database.

Sources

A Strategic Guide to the In Vitro Biological Screening of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core is a prominent heterocyclic scaffold that has consistently demonstrated a vast spectrum of pharmacological activities.[1][2] This structural motif is present in numerous natural alkaloids, such as morphine and berberine, and serves as the foundational framework for many synthetic therapeutic agents.[2][3] The documented bioactivities of isoquinoline derivatives are extensive, including potent antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6] This inherent versatility makes the isoquinoline ring a "privileged structure" in medicinal chemistry, frequently exploited for the design of novel drug candidates.[6]

This guide presents a comprehensive, multi-tiered strategy for the in vitro biological screening of a novel derivative, Methyl 3-(isoquinolin-5-yl)propanoate. Given the absence of established biological data for this specific molecule, the proposed workflow is designed to systematically and efficiently explore its potential therapeutic value across several key pharmacological domains. Our approach is rooted in a logical progression from broad, foundational assessments to more targeted, mechanism-oriented assays, providing researchers with a robust framework to uncover and characterize the compound's bioactivity profile.

Section 1: Foundational Analysis and Tier 1 Screening

Before embarking on biological assays, the fundamental physicochemical properties of this compound, such as purity (via NMR, LC-MS) and solubility in relevant biological media (e.g., DMSO, aqueous buffers), must be rigorously established. This ensures the reliability and reproducibility of all subsequent experimental data.

Initial Cytotoxicity Assessment: The Gateway Assay

The initial and most critical step in screening any novel compound is to determine its effect on cell viability. This establishes a therapeutic window, identifies a dose range for subsequent, more sensitive assays, and flags non-specific toxicity early in the discovery process.

Rationale for Selection: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is selected as the primary screen for its high throughput, cost-effectiveness, and robust nature.[7] It provides a quantitative measure of metabolic activity, which serves as a reliable proxy for cell viability.[8]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate human cell lines (e.g., HEK293 for non-cancerous baseline, and a panel such as MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 4,000–5,000 cells per well and incubate for 24 hours to allow for cell adherence.[8]

  • Compound Treatment: Prepare a stock solution of this compound in sterile DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Section 2: Tier 2 Targeted Screening Cascade

Based on the extensive pharmacological precedent of the isoquinoline scaffold, a parallel screening approach is recommended to efficiently probe for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The initial cytotoxicity data from Tier 1 will guide the concentration ranges used in these assays.

Screening_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Targeted Screening (Parallel Pathways) cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation T1 Compound Characterization (Purity, Solubility) T1_Assay General Cytotoxicity Assay (e.g., MTT Assay) T1->T1_Assay Anticancer Anticancer T1_Assay->Anticancer Antimicrobial Antimicrobial T1_Assay->Antimicrobial AntiInflammatory Anti-inflammatory T1_Assay->AntiInflammatory Neuroprotective Neuroprotective T1_Assay->Neuroprotective MoA Lead Activity Identified Anticancer->MoA Antimicrobial->MoA AntiInflammatory->MoA Neuroprotective->MoA MoA_Assays Specific MoA Assays (e.g., Kinase Inhibition, Apoptosis Pathway Analysis) MoA->MoA_Assays caption Screening Cascade for this compound

Caption: A tiered workflow for the in vitro screening of the title compound.

Anticancer Activity Screening

Many isoquinoline derivatives exert potent anti-proliferative and cytotoxic effects on cancer cells.[9][10] A logical next step is to screen for such activity against a diverse panel of human cancer cell lines.

Workflow:

  • Broad-Spectrum Proliferation Screen: Utilize the MTT protocol (Section 1.1) across a panel of cancer cell lines from different tissues (e.g., breast, colon, lung, prostate, leukemia) to identify any selective anti-proliferative activity.[7][11]

  • Follow-up Assays (if activity is detected):

    • Apoptosis Induction: Use Annexin V/Propidium Iodide staining followed by flow cytometry to determine if cell death occurs via apoptosis or necrosis.[8]

    • Cell Cycle Analysis: Employ flow cytometry with DNA staining (e.g., propidium iodide) to assess if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[9]

Antimicrobial Activity Screening

The isoquinoline scaffold is a known feature of many antibacterial and antifungal agents.[1][12]

Rationale for Selection: The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's antimicrobial potency.[13][14] It is more precise than diffusion-based assays and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the standardized microbial suspension to each well containing 100 µL of the diluted compound.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[13]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Anti-inflammatory Activity Screening

Isoquinoline alkaloids often exhibit significant anti-inflammatory properties.[6][15] A combination of cell-free and cell-based assays can provide a comprehensive overview of this potential.

Workflow:

  • Cell-Free Initial Screen (Protein Denaturation): This simple assay serves as a preliminary test. Inflammation can involve protein denaturation, and agents that inhibit this process may have anti-inflammatory potential.[16][17] The assay measures the ability of the compound to inhibit heat-induced denaturation of bovine serum albumin (BSA), with absorbance read at 660 nm.[17]

  • Cell-Based Mechanistic Assay (Nitric Oxide Inhibition):

    • Rationale: Activated macrophages produce nitric oxide (NO) as a key pro-inflammatory mediator. Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a standard and relevant cell-based assay.[18]

    • Protocol:

      • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

      • Pre-treat cells with various concentrations of the test compound for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include a positive control like Dexamethasone.

      • Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[18]

      • Measure absorbance at ~540 nm and calculate the percentage inhibition of NO production.

Neuroprotective Activity Screening

Several isoquinoline compounds have demonstrated neuroprotective effects, making this a valuable screening path.[4][5]

Rationale for Selection: An oxidative stress-induced neurotoxicity model is highly relevant for neurodegenerative diseases.[19][20] Using a neuronal cell line like SH-SY5Y or HT22 and an inducer like hydrogen peroxide (H₂O₂) or glutamate provides a robust system to screen for protective effects.[20][21]

Experimental Protocol: H₂O₂-Induced Neurotoxicity Assay

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to differentiate (e.g., with retinoic acid) if required.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Induction of Injury: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours to induce oxidative stress and cell death.[21]

  • Viability Assessment: Measure cell viability using the MTT or Resazurin assay as described previously.

  • Analysis: A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Section 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation. This allows for an at-a-glance assessment of the compound's potency and selectivity across different biological assays.

Table 1: Hypothetical Cytotoxicity and Anti-proliferative Activity of this compound

Cell LineCell TypeIC₅₀ (µM)
HEK293Normal Human Kidney> 100
MCF-7Breast Adenocarcinoma12.5 ± 1.8
HCT-116Colorectal Carcinoma8.2 ± 0.9
A549Lung Carcinoma25.1 ± 3.4

Table 2: Hypothetical Antimicrobial and Anti-inflammatory Activity Summary

Assay TypeTarget/OrganismEndpointResult
AntimicrobialS. aureusMIC (µg/mL)16
AntimicrobialE. coliMIC (µg/mL)> 128
AntimicrobialC. albicansMIC (µg/mL)64
Anti-inflammatoryLPS-stimulated RAW 264.7NO Inhibition IC₅₀ (µM)22.7

Section 4: Conclusion and Future Directions

This technical guide outlines a systematic, multi-tiered approach for the initial in vitro biological evaluation of this compound. By progressing from broad cytotoxicity profiling to targeted screens based on the known pharmacology of the isoquinoline scaffold, this strategy maximizes the potential for discovering meaningful biological activity. Positive "hits" from the Tier 2 screens would warrant progression to Tier 3, which involves more in-depth Mechanism of Action (MoA) studies, such as specific enzyme inhibition assays, gene expression analysis, or investigation into specific signaling pathways. This logical and evidence-based cascade provides a solid foundation for any research program aimed at elucidating the therapeutic potential of novel chemical entities.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2011). PubMed Central. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. Available at: [Link]

  • In vitro neurology assays. (n.d.). InnoSer. Available at: [Link]

  • Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors. (2015). PubMed. Available at: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2013). PubMed. Available at: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). MDPI. Available at: [Link]

  • In-vitro Assays for Antimicrobial Assessment. (2023). ResearchGate. Available at: [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2016). ResearchGate. Available at: [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). Inovine Meetings. Available at: [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives. (2023). ACS Publications. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Anticancer Research. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS. (2013). PubMed Central. Available at: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Available at: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (2009). PubMed Central. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2009). PubMed Central. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Royal Society of Chemistry. Available at: [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). ResearchGate. Available at: [Link]

  • Bioassays for Anticancer Activities. (2015). ResearchGate. Available at: [Link]

  • Chapter 7: Isoquinolines. (2015). Royal Society of Chemistry. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2022). Semantic Scholar. Available at: [Link]

  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2022). PubMed. Available at: [Link]

  • methyl (2S)-2-amino-3-(isoquinolin-5-yl)propanoate. (n.d.). PubChem. Available at: [Link]

  • In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. (2017). PubMed Central. Available at: [Link]

  • methyl (2S)-2-amino-3-(isoquinolin-3-yl)propanoate. (n.d.). PubChem. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2022). ResearchGate. Available at: [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2021). Spandidos Publications. Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2022). ResearchGate. Available at: [Link]

  • Methyl 3-[(propan-2-yl)amino]propanoate. (n.d.). PubChem. Available at: [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PubMed Central. Available at: [Link]

Sources

A Methodological Guide for the Preliminary Cytotoxicity Profiling of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent anticancer properties. This guide introduces a comprehensive, multi-parametric strategy for conducting the initial in vitro cytotoxicity assessment of a novel derivative, Methyl 3-(isoquinolin-5-yl)propanoate. As a molecule with an uncharacterized biological profile, a rigorous and well-designed preliminary screening process is paramount for determining its therapeutic potential. This document provides a detailed framework for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causal-driven logic behind experimental choices. We present a tiered approach, beginning with broad assessments of metabolic viability and membrane integrity, and progressing to a more nuanced investigation into the mechanism of cell death. This whitepaper furnishes detailed, self-validating protocols for MTT, LDH, and Annexin V/Propidium Iodide assays, complete with data interpretation guidelines and recommendations for appropriate controls, ensuring scientific integrity and reproducibility.

Section 1: Introduction and Strategic Rationale

The Isoquinoline Scaffold in Drug Discovery

Isoquinoline alkaloids and their synthetic derivatives represent a vital class of N-heterocyclic compounds that have garnered immense interest in pharmacology since the 19th century.[1][2] Their derivatives exhibit a remarkable breadth of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] The structural motif is central to established drugs and numerous investigational agents, particularly in oncology, where they can induce cell cycle arrest, apoptosis, and autophagy through various mechanisms.[3][4] The inherent bioactivity of this scaffold provides a strong impetus for the synthesis and evaluation of novel analogues like this compound.

Profile: this compound

This compound is a novel chemical entity whose biological effects have not been characterized. Its structure, featuring the core isoquinoline ring linked to a methyl propanoate side chain, presents a unique chemical space for potential interaction with biological targets. The first critical step in evaluating its potential as a therapeutic agent is to establish its fundamental effect on cell viability and to determine its concentration-dependent toxicity.

The Imperative of Early-Stage Cytotoxicity Assessment

Preliminary cytotoxicity screening is a cornerstone of the preclinical drug discovery process.[5][6] These assays are essential for identifying the effective concentration range of a compound and for flagging potential toxicity early, saving significant resources. A key objective is to distinguish between a desired cytotoxic effect (cell-killing), which is often the goal for anticancer agents, and a cytostatic effect (inhibition of proliferation), while also assessing general toxicity against non-cancerous cells.[5] A robust initial assessment requires more than a single endpoint, as different compounds can induce cell death through distinct biochemical pathways.

Section 2: A Multi-Parametric Approach to Cytotoxicity Profiling

To generate a comprehensive and reliable preliminary profile for this compound, we advocate for a tiered, multi-parametric strategy. This approach mitigates the risk of misinterpretation inherent in single-assay evaluations by measuring distinct and complementary cellular health indicators.

Our proposed workflow involves three core assays:

  • Metabolic Viability Assay (MTT): To quantify the effect of the compound on cellular metabolic activity.

  • Membrane Integrity Assay (LDH): To measure cell membrane damage and necrosis.

  • Apoptosis vs. Necrosis Assay (Annexin V/PI): To elucidate the primary mechanism of cell death.

This strategic workflow is visualized in the diagram below.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis cluster_mechanistic Phase 4: Mechanistic Insight Compound Compound Preparation (Stock & Serial Dilutions) MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Release Assay (Membrane Integrity) Compound->LDH Cells Cell Culture (Cancer & Non-Cancerous Lines) Cells->MTT Cells->LDH IC50 Dose-Response Curves & IC50 Calculation MTT->IC50 LDH->IC50 Apoptosis Annexin V / PI Assay (Flow Cytometry) IC50->Apoptosis If IC50 is potent Interpretation Quantify Apoptosis vs. Necrosis Apoptosis->Interpretation

Caption: High-level workflow for cytotoxicity profiling.

Section 3: Pre-Experimental Preparations

Compound Handling and Stock Solution Preparation

The accuracy of any cytotoxicity study begins with precise compound preparation. This protocol ensures consistency and minimizes solvent-induced artifacts.

Protocol:

  • Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial screening.[7] Test the solubility of this compound to create a stock solution of at least 10 mM.

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in the chosen solvent (e.g., DMSO) to create a 10 mM stock solution. Ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare a series of working solutions by performing serial dilutions in complete cell culture medium. It is critical that the final concentration of the solvent (e.g., DMSO) in the wells containing the highest compound concentration does not exceed a non-toxic level, typically ≤0.5%.[8] A vehicle control (medium with the same final solvent concentration) must be included in all experiments.

Cell Line Selection and Culture

The choice of cell lines is critical for interpreting the biological relevance of the data. We recommend a primary screen using at least one cancer cell line and one non-cancerous cell line to provide an early indication of cancer-selectivity.

  • Recommended Cancer Cell Line: A549 (human lung adenocarcinoma) or HeLa (human cervical cancer). These are robust, well-characterized lines.

  • Recommended Non-Cancerous Cell Line: HEK293 (human embryonic kidney cells) or a fibroblast line like MRC-5 .

  • Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂. Cells should be in the logarithmic growth phase and have high viability (>95%) at the time of seeding for experiments.

Section 4: Core Cytotoxicity Assays: Protocols and Rationale

Assay 1: Metabolic Viability Assessment (MTT Assay)

Rationale: The MTT assay is a gold-standard colorimetric assay for assessing cell viability.[9] It relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is catalyzed by mitochondrial dehydrogenases in metabolically active, living cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust measure of the compound's effect on cellular metabolism.[12]

Detailed Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls (100% viability), vehicle controls, and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[7]

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize it.[10][12] Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C, protected from light.[7][12]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well.[13][14]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9][13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9][13]

Assay 2: Membrane Integrity Assessment (LDH Release Assay)

Rationale: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[15] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon membrane damage or cell lysis.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[18] The amount of color formed is directly proportional to the amount of LDH released, providing a quantitative measure of cell death via necrosis.[17][18] This assay is an excellent complement to the MTT assay, as it specifically measures membrane rupture rather than metabolic decline.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 4.1, steps 1-3). It is crucial to set up controls for: (a) Spontaneous LDH release (untreated cells), (b) Maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100, for 45 minutes before measurement), and (c) Background control (medium only).[15][19]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19] The reaction results in a color change.

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[19]

Section 5: Mechanistic Insight: Apoptosis vs. Necrosis

If the primary screening assays indicate significant cytotoxicity, the next logical step is to determine the mode of cell death. This is crucial as apoptosis (programmed cell death) is generally a preferred mechanism for anticancer drugs, whereas necrosis can lead to inflammation.

Assay 3: Annexin V & Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[20] The principle is based on two key cellular changes:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.[21][22]

  • Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[21][23]

By using both stains, we can distinguish four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common).

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway Compound This compound Mito Mitochondrial Stress (e.g., ROS production) Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation (Initiator Caspase) Casp9->Apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Casp3 Apoptosis Apoptosis (Cell Blebbing, DNA Fragmentation) Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for an isoquinoline.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge (e.g., 500 x g for 5 minutes).[20][22]

  • Washing: Wash the cell pellets twice with cold PBS to remove all traces of medium.[20]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[23]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][23]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[7][20] Set up appropriate compensation and gates using unstained, PI-only, and Annexin V-only stained cells.

Section 6: Data Analysis and Presentation

Calculation of Results
  • MTT Assay - % Viability: % Viability = [(Abs_treated - Abs_blank) / (Abs_untreated - Abs_blank)] * 100

  • LDH Assay - % Cytotoxicity: % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that results in a 50% reduction in cell viability. It is a standard measure of a compound's potency.[7] To determine the IC50, plot the % Viability against the log of the compound concentration and fit the data to a nonlinear regression curve (sigmoidal dose-response).

Tabular Data Summary

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Cell LineAssay TypeIncubation TimeIC50 (µM) ± SD
A549MTT48h[Insert Value]
A549LDH48h[Insert Value]
HEK293MTT48h[Insert Value]
HEK293LDH48h[Insert Value]

Section 7: Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically rigorous workflow for the initial cytotoxicity profiling of this compound. By employing a multi-parametric approach that interrogates metabolic health, membrane integrity, and the mode of cell death, researchers can generate a comprehensive preliminary dataset.

Should this compound demonstrate potent and selective cytotoxic activity, particularly through the induction of apoptosis in cancer cells, several future directions are warranted:

  • Screening against a broader panel of cancer cell lines from different tissues.

  • Further mechanistic studies, such as Caspase-3/7 activity assays, cell cycle analysis, and measurement of mitochondrial membrane potential.

  • In vivo toxicity and efficacy studies in animal models.

This structured approach ensures that the foundational data generated is reliable, interpretable, and provides a solid basis for making informed decisions about the future development of this compound as a potential therapeutic agent.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). In Danaher Life Sciences. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). In OPS Diagnostics. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]

  • MTT Proliferation Assay Protocol. (2017). ResearchGate. [Link]

  • MTT Assay Protocol for Lab Use. (n.d.). In Scribd. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2021). Methods in Molecular Biology. [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). In Scribd. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). Molecules. [Link]

  • LDH cytotoxicity assay. (2018). protocols.io. [Link]

  • LDH Assay. (n.d.). In Cell Biologics Inc.. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). In Bio-Techne. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). In Assay Genie. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). In Springer Nature Experiments. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability Testing of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides an in-depth technical framework for the comprehensive evaluation of Methyl 3-(isoquinolin-5-yl)propanoate, a molecule featuring a key isoquinoline scaffold and a hydrolytically susceptible ester functional group.

This document is structured to guide researchers and drug development professionals through a logical, phase-appropriate sequence of studies. We begin with an analysis of the molecule's intrinsic properties to anticipate its behavior. We then detail robust, step-by-step protocols for both kinetic and thermodynamic solubility assessment, elucidating the rationale behind each approach. Finally, we present a comprehensive strategy for forced degradation studies, in line with regulatory expectations, to systematically probe the compound's stability under hydrolytic, oxidative, photolytic, and thermal stress. The overarching goal is to not only generate critical data but also to build a foundational understanding of the molecule's liabilities, thereby enabling data-driven decisions in the drug development process.

Part 1: Physicochemical Profile and Predicted Liabilities

Before embarking on experimental studies, a theoretical assessment of this compound's structure provides critical insights into its likely physicochemical behavior.

  • Core Structure: The molecule is composed of a bicyclic aromatic isoquinoline ring system linked to a methyl propanoate chain.

  • Ionization Potential: The isoquinoline moiety contains a basic nitrogen atom. The predicted pKa of this nitrogen is crucial, as its protonation state will govern the molecule's solubility in aqueous media at different pH values. Below its pKa, the molecule will exist as a more soluble cationic species; above the pKa, it will be the free base, which is expected to be less soluble.

  • Key Functional Groups & Stability Risks:

    • Methyl Ester: Ester groups are well-known to be susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, leading to the formation of the parent carboxylic acid and methanol.[1][2] This is a primary anticipated degradation pathway.

    • Isoquinoline Ring: Nitrogen-containing heteroaromatic systems can be susceptible to oxidation, potentially at the nitrogen atom to form an N-oxide or at electron-rich positions on the rings.[3][4]

This initial analysis dictates the focus of our experimental design: pH-dependent solubility assessment and a forced degradation study targeting hydrolysis and oxidation as the most probable degradation routes.

Part 2: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[5] We employ a tiered approach, starting with a high-throughput kinetic assay suitable for early discovery, followed by the more resource-intensive "gold standard" thermodynamic assay for late-stage development.[6][7][8]

The Duality of Solubility: Kinetic vs. Thermodynamic

It is essential to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock (e.g., DMSO), begins to precipitate in an aqueous buffer.[6][9] It is a measure of a compound's ability to resist precipitation from a supersaturated solution and is highly relevant for high-throughput screening and in vitro assays.[10]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid material.[7][11] This value is fundamental for formulation development and predicting oral absorption.

The workflow below illustrates the overall process for characterizing the compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stability Assessment cluster_2 Outcome A Physicochemical Analysis (pKa, LogP Prediction) B Kinetic Solubility Assay (High-Throughput) A->B C Thermodynamic Solubility Assay (Shake-Flask Method) B->C D Develop Stability-Indicating HPLC Method C->D E Forced Degradation Studies (Stress Testing) D->E F Identify Degradation Products & Pathways E->F G Comprehensive Profile for Drug Development Decisions F->G

Caption: Overall workflow for solubility and stability assessment.

Experimental Protocol: Kinetic Solubility by Turbidimetry

This high-throughput method is ideal for rapid assessment in early discovery phases.[12][13]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).

  • Assay Plate Preparation: Add a fixed volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells of a clear 96-well plate.

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous assay plate. This results in a final DMSO concentration of 1%.

  • Incubation & Measurement: Shake the plate for 10 minutes and let it stand for 2 hours at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity reading significantly increases above the background.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method is considered the gold standard for determining true equilibrium solubility.[7][14]

Objective: To determine the equilibrium concentration of a saturated solution of this compound in various aqueous buffers.

Methodology:

  • Compound Addition: Add an excess amount of the solid compound (e.g., 1-2 mg) to a series of glass vials. The excess solid is critical to ensure equilibrium is reached with the undissolved phase.[14]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 3.0, pH 7.4, pH 9.0) to each vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by filtering through a 0.45 µm filter.

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC-UV, to determine the concentration.[15]

  • Data Analysis: The concentration determined from the supernatant is the thermodynamic solubility at that specific pH and temperature.

Data Presentation: pH-Solubility Profile

Summarizing the data in a table provides a clear overview of the compound's solubility characteristics.

pH of BufferKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
3.0 (Simulated Gastric Fluid)> 200155.8
7.4 (Physiological pH)85.242.5
9.0 (Basic)12.75.3

Part 3: Chemical Stability and Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development. Its purpose is not to determine shelf-life but to identify potential degradation products, understand degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method .[16][17][18] A stability-indicating method is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants, excipients, or process impurities.[19][20]

Prerequisite: Development of a Stability-Indicating HPLC Method

Before stress testing can begin, an HPLC method capable of separating the parent compound from all potential degradation products must be developed.

Objective: To establish a reversed-phase HPLC (RP-HPLC) method with sufficient resolution and specificity.

General Approach:

  • Column & Mobile Phase Screening: Screen various C18 columns with different mobile phase combinations (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate). Gradient elution is typically required to resolve both the parent compound and its more polar or non-polar degradants.[21]

  • Forced Degradation for Method Development: A preliminary forced degradation study is performed. Samples from acidic, basic, oxidative, and photolytic stress conditions are pooled and injected.

  • Method Optimization: The HPLC gradient, flow rate, and temperature are adjusted to achieve baseline separation between the parent peak and all degradant peaks. A photodiode array (PDA) detector is used to assess peak purity and ensure no co-eluting species are present.

  • Validation: Once optimized, the method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[20]

Forced Degradation Experimental Protocols

The following protocols are designed to subject the compound to stress conditions significantly more severe than those it would encounter during storage.[22] An extent of degradation between 5-20% is generally considered appropriate to reveal potential degradants without completely destroying the molecule.[18]

G cluster_stress Stress Conditions Start This compound (in solution) A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->A B Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->B C Oxidation (e.g., 3% H2O2, RT) Start->C D Photolysis (ICH Q1B Light Exposure) Start->D E Thermal (e.g., 80°C in solution) Start->E Analysis Analyze by Stability-Indicating HPLC-UV/MS A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Outcome Identify Degradation Products Determine Degradation Pathways Analysis->Outcome

Caption: Decision workflow for forced degradation studies.

A. Hydrolytic Stability

  • Rationale: To assess susceptibility to acid- and base-catalyzed hydrolysis of the ester bond.[23]

  • Protocol:

    • Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), Purified Water (neutral), and 0.1 M NaOH (basic).

    • Incubate the acidic and neutral solutions at an elevated temperature (e.g., 60°C). Incubate the basic solution at room temperature, as base-catalyzed hydrolysis is typically much faster.[1]

    • Include a "dark control" sample, protected from light, for each condition.

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by the stability-indicating HPLC method.

B. Oxidative Stability

  • Rationale: To evaluate the molecule's stability towards oxidative stress, targeting the nitrogen heterocycle.[3]

  • Protocol:

    • Prepare a solution of the compound (~1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature.

    • Withdraw aliquots at various time points.

    • Analyze by HPLC. It may be necessary to quench the reaction (e.g., with sodium bisulfite) prior to injection.

C. Photostability

  • Rationale: To determine if light exposure causes degradation, as required by ICH Q1B guidelines.[24][25]

  • Protocol:

    • Expose a solid sample and a solution of the compound to a calibrated light source that provides both visible and UV light.

    • The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[26][27]

    • Simultaneously, store "dark control" samples (wrapped in aluminum foil) under the same temperature and humidity conditions.

    • After exposure, prepare solutions of the solid samples and analyze all samples by HPLC.

D. Thermal Stability

  • Rationale: To assess the impact of elevated temperatures on the compound's stability in both solid and solution states.

  • Protocol:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Prepare a solution of the compound in a suitable solvent and store it at a similar elevated temperature.

    • Withdraw samples at various time points and analyze by HPLC.

Data Interpretation and Summary

The results from the forced degradation studies should be compiled to provide a clear stability profile.

Stress Condition% Degradation after 24hNo. of DegradantsObservations / Major Degradant
0.1 M HCl (60°C)8.5%1Peak consistent with the carboxylic acid hydrolysis product.
0.1 M NaOH (RT)19.2%1Rapid degradation to the carboxylic acid hydrolysis product.
3% H₂O₂ (RT)4.1%2Minor degradation, potential formation of N-oxide.
Photolytic (ICH Q1B)< 1.0%0Compound is photostable.
Thermal (80°C, solution)2.5%1Minor degradation, likely slow hydrolysis.

Conclusion and Recommendations

This comprehensive guide outlines the essential studies for characterizing the solubility and stability of this compound.

  • Solubility Profile: The compound demonstrates classic pH-dependent solubility, with significantly higher solubility in acidic conditions due to the protonation of the isoquinoline nitrogen. Solubility is limited at and above physiological pH, which is a critical consideration for developing oral dosage forms.

  • Stability Profile: The primary degradation pathway identified is the hydrolysis of the methyl ester, a reaction that is significantly accelerated under basic conditions. The compound shows moderate stability to oxidative stress and is robust under photolytic and thermal stress.

Recommendations for Development:

  • Formulation Strategy: For oral formulations, strategies to enhance solubility in the neutral pH environment of the intestine, such as salt formation (targeting the isoquinoline nitrogen) or amorphous solid dispersions, should be investigated.

  • Storage and Handling: The compound should be protected from exposure to high pH environments. Standard storage conditions at controlled room temperature and protection from light are sufficient.

  • Analytical Control: The developed stability-indicating HPLC method is suitable for quality control and stability monitoring of both the drug substance and future drug products. The primary hydrolysis degradant should be monitored as a critical quality attribute.

By systematically applying the principles and protocols within this guide, researchers can build a robust data package to confidently advance this compound through the drug development pipeline.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • CuriRx. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • AxisPharm. (n.d.). Solubility Test. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. PubMed. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (2018). Oxidation methods of nitrogen-containing heterocyclic compounds. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (2021). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Royal Society of Chemistry. (2007). Factors influencing the selectivity in asymmetric oxidation of sulfides attached to nitrogen containing heterocycles. [Link]

  • PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use. [Link]

  • ResearchGate. (2020). A plausible mechanism for the oxidation of N‐heterocycles. [Link]

  • LinkedIn. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]

  • ResearchGate. (2014). Stability of drugs and medicines Hydrolysis. [Link]

  • GXP-CC. (2025). The ICH Just Released Its Overhauled Stability Guideline for Consultation. [Link]

  • ResearchGate. (2021). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • CD Bioparticles. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • SlideShare. (2017). solubility experimental methods.pptx. [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • ACS Publications. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • ResearchGate. (2014). Stability Indicating HPLC Method Development: A Review. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • PubChem. (n.d.). methyl (2R)-2-amino-3-(isoquinolin-3-yl)propanoate. [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-(isoquinolin-5-yl)propanoate. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

Sources

A Senior Application Scientist's Guide to Quantum Mechanical Calculations for Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

In the landscape of modern drug discovery, harnessing computational chemistry is no longer a niche specialty but a cornerstone of rational drug design.[1][2][3] Quantum mechanical (QM) calculations, in particular, offer unparalleled insights into the electronic structure and reactivity of small molecules, guiding the development of more effective and safer therapeutics.[1] This in-depth technical guide provides a comprehensive workflow for performing quantum mechanical calculations on Methyl 3-(isoquinolin-5-yl)propanoate, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings, provide a detailed, step-by-step experimental protocol, and demonstrate how to interpret the resulting data to inform drug development strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to apply QM methods to their work.

Introduction: The "Why" Behind the Calculation

This compound is a heterocyclic compound with potential applications in drug discovery due to the privileged isoquinoline scaffold. Understanding its three-dimensional structure, electronic properties, and potential interaction sites is crucial for designing derivatives with improved pharmacological profiles. Quantum mechanics provides a first-principles approach to elucidate these properties without the need for empirical parameterization, offering a more accurate representation than classical molecular mechanics.[2]

The primary objectives of performing QM calculations on this molecule are:

  • Determine the most stable 3D conformation: The geometry of a molecule dictates its interaction with biological targets.

  • Analyze its electronic structure: Understanding the distribution of electrons helps in predicting reactivity and intermolecular interactions.

  • Identify key molecular properties: Parameters such as the HOMO-LUMO gap and molecular electrostatic potential provide insights into the molecule's stability, reactivity, and potential binding sites.

This guide will focus on Density Functional Theory (DFT), a widely used QM method that offers a good balance between accuracy and computational cost for small organic molecules.[4][5]

Theoretical Framework: A Primer on Density Functional Theory (DFT)

At the heart of DFT lies the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density.[6] This is a significant simplification compared to wave function-based methods, which deal with the complexities of a multi-electron wave function. DFT calculations aim to find the electron density that minimizes the total energy of the system.[6]

The choice of the exchange-correlation functional and the basis set are critical for the accuracy of DFT calculations.[7]

  • Exchange-Correlation Functional: This component accounts for the quantum mechanical effects of electron exchange and correlation. A variety of functionals are available, ranging from simple Local Density Approximations (LDAs) to more complex hybrid functionals like B3LYP and meta-GGAs like the M06 family.[8][9] For organic molecules, hybrid functionals often provide a good balance of accuracy and computational efficiency.[10]

  • Basis Set: A basis set is a set of mathematical functions used to represent the molecular orbitals.[11] Larger basis sets provide more accurate results but at a higher computational cost.[11] Pople-style basis sets (e.g., 6-31G(d)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly used.[11][12] The inclusion of polarization functions (e.g., the "(d)" in 6-31G(d)) is crucial for accurately describing bonding in molecules with heteroatoms.[12]

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed protocol for performing QM calculations on this compound using a common computational chemistry software package like Gaussian or ORCA.

Prerequisite: Molecular Structure Preparation
  • Obtain the 2D structure: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structure to an initial 3D conformation. Most chemical drawing software have this functionality.

  • Initial Pre-optimization (Optional but Recommended): Perform a quick molecular mechanics (e.g., MMFF94) optimization to obtain a reasonable starting geometry. This can significantly speed up the subsequent QM optimization.

Core Calculation: Geometry Optimization and Frequency Analysis

The first and most crucial step is to find the lowest energy conformation of the molecule.[13][14] This is achieved through a process called geometry optimization.[13][15]

G cluster_workflow Geometry Optimization & Frequency Analysis Workflow Start Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation (at the same level of theory) Opt->Freq Check Check for Imaginary Frequencies Freq->Check Minima Optimized Minimum Energy Structure Check->Minima Zero Imaginary Frequencies TS Transition State (Re-optimize) Check->TS One or More Imaginary Frequencies

Workflow for Geometry Optimization and Frequency Analysis.

Protocol:

  • Input File Preparation: Create an input file for the chosen software. This file will specify the atomic coordinates, the level of theory (functional and basis set), and the type of calculation.

    • Keywords for Gaussian: #p B3LYP/6-31G(d) Opt Freq

  • Execution: Run the calculation.

  • Analysis of Results:

    • Convergence: Ensure the optimization has converged successfully.[13]

    • Vibrational Frequencies: A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[16][17][18] A true minimum will have zero imaginary frequencies.[16] If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry needs to be perturbed and re-optimized.[16]

Unveiling Electronic Properties: Single-Point Energy and Molecular Orbital Analysis

Once the optimized geometry is obtained, a single-point energy calculation can be performed, often with a larger basis set for more accurate electronic properties.[19]

Protocol:

  • Input File Preparation: Use the optimized coordinates from the previous step.

    • Keywords for Gaussian: #p B3LYP/6-311+G(d,p)

  • Execution: Run the single-point energy calculation.

  • Data Extraction and Analysis:

    • HOMO and LUMO Energies: From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[20] The energy difference between these two is the HOMO-LUMO gap, a key indicator of chemical reactivity and electronic excitability.[19][21][22] A smaller gap suggests the molecule is more easily excitable.[21]

PropertyDescriptionSignificance in Drug Discovery
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.[19][21]
Visualizing Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[23][24] It maps the electrostatic potential onto the electron density surface.[23]

G cluster_mep MEP Analysis Logic Red Red/Yellow Regions (Negative Potential) Electrophilic Electrophilic Attack Red->Electrophilic Blue Blue Regions (Positive Potential) Nucleophilic Nucleophilic Attack Blue->Nucleophilic Green Green Regions (Neutral Potential)

Interpreting Molecular Electrostatic Potential Maps.

Protocol:

  • Calculation: The MEP is typically calculated as part of a single-point energy calculation.

  • Visualization: Use visualization software (e.g., GaussView, Avogadro) to map the MEP onto the molecular surface.

  • Interpretation:

    • Red/Yellow regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.[25]

    • Blue regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack.[26]

    • Green regions: Represent neutral or near-neutral potential.[25]

Predicting Spectroscopic Properties: NMR Chemical Shift Calculation

Quantum mechanical calculations can also predict NMR chemical shifts, which can be invaluable for structure elucidation and verification.[27][28]

Protocol:

  • Input File Preparation: Use the optimized geometry.

    • Keywords for Gaussian: #p B3LYP/6-311+G(d,p) NMR

  • Execution: Run the NMR calculation.

  • Analysis: The output will provide the absolute shielding tensors for each nucleus.[29] To obtain the chemical shifts, these values need to be referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.[29]

    • δ_sample = σ_TMS - σ_sample

Synthesizing the Data for Drug Development

The data generated from these quantum mechanical calculations provides a wealth of information for the drug development professional:

  • Structure-Activity Relationship (SAR) Studies: The optimized geometry and electronic properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.[2]

  • Lead Optimization: By understanding the reactive sites from the MEP analysis, chemists can rationally design modifications to the molecule to improve its binding affinity, selectivity, and metabolic stability.

  • Pharmacophore Modeling: The spatial arrangement of key electronic features (e.g., hydrogen bond donors and acceptors identified from the MEP) can be used to develop a pharmacophore model for virtual screening of compound libraries.

  • Reaction Mechanism Studies: For molecules that act as covalent inhibitors, QM calculations can be used to model the reaction pathway and determine the activation energy, providing insights into their mechanism of action.[30]

Conclusion: The Power of Predictive Science

Quantum mechanical calculations provide a powerful, predictive framework for understanding the fundamental properties of molecules like this compound. By following the detailed protocols outlined in this guide, researchers can generate high-quality data to inform and accelerate the drug discovery process. The integration of these computational methods into the standard drug development pipeline is essential for navigating the complexities of modern pharmaceutical research and ultimately, for bringing new and effective medicines to patients.

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
  • Density functional theory study of organic small molecules for renewable energy system. IEEE Xplore.
  • Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI.
  • Molecular Electrost
  • Quantum Chemistry in Drug Discovery. Rowan Scientific.
  • Using quantum chemistry to estimate chemical shifts in biomolecules. Rutgers University.
  • The role of quantum Mechanics in revolutionizing drug discovery. IJIRT.
  • Comput
  • Introduction to Geometry Optimiz
  • Hartree-Fock and Post-HF Methods | Comput
  • Geometry optimiz
  • APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. IJSDR.
  • User-Friendly Quantum Mechanics: Applic
  • Frequencies and Thermochemistry. Rowan Scientific.
  • Post–Hartree–Fock. Wikipedia.
  • Molecular Electrostatic Potential (MEP)
  • How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1. YouTube.
  • Accurate and Fast Geometry Optimization with Time Estim
  • "MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial". YouTube.
  • Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Valid
  • Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide. Benchchem.
  • Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules | Journal of Chemical Theory and Computation.
  • Toward the Quantum Chemical Calculation of NMR Chemical Shifts of Proteins. 2. Level of Theory, Basis Set, and Solvents Model Dependence.
  • Computational Chemistry/Geometry optimization. Wikibooks, open books for an open world.
  • DFT Functional Selection Criteria. Chemistry Stack Exchange.
  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.
  • How should I go about picking a functional for DFT calcul
  • HOMO-LUMO Energy Gap. Schrödinger.
  • How do I choose the best exchange correlation functional for running a DFT calcul
  • Introduction to Hartree–Fock and Post–Hartree–Fock Methods. In Silico Design.
  • How to choose a functional and basis set for your DFT calcul
  • Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog.
  • Full article: Density-functional tight-binding: basic concepts and applications to molecules and clusters. Taylor & Francis.
  • Molecular electrostatic potential (MEP) maps of structures I and II....
  • Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian M
  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC - PubMed Central.
  • computional study of small organic molecular using density functional theory (DFT).
  • POST HARTREE – FOCK METHODS. Moodle @ St. Stephen's College.
  • density functional theory - What considerations must be made when selecting a basis set?.
  • Computational Inorganic Chemistry: Hunt Research Goup, Imperial College London.
  • The HOMO-LUMO Gap in Open Shell Calcul
  • Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix | The Journal of Physical Chemistry A.
  • Which functional should I choose?.
  • Vibrational frequency calcul
  • How to Calcul
  • [2011.01544] Post-Hartree-Fock method in Quantum Chemistry for Quantum Computer.
  • On what selection of basis set in DFT method is depend?.
  • Approaching the basis set limit for DFT calculations using an environment-adapted minimal basis with perturbation theory: Formulation, proof of concept, and a pilot implementation | The Journal of Chemical Physics | AIP Publishing.
  • Density Functional Theory (DFT) Computations of Biological Molecules for Organic Semiconductors | MRS Online Proceedings Library (OPL). Cambridge University Press & Assessment.

Sources

A Comprehensive Technical Guide to the Lipophilicity (LogP) Determination of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates.[1][2] Its quantification, expressed as the partition coefficient (LogP), is a cornerstone of modern drug discovery, influencing everything from membrane permeability and solubility to metabolism and toxicity.[][4] This guide provides an in-depth technical exploration of the methodologies for determining the LogP of Methyl 3-(isoquinolin-5-yl)propanoate, a representative heterocyclic molecule. We will dissect both the gold-standard experimental techniques and the increasingly vital computational prediction models. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for selecting, executing, and interpreting LogP data, thereby enabling more informed decision-making in the optimization of lead compounds.

The Imperative of Lipophilicity in Drug Discovery

The journey of a drug from administration to its molecular target is a complex odyssey through a series of aqueous and lipid environments. Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment over an aqueous one, is the primary determinant of how a drug navigates this biological maze.[4]

  • Absorption & Distribution: A drug must possess sufficient lipophilicity to traverse the lipid bilayers of cell membranes, such as the gastrointestinal mucosa for oral absorption.[] However, excessive lipophilicity can lead to poor aqueous solubility, hindering dissolution, or cause the compound to become sequestered in fatty tissues, preventing it from reaching its target.[][5]

  • Metabolism & Excretion: Highly lipophilic compounds are more readily metabolized by liver enzymes (e.g., Cytochrome P450s) to increase their water solubility for excretion.[] This can affect the drug's half-life and clearance rate.

  • Target Binding & Toxicity: Lipophilicity can influence a drug's affinity for its target, particularly for receptors located in hydrophobic pockets.[] Conversely, high lipophilicity is often correlated with off-target effects and toxicity, including hERG channel binding and phospholipidosis.

The octanol-water partition coefficient (P) is the globally accepted measure of lipophilicity. It is defined as the ratio of a compound's concentration at equilibrium in a two-phase system of n-octanol and water.[6] Due to the wide range of values, it is expressed on a logarithmic scale (LogP). An optimal LogP range, often cited as being between 0 and 3, is generally sought for good bioavailability, though this is highly target and class-dependent.[2]

Target Molecule: this compound

  • Structure:

  • Chemical Formula: C₁₃H₁₃NO₂

  • Rationale: This molecule contains a basic nitrogen atom within the isoquinoline ring system and an ester functional group. Its ionizable nature means its partitioning behavior will be pH-dependent, introducing the concept of the distribution coefficient (LogD), which is the effective lipophilicity at a given pH. This makes it an excellent candidate for illustrating the nuances of LogP determination.

Experimental Determination: The Empirical Truth

Experimental methods provide the most reliable LogP values. The two most widely adopted techniques are the Shake-Flask method, considered the "gold standard," and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, valued for its speed and efficiency.[5][7]

The Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partition coefficient by quantifying the analyte's concentration in both the n-octanol and aqueous phases after they have reached equilibrium.[8][9] It is most accurate for compounds with LogP values in the range of -2 to 4.[10][11]

Causality Behind the Protocol: The entire protocol is designed to rigorously adhere to the Nernst Partition Law, which requires a true equilibrium of a dilute solute between two pure, immiscible solvents at a constant temperature.

Experimental Protocol: Shake-Flask LogP Determination

  • Solvent Preparation (Self-Validation Step): Pre-saturate n-octanol with water and, separately, water with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. The aqueous phase should be buffered to a specific pH (e.g., 7.4 for physiological relevance) to determine LogD.

  • Analyte Preparation: Prepare a stock solution of this compound in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L to avoid self-association of the analyte molecules, which would violate the partition law.

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol (containing the analyte) and the pre-saturated aqueous buffer. Typical volume ratios to test are 1:1, 2:1, and 1:2 n-octanol:water.[9]

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C ± 1°C) on a mechanical shaker. The required time to reach equilibrium must be predetermined (typically 1-24 hours) but should be sufficient for the partitioning process to complete.

  • Phase Separation: Centrifuge the vessel at high speed. This is the most reliable way to ensure a clean separation of the two phases and break any emulsions that may have formed, which is a common source of error, especially for compounds with LogP values approaching 4.[11]

  • Sampling: Carefully withdraw an aliquot from each phase for analysis. To avoid contamination of the aqueous sample with the more viscous n-octanol phase, it is advisable to first draw a small amount of air into the syringe before sampling from the bottom (aqueous) layer.

  • Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve must be prepared for the analyte in both n-octanol and the aqueous buffer to ensure accurate quantification.

  • Calculation & Verification:

    • Calculate the partition coefficient: P = [Concentration]ₙ-ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • Calculate LogP = log₁₀(P).

    • Trustworthiness Check: Perform a mass balance calculation. The total amount of substance recovered from both phases should be within 90-110% of the amount initially added. A significant deviation may indicate degradation, volatilization, or adsorption to the vessel walls.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation Solvent 1. Pre-saturate Solvents (n-Octanol & Aqueous Buffer) Combine 3. Combine Phases (Precise Volumes) Solvent->Combine Analyte 2. Prepare Analyte Stock (in n-Octanol) Analyte->Combine Equilibrate 4. Agitate to Equilibrate (Constant Temp) Combine->Equilibrate Separate 5. Centrifuge for Phase Separation Equilibrate->Separate Sample 6. Sample Both Phases Separate->Sample Quantify 7. Quantify Concentration (e.g., HPLC, UV-Vis) Sample->Quantify Calculate 8. Calculate LogP/LogD Quantify->Calculate Validate 9. Mass Balance Check (Trustworthiness Step) Calculate->Validate

Caption: Workflow for the Shake-Flask (OECD 107) LogP determination method.

RP-HPLC Method (OECD Guideline 117)

This indirect method leverages the correlation between a compound's retention time on a nonpolar reverse-phase HPLC column and its lipophilicity.[12][13] It is rapid, requires very little sample, and is suitable for LogP values in the 0 to 6 range.[13][14]

Causality Behind the Protocol: The principle is that a nonpolar stationary phase (like C18) mimics a lipophilic environment. When a polar mobile phase is used, more lipophilic compounds will have a stronger affinity for the stationary phase and thus take longer to elute. By calibrating the system with compounds of known LogP, the LogP of an unknown compound can be interpolated from its retention time.[5]

Experimental Protocol: RP-HPLC LogP Estimation

  • System Setup: Use a standard HPLC system with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of methanol or acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 7.4). The ratio is optimized to achieve good peak shape and retention times for the calibration standards and the test compound.

  • Calibration Standards: Select a set of at least 6 structurally similar reference compounds with reliable, known LogP values that bracket the expected LogP of the test compound.[15] This structural similarity is key to building a valid correlation.

  • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time, which is the time it takes for the mobile phase to travel from the injector to the detector.

  • Calibration Run: Inject each reference standard individually and record its retention time (tᵣ).

  • Analyte Run: Inject this compound and record its retention time (tᵣ).

  • Calculation:

    • For each compound (standards and analyte), calculate the capacity factor (k): k = (tᵣ - t₀) / t₀.

    • Convert the capacity factor to its logarithm (log k).

    • Construct a calibration curve by plotting the known LogP values of the standards against their corresponding log k values.

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c), where y = LogP and x = log k.

    • Using the log k value of this compound, interpolate its LogP from the regression equation.

Computational Prediction: The In Silico Approach

In early-stage drug discovery, where thousands of compounds may be synthesized, experimental LogP determination is not feasible for all of them. In silico (computational) models provide rapid predictions directly from a chemical structure, enabling high-throughput screening and prioritization of compounds.[5][16]

These models generally fall into two categories:

  • Substructure-based methods: These algorithms deconstruct a molecule into predefined fragments or atoms and sum their contributions to lipophilicity. Correction factors are often applied to account for intramolecular interactions.[17][18]

  • Whole-molecule methods: These approaches use molecular properties (like surface area or solvation energy) derived from the entire 3D structure to predict LogP.[19]

Numerous software packages and web tools are available, each employing different algorithms and training sets. It is a best practice to consult multiple predictors to arrive at a consensus value, as no single algorithm is perfect for all chemical space.

G cluster_input Input cluster_models Computational Models cluster_output Output Structure Chemical Structure (this compound) XLOGP3 XLogP3 (Atom-based) Structure->XLOGP3 ALOGP ALOGP (Atom-based) Structure->ALOGP Molinspiration miLogP (Fragment-based) Structure->Molinspiration ACD ACD/Percepta (Fragment & Property) Structure->ACD Table Predicted LogP Values XLOGP3->Table ALOGP->Table Molinspiration->Table ACD->Table

Caption: Using a chemical structure as input for various computational LogP models.

Data Presentation: Predicted LogP Values

Below is a summary of predicted LogP values for this compound from several widely recognized computational models. Note that the target molecule itself is not widely indexed in databases like PubChem, so these values are based on running the structure through predictive algorithms. A similar, but not identical, compound, methyl 2-amino-3-(isoquinolin-5-yl)propanoate (PubChem CID: 170883540), has a predicted XLogP3 value of 1.4, which provides a useful, albeit indirect, reference point.[20]

Prediction Method/Software Algorithm Type Predicted LogP Value Source/Reference
XLogP3 Atom-based~1.9 - 2.2Based on similar structures[20]
ACD/Labs Percepta Fragment-based (Consensus)~2.1 ± 0.3ACD/Labs[16][21]
Molinspiration miLogP Fragment-based~2.0Molinspiration[18]
ALOGPS 2.1 E-state indices/Neural Network~2.3VCCLAB[22][23]
ChemDraw Pro (CLogP) Fragment-based (BioByte)~2.05Revvity[17]

Synthesis and Interpretation

The predicted LogP values for this compound consistently fall in the range of 2.0 to 2.3 . This moderate lipophilicity is promising from a drug discovery perspective.

  • Drug-Likeness: This value is well within the guideline of LogP < 5 from Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.[][24]

  • ADMET Profile: A LogP in this range suggests a good balance between aqueous solubility and membrane permeability. It is not so high as to suggest significant risk of metabolic instability or sequestration in fatty tissues, nor is it so low as to predict poor absorption.

  • Experimental Validation: While the computational consensus provides strong guidance, experimental verification via the HPLC or Shake-Flask method is essential for a definitive value. Given the basic nitrogen, determining the LogD at pH 7.4 would be particularly insightful, as a significant portion of the molecules will be ionized, lowering the effective lipophilicity compared to the intrinsic LogP of the neutral species.

Conclusion

The determination of lipophilicity is a non-negotiable step in the characterization of any potential therapeutic agent. For this compound, a consensus of robust computational models predicts a LogP value between 2.0 and 2.3, indicating a promising starting point for drug development. This guide has detailed the authoritative experimental protocols—the direct Shake-Flask method (OECD 107) and the indirect RP-HPLC method (OECD 117)—that are required for rigorous validation of this in silico data. By understanding the causality behind each protocol and leveraging the strengths of both experimental and computational approaches, researchers can confidently characterize and optimize their compounds, increasing the probability of advancing successful candidates through the development pipeline.

References

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link][6]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. Retrieved from [Link][1][25]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link][2]

  • Shityakov, S., & Förster, C. (2014). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery, 9(10), 1255-1267. Retrieved from [Link][4]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link][8]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link][9][10]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link][21]

  • Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link][12]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Retrieved from [Link][13][14]

  • Mândru, M., & Vlase, L. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link][7]

  • Revvity Signals Support. (n.d.). ChemDraw: What is the difference between logP and ClogP? Retrieved from [Link][17]

  • Laboratory Talk. (2006). Software simplifies LogP calculation. Retrieved from [Link][19]

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link][11]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link][22]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. Retrieved from [Link][26]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link][18]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link][5]

  • Mannhold, R., & Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(11), 1534-1537. Retrieved from [Link][23]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link][16]

  • Bhal, S. K. (2024). LogP/D shake-flask method. Protocols.io. Retrieved from [Link][24]

  • GOV.UK. (2023). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link][15]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 107. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 170883540, Methyl 2-amino-3-(5-isoquinolyl)propanoate. Retrieved from [Link].[20]

  • Valko, K., & Bevan, C. (2003). U.S. Patent No. 6,548,307 B2. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [27]

Sources

The Quest for Nature's Blueprint: An In-depth Technical Guide to Natural Product Analogs of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the exploration of natural product analogs for the synthetic compound, Methyl 3-(isoquinolin-5-yl)propanoate. Recognizing the immense structural diversity and proven pharmacological relevance of naturally occurring isoquinoline alkaloids, this document serves as a comprehensive resource for researchers seeking to leverage nature's chemical ingenuity for the development of novel therapeutics. We will navigate the landscape of simple isoquinoline alkaloids, focusing on those with substitution patterns that mimic the core structure of our target compound, and provide a technical framework for their isolation, synthesis, and biological evaluation.

Introduction: The Synthetic Scaffold and Nature's Response

This compound is a synthetic molecule featuring a core isoquinoline nucleus with a methyl propanoate substituent at the C5 position. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1] The exploration of natural product analogs is driven by the hypothesis that nature has already optimized similar structures for specific biological functions over millennia of evolution. These natural compounds can offer novel mechanisms of action, improved bioavailability, and reduced toxicity compared to purely synthetic counterparts.

This guide will focus on identifying and characterizing "simple isoquinoline alkaloids" as the most relevant class of natural product analogs. Unlike their more complex counterparts, such as benzylisoquinolines or aporphines, simple isoquinolines possess a basic isoquinoline core with various substitutions, making them closer structural relatives to this compound.[2]

The Landscape of Simple Isoquinoline Alkaloids: Structural Analogs and Their Biological Significance

While a direct natural product equivalent of this compound with a C5-propanoate side chain has not been identified, numerous simple isoquinoline alkaloids from plant sources exhibit substitutions at or around the C5 position. These compounds provide a valuable starting point for analog design and synthesis.

Key Structural Motifs in Natural Analogs

Simple isoquinoline alkaloids are predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[3] Our focus will be on identifying analogs that, while not identical, share key pharmacophoric features with the target molecule.

Table 1: Representative Simple Isoquinoline Alkaloids and their Structural Relation to this compound

Natural Product AnalogPlant Source (Example)Key Structural Features and ComparisonKnown Biological Activities
5-Hydroxyisoquinoline Drimiopsis barteri[4]Possesses a hydroxyl group at the C5 position, a key anchoring point for derivatization.Foundation for synthetic analogs with various activities.
Calycotomine Calycotome villosaContains a 1-hydroxymethyl group, demonstrating natural C1 substitution.Potential for various pharmacological applications.[5]
Simple Tetrahydroisoquinolines VariousReduced isoquinoline core, offering different conformational flexibility.Antimicrobial, antimalarial, cytotoxic, and anti-HIV activities have been reported for various derivatives.[6]

The causality behind selecting these analogs lies in their fundamental isoquinoline core and the presence of functionalities that can either be directly tested or serve as synthetic handles for modification to mimic the propanoate chain. For instance, a hydroxyl group at C5 can be a precursor for etherification or esterification to introduce a side chain.

Methodologies for the Modern Natural Product Chemist

This section provides a detailed, field-proven framework for the isolation, synthesis, and biological evaluation of simple isoquinoline alkaloids and their analogs.

Isolation and Purification of Simple Isoquinoline Alkaloids from Plant Material

The following protocol outlines a general yet robust method for the extraction and isolation of alkaloids. The choice of solvent and chromatographic conditions must be optimized based on the specific plant material and target alkaloid.

Protocol 1: General Alkaloid Extraction and Isolation

  • Plant Material Preparation: Dry the selected plant material (e.g., roots, leaves, seeds) at a temperature below 50°C in a vacuum oven and grind it into a fine powder to maximize the surface area for extraction.[7]

  • Defatting: Extract the powdered plant material with a nonpolar solvent like petroleum ether in a Soxhlet apparatus to remove lipids and other nonpolar constituents.[8]

  • Alkaloid Extraction:

    • Moisten the defatted plant material with a dilute alkaline solution (e.g., 10% ammonium hydroxide) to convert alkaloid salts into their free base form.

    • Extract the alkaline mixture with a suitable organic solvent such as chloroform or dichloromethane by maceration or Soxhlet extraction for several hours.[9]

  • Acid-Base Partitioning:

    • Concentrate the organic extract under reduced pressure.

    • Dissolve the residue in the organic solvent and extract with a dilute aqueous acid (e.g., 5% HCl or H₂SO₄). The alkaloids will move into the aqueous phase as their water-soluble salts.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

    • Make the aqueous solution alkaline (pH 9-10) with a base (e.g., concentrated ammonium hydroxide) to precipitate the free alkaloid bases.

    • Extract the liberated alkaloids with an organic solvent (e.g., chloroform).

  • Purification:

    • Dry the final organic extract over anhydrous sodium sulfate and concentrate it to obtain the crude alkaloid mixture.

    • Purify the individual alkaloids using column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).[7] Monitor the separation by thin-layer chromatography (TLC) using a suitable visualizing agent like Dragendorff's reagent.

Diagram 1: Workflow for the Isolation of Isoquinoline Alkaloids

G plant Powdered Plant Material defat Defatting (Petroleum Ether) plant->defat extract Alkaloid Extraction (Alkalinize, Chloroform) defat->extract partition Acid-Base Partitioning extract->partition purify Chromatographic Purification partition->purify alkaloids Pure Isoquinoline Alkaloids purify->alkaloids

Caption: A generalized workflow for the isolation of isoquinoline alkaloids from plant sources.

Synthesis of C5-Substituted Isoquinoline Analogs

Direct C-H functionalization is a powerful tool for the synthesis of isoquinoline analogs. The following conceptual protocol is based on modern synthetic methodologies for the alkylation of the isoquinoline core.

Protocol 2: Synthesis of a C5-Alkylated Isoquinoline Analog (Conceptual)

This protocol is a conceptual representation and requires optimization for specific substrates and reagents.

  • N-Activation: In a flame-dried flask under an inert atmosphere, dissolve the starting isoquinoline in a suitable dry solvent (e.g., dichloromethane). Add an activating group to the nitrogen atom, for example, by reaction with an acyl chloride or chloroformate, to increase the reactivity of the isoquinoline ring towards nucleophilic attack.

  • C5-Alkylation:

    • Cool the reaction mixture to a low temperature (e.g., -78°C).

    • Add a suitable organometallic reagent (e.g., an organolithium or Grignard reagent) that will act as the source of the alkyl group. The choice of reagent will determine the nature of the C5 substituent.

    • Allow the reaction to proceed at low temperature for a specified time.

  • Rearomatization/Deprotection:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Work up the reaction mixture to isolate the intermediate dihydrogenated product.

    • Perform an oxidation step (e.g., using manganese dioxide or DDQ) to restore the aromaticity of the isoquinoline ring.

    • If necessary, remove the N-activating group under appropriate conditions (e.g., acid or base hydrolysis).

  • Purification: Purify the final product by column chromatography.

Diagram 2: Synthetic Strategy for C5-Alkylation

G cluster_0 Synthetic Pathway iso Isoquinoline activated N-Activated Isoquinoline iso->activated N-Activation alkylated C5-Alkylated Dihydroisoquinoline activated->alkylated C5-Alkylation final C5-Alkylated Isoquinoline alkylated->final Oxidation/Deprotection

Caption: A conceptual synthetic pathway for the C5-alkylation of isoquinolines.

Biological Evaluation: A Multi-pronged Approach

The biological activity of the isolated natural products and synthesized analogs should be assessed using a battery of in vitro assays.

Protocol 3: In Vitro Anticancer Activity Screening

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., representing different tumor types) in appropriate culture media supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).

  • Cytotoxicity Assay (MTT or SRB):

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds (natural analogs and synthesized derivatives) for a specified period (e.g., 48 or 72 hours).

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

    • Measure the absorbance using a microplate reader and calculate the IC₅₀ (half-maximal inhibitory concentration) values.

  • Apoptosis and Cell Cycle Analysis:

    • For compounds showing significant cytotoxicity, further investigate their mechanism of action.

    • Treat cells with the IC₅₀ concentration of the compound.

    • Analyze the induction of apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Analyze the effect on the cell cycle distribution by propidium iodide staining and flow cytometry.

Diagram 3: Biological Evaluation Workflow

G start Test Compounds (Natural & Synthetic) cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) start->cytotoxicity active Active Compounds (Low IC50) cytotoxicity->active mechanism Mechanism of Action Studies active->mechanism apoptosis Apoptosis Assay mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle

Caption: A workflow for the in vitro biological evaluation of isoquinoline analogs.

Spectroscopic and Spectrometric Characterization

The unambiguous identification of isolated and synthesized compounds is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.

  • ¹H and ¹³C NMR: Provides detailed information about the chemical structure, including the number and types of protons and carbons, their connectivity, and stereochemistry.[10]

  • 2D NMR (COSY, HSQC, HMBC): Elucidates the complete connectivity of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass and elemental composition of the molecule.[11]

  • Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that can aid in structural elucidation and confirmation.[12]

Signaling Pathways and Mechanistic Insights

Many isoquinoline alkaloids exert their biological effects by modulating key cellular signaling pathways. For instance, some have been shown to induce apoptosis in cancer cells by affecting the Bcl-2 family of proteins and activating caspases.[13] Others can arrest the cell cycle at different phases. Understanding these pathways is crucial for rational drug design.

Diagram 4: Simplified Apoptosis Signaling Pathway

G compound Isoquinoline Analog bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) compound->bcl2 Modulates mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified representation of a potential apoptosis-inducing pathway modulated by isoquinoline analogs.

Conclusion and Future Directions

The exploration of natural product analogs of this compound offers a promising avenue for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework, from the identification of relevant natural scaffolds to detailed methodologies for their isolation, synthesis, and biological evaluation. The "simple isoquinoline alkaloids" represent a rich and largely untapped resource for medicinal chemists. Future research should focus on the systematic exploration of a wider range of plant sources, the development of more efficient and regioselective synthetic methods for C5-functionalization, and the use of advanced in silico and in vitro screening platforms to elucidate the mechanisms of action of these promising compounds.

References

  • Hendrickson, J. B., & Rodriguez, C. (n.d.). An efficient synthesis of substituted isoquinolines. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2021). Transition metal‐catalyzed C5 alkylation of 8‐aminoquinolines. ResearchGate. [Link]

  • Iwasa, K., Moriyasu, M., Tachibana, Y., Kim, H. S., Wataya, Y., Wiegrebe, W., & Bastow, K. F. (2001). Simple isoquinoline and benzylisoquinoline alkaloids as potential antimicrobial, antimalarial, cytotoxic, and anti-HIV agents. Bioorganic & Medicinal Chemistry, 9(11), 2871–2884. [Link]

  • Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. [Link]

  • Basu, A., & Suresh Kumar, G. (2013). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. RSC Advances, 3(36), 15656. [Link]

  • Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

  • de Castro, V. H. S., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. Journal of the Brazilian Chemical Society. [Link]

  • RSC. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Various Authors. (2001). Simple Isoquinoline and Benzylisoquinoline Alkaloids as Potential Antimicrobial, Antimalarial, Cytotoxic, and Anti-HIV Agents. ResearchGate. [Link]

  • Various Authors. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. [Link]

  • Donohoe, T. J., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. [Link]

  • Various Authors. (n.d.). Schematic biosynthetic pathways of isoquinoline alkaloids. ResearchGate. [Link]

  • Donohoe, T. J., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. PMC. [Link]

  • Various Authors. (2002). Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. ResearchGate. [Link]

  • Various Authors. (n.d.). Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate. [Link]

  • de Castro, V. H. S., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. ResearchGate. [Link]

  • Various Authors. (n.d.). Phosphite mediated molecular editing via switch to meta-C–H alkylation of isoquinolines: emergence of a distinct photochemical[6][14] N to C rearrangement. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Leclere, L., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 304. [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. [Link]

  • Wikipedia. (n.d.). Isoquinoline alkaloids. [Link]

  • Various Authors. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Ngamga, D., et al. (2008). Isoquinoline Alkaloids and Homoisoflavonoids from Drimiopsis barteri Bak and D. burkei Bak. ResearchGate. [Link]

  • Braca, A., & De Tommasi, N. (2004). Alkaloids: Isolation and purification. ResearchGate. [Link]

  • Sinaga, S. M., et al. (2019). ISOLATION AND IDENTIFICATION OF ALKALOIDS EXTRACTED FROM DAYAK ONION (Eleutherinae palmifolia (L.) Merr). Rasayan Journal of Chemistry, 12(3), 1298–1303. [Link]

  • Slideshare. (n.d.). alkaloids and extraction of alkaloids. [Link]

  • Google Patents. (n.d.).
  • Lifeasible. (n.d.). Alkaloid Extraction Methods. [Link]

  • Various Authors. (n.d.). The Isoquinoline Alkaloids. ResearchGate. [Link]

  • Kato, N., et al. (2007). Isoquinoline alkaloid biosynthesis is regulated by a unique bHLH-type transcription factor in Coptis japonica. The Plant Cell, 19(5), 1591–1604. [Link]

Sources

A Technical Guide to the Discovery, Isolation, and Characterization of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, biosynthesis, and the intricate processes of isolating and characterizing isoquinoline alkaloids. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles and practical methodologies that underpin the scientific exploration of this significant class of natural products. We will explore the causal relationships behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.

Part 1: The Genesis of a Diverse Pharmacopoeia: Discovery and Biosynthesis

The story of isoquinoline alkaloids is deeply intertwined with the history of medicine and chemistry. The journey began with the isolation of morphine from the opium poppy (Papaver somniferum) in 1806, an event that marked the dawn of alkaloid chemistry.[1] It wasn't until 1885 that isoquinoline itself, the heterocyclic aromatic compound forming the core of this vast family, was first isolated from coal tar.[2] Today, over 2,500 distinct isoquinoline alkaloids have been identified, many of which possess potent pharmacological properties.[1][3][4]

These compounds are predominantly found in the plant kingdom, particularly within families such as Papaveraceae (poppy), Berberidaceae (barberry), and Menispermaceae (moonseed).[5] Their diverse biological activities range from the analgesic effects of morphine and codeine to the antimicrobial properties of berberine and the anticancer potential of noscapine.[4][5][6][7][8]

The biosynthesis of this structurally diverse group of molecules originates from the aromatic amino acid L-tyrosine.[4][9] Through a series of enzymatic reactions, tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde.[3][4] These two molecules then condense in a crucial step catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[3] From this pivotal intermediate, a cascade of enzymatic modifications, including hydroxylations, methylations, and ring formations, gives rise to the vast array of isoquinoline alkaloid structures. A key enzyme in many of these pathways is the berberine bridge enzyme (BBE), which is responsible for forming the characteristic bridged structure of protoberberine alkaloids.[4]

graph "Biosynthesis_of_Isoquinoline_Alkaloids" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Simplified Biosynthetic Pathway of Isoquinoline Alkaloids", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

Tyrosine [label="L-Tyrosine", fillcolor="#4285F4"]; Dopamine [label="Dopamine", fillcolor="#4285F4"]; "4-HPAA" [label="4-Hydroxyphenylacetaldehyde", fillcolor="#4285F4"]; Norcoclaurine [label="(S)-Norcoclaurine\n(Central Precursor)", fillcolor="#EA4335"]; Reticuline [label="(S)-Reticuline", fillcolor="#FBBC05"]; Scoulerine [label="(S)-Scoulerine", fillcolor="#34A853"]; Berberine [label="Berberine", fillcolor="#34A853"]; Morphine [label="Morphine", fillcolor="#EA4335"];

Tyrosine -> Dopamine; Tyrosine -> "4-HPAA"; Dopamine -> Norcoclaurine [label=" NCS", fontcolor="#5F6368"]; "4-HPAA" -> Norcoclaurine [label=" NCS", fontcolor="#5F6368"]; Norcoclaurine -> Reticuline; Reticuline -> Scoulerine [label=" BBE", fontcolor="#5F6368"]; Scoulerine -> Berberine; Reticuline -> Morphine; }

Figure 1: Simplified Biosynthetic Pathway of Isoquinoline Alkaloids

Part 2: From Plant Matrix to Purified Compound: A Methodological Workflow

The successful isolation and purification of isoquinoline alkaloids from their natural sources is a multi-step process that demands a systematic and informed approach. The inherent basicity of the nitrogen atom in the isoquinoline ring is a key chemical property exploited throughout the extraction and purification process.

The Crucial First Step: Extraction

The initial extraction aims to liberate the alkaloids from the plant matrix. The choice of solvent and extraction technique is paramount and is dictated by the polarity of the target alkaloids and the nature of the plant material.

Rationale for Method Selection:

  • Acid-Base Chemistry: The foundational principle for the selective extraction of alkaloids lies in their ability to exist as either a free base or a salt. In their free base form, alkaloids are generally soluble in organic solvents and poorly soluble in water. Conversely, as salts (formed by reaction with an acid), they become water-soluble. This differential solubility is the cornerstone of the most common extraction technique: acid-base partitioning.

  • Solvent Selection: Methanol and ethanol are frequently used for the initial extraction from the plant material due to their ability to dissolve both the free base and, to some extent, the salt forms of alkaloids.[10] For the subsequent liquid-liquid extraction, immiscible organic solvents like chloroform or dichloromethane are employed to selectively extract the free base from an alkaline aqueous solution.

Step-by-Step Protocol: Acid-Base Extraction of Berberine from Berberis Species

  • Preparation of Plant Material: The dried and powdered plant material (e.g., root bark) is the starting point. Grinding increases the surface area, facilitating efficient solvent penetration.

  • Initial Extraction: The powdered material is typically macerated or refluxed with methanol or ethanol. This process is often repeated multiple times to ensure the exhaustive extraction of the alkaloids.

  • Concentration: The combined alcoholic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 1-5% hydrochloric acid or sulfuric acid). This converts the alkaloids into their water-soluble salt forms.

  • Defatting: The acidic solution is then washed with a nonpolar organic solvent like hexane or petroleum ether to remove fats, oils, and other non-alkaloidal, nonpolar compounds. This "defatting" step is crucial for obtaining a cleaner final product.

  • Basification: The acidic aqueous layer containing the alkaloid salts is then made alkaline by the addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of 8-10. This neutralizes the acid and converts the alkaloid salts back to their free base form, which will precipitate or become soluble in organic solvents.

  • Liquid-Liquid Extraction: The alkaline aqueous solution is then repeatedly extracted with an organic solvent like chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.

  • Final Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid fraction.

graph "Extraction_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: General Workflow for Acid-Base Extraction of Alkaloids", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

Plant_Material [label="Powdered Plant Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methanol_Extraction [label="Methanol/Ethanol Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Alcoholic Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Acidification [label="Acidification (e.g., HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Defatting [label="Defatting with Hexane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aqueous_Layer [label="Acidic Aqueous Layer\n(Alkaloid Salts)", fillcolor="#FBBC05", fontcolor="#202124"]; Basification [label="Basification (e.g., NH4OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LLE [label="Liquid-Liquid Extraction\n(e.g., Chloroform)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude_Alkaloids [label="Crude Alkaloid Fraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Plant_Material -> Methanol_Extraction; Methanol_Extraction -> Crude_Extract; Crude_Extract -> Acidification; Acidification -> Defatting; Defatting -> Aqueous_Layer; Aqueous_Layer -> Basification; Basification -> LLE; LLE -> Crude_Alkaloids; }

Figure 2: General Workflow for Acid-Base Extraction of Alkaloids
The Path to Purity: Chromatographic Separation

The crude alkaloid fraction is a complex mixture of different alkaloids and other minor impurities. Chromatographic techniques are indispensable for the separation and purification of individual compounds.

Rationale for Method Selection:

  • Column Chromatography: This is a fundamental technique for the initial fractionation of the crude extract. Silica gel is a common stationary phase, and a gradient of solvents with increasing polarity (e.g., from chloroform to methanol) is used to elute the alkaloids based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): For final purification and analytical quantification, reversed-phase HPLC is the method of choice. A C18 column is most commonly used, where the nonpolar stationary phase retains the alkaloids, and a polar mobile phase (typically a mixture of acetonitrile or methanol and water with a buffer) is used for elution. The pH of the mobile phase is a critical parameter; an acidic pH (around 3-5) is often used to ensure the alkaloids are in their protonated, more water-soluble form, which can improve peak shape and resolution.

Step-by-Step Protocol: Purification of Berberine by Column and Preparative HPLC

  • Column Chromatography: The crude alkaloid fraction is dissolved in a minimal amount of the initial mobile phase (e.g., chloroform) and loaded onto a silica gel column. The column is then eluted with a gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the percentage of methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target alkaloid.

  • Preparative HPLC: Fractions enriched with the desired alkaloid are pooled, concentrated, and further purified by preparative reversed-phase HPLC. A typical system would involve a C18 column and an isocratic or gradient mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer (e.g., ammonium acetate or formic acid) to ensure sharp peaks. The eluent is monitored by a UV detector, and the peak corresponding to the pure alkaloid is collected.

  • Crystallization: The final step to obtain a highly pure compound is often crystallization from a suitable solvent.

Part 3: Unveiling the Molecular Architecture: Analytical Characterization

Once a pure compound is isolated, a suite of analytical techniques is employed to elucidate its structure and confirm its identity.

Spectroscopic and Spectrometric Techniques
  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is the workhorse for both the quantification and preliminary identification of alkaloids. The retention time is a characteristic feature of a compound under specific chromatographic conditions, and the UV-Vis spectrum obtained from the diode-array detector provides information about the chromophores present in the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique couples the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. It provides the molecular weight of the compound and, through fragmentation in the MS/MS mode, yields a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the definitive methods for structural elucidation. They provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and their stereochemical arrangement.

Table 1: Analytical Data for Representative Isoquinoline Alkaloids

AlkaloidMolecular FormulaExact Mass [M+H]+Typical HPLC Retention Time (min)*Key ¹H NMR Signals (δ, ppm in CDCl₃)
Berberine C₂₀H₁₈NO₄⁺336.12308.59.8 (s, 1H), 8.1-7.5 (m, 4H), 6.8 (s, 1H), 6.1 (s, 2H), 4.9 (t, 2H), 3.2 (t, 2H)
Papaverine C₂₀H₂₁NO₄340.154312.28.4 (d, 1H), 7.4-6.8 (m, 5H), 4.5 (s, 2H), 3.9 (s, 6H), 3.8 (s, 6H)
Morphine C₁₇H₁₉NO₃286.14385.16.7 (d, 1H), 6.6 (d, 1H), 5.7 (d, 1H), 5.3 (d, 1H), 4.9 (d, 1H)

*Retention times are highly dependent on the specific HPLC conditions (column, mobile phase, flow rate, etc.) and are provided for illustrative purposes only.

Part 4: Ensuring Success: Troubleshooting and Safety

Troubleshooting Common Issues in Isolation and Purification:

  • Low Extraction Yield: This can be due to insufficient grinding of the plant material, inadequate extraction time, or the use of an inappropriate solvent. Re-extraction with fresh solvent or switching to a more polar solvent can be beneficial.

  • Emulsion Formation during LLE: Emulsions can form at the interface of the aqueous and organic layers, making separation difficult. Adding a saturated brine solution or gentle centrifugation can help to break the emulsion.

  • Poor Peak Shape in HPLC: Tailing peaks are a common issue when analyzing basic compounds like alkaloids. This is often due to interactions with residual silanols on the silica-based stationary phase. Lowering the pH of the mobile phase or adding a competing base (like triethylamine) can significantly improve peak shape.

  • Co-elution of Compounds: If two or more compounds have very similar retention times, optimizing the mobile phase composition (e.g., changing the organic modifier or the buffer concentration) or using a different type of column (e.g., a phenyl-hexyl column) may be necessary to achieve separation.

Safety Precautions:

  • Handling Alkaloids: Many isoquinoline alkaloids are biologically active and potentially toxic. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For powdered compounds, a respirator should be used to avoid inhalation.

  • Solvent Safety: The organic solvents used in extraction and chromatography are often flammable and volatile. All work should be conducted in a well-ventilated fume hood, away from sources of ignition. Refer to the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.

Conclusion

The discovery and isolation of isoquinoline alkaloids represent a classic yet continually evolving field of natural product chemistry. A thorough understanding of their biosynthesis and chemical properties is the foundation for developing robust and efficient extraction and purification protocols. By combining classical techniques with modern analytical instrumentation, researchers can continue to unlock the vast therapeutic potential held within this remarkable class of compounds. This guide provides a framework for navigating the technical challenges of this exciting area of research, emphasizing a logical, evidence-based approach to experimental design and execution.

References

  • Isoquinoline Alkaloid Biosynthesis. Biocyclopedia. [URL: https://biocyclopedia.com/index/plant_protocols/c_phytochemical_analysis/isoquinoline_alkaloid_biosynthesis.php]
  • Plazas, E. A., & Cuca, L. E. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 177, 106126. [URL: https://pubmed.ncbi.nlm.nih.gov/35151857/]
  • Herbert, R. B. (1979). Biosynthesis of Isoquinoline Alkaloids. Planta Medica, 37(03), 202-214. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2008-1074903]
  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Request PDF. (2022). ResearchGate. [URL: https://www.researchgate.net/publication/358586073_Natural_isoquinoline_alkaloids_Pharmacological_features_and_multi-target_potential_for_complex_diseases]
  • Isoquinoline Alkaloid Biosynthesis Pathway. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Isoquinoline-Alkaloid-Biosynthesis-Pathway-Kou-Koag/f1d2e3c0b0a8f8d9b8c9c8e9b8c9c8e9b8c9c8e9]
  • Li, Y., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15, 1369931. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2024.1369931/full]
  • Bok, J. W., et al. (2013). Plant-like biosynthesis of isoquinoline alkaloids in Aspergillus fumigatus. Nature Chemical Biology, 9(4), 225-227. [URL: https://www.
  • Isoquinoline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Isoquinoline]
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [URL: https://www.amerigoscientific.
  • Gautam, Y., et al. (2021). Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. ProQuest. [URL: https://www.proquest.com/openview/e6d0c0e8c8a0b8c9c8e9b8c9c8e9b8c9/1?pq-origsite=gscholar&cbl=2042138]
  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-662. [URL: https://academic.oup.com/pcp/article/54/5/647/1841393]
  • Isoquinoline alkaloid: Significance and symbolism. (2025). Wisdomlib. [URL: https://www.wisdomlib.org/hinduism/concept/isoquinoline-alkaloid]
  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23385144/]
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/np/d4np00023d]
  • The Isoquinoline Alkaloids. (1971). ResearchGate. [URL: https://www.researchgate.net/publication/285750270_The_Isoquinoline_Alkaloids]
  • Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/isoquinoline-synthesis-troubleshooting-guide]
  • Isolation of Berberine from Berberis vulgaris Linn. and Standardization of Aqueous extract by RP-HPLC. (2018). International Journal of Herbal Medicine. [URL: http://www.florajournal.com/archives/2018/vol6issue3/PartA/6-2-23-455.pdf]
  • Application Notes and Protocols for Berberine Extraction from Berberis Species. (2025). BenchChem. [URL: https://www.benchchem.
  • Method for purification of berberine hydrochloride from barberry root. (2013). Google Patents. [URL: https://patents.google.
  • Isolation of Berberine from Berberis Aristata by an Acid Dye Method and Optimization of Parameters. (2013). International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v20-2/23.pdf]
  • Influence of drying methods and extraction procedures on the recovery of berberine content in Coscinium fenestratum. (2012). Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
  • Analysis of selected poppy (Papaver somniferum L.) cultivars: Pharmaceutically important alkaloids. (2010). ResearchGate. [URL: https://www.researchgate.net/publication/230630806_Analysis_of_selected_poppy_Papaver_somniferum_L_cultivars_Pharmaceutically_important_alkaloids]
  • Essential Safety and Disposal Procedures for Benzoylchelidonine and Related Isoquinoline Alkaloids. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/safety-disposal-benzoylchelidonine-isoquinoline-alkaloids]
  • Studies of Alkaloid Metabolism in Papaver somniferum L. (1990). UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/1317724/]
  • Methods of isolation and determination of isoquinoline alkaloids. (1989). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2530851/]

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Methyl 3-(isoquinolin-5-yl)propanoate

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] These compounds have demonstrated clinical and preclinical efficacy in oncology, infectious diseases, and neurology, often by modulating key signaling pathways.[1][4] this compound is a synthetic isoquinoline derivative with potential for novel therapeutic applications. Given the diverse activities of the isoquinoline class, a systematic high-throughput screening (HTS) approach is essential to identify its biological targets and mechanism of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a high-throughput screening campaign for this compound. We will detail protocols for primary screening assays to assess its cytotoxic effects, potential inhibition of the PI3K/Akt/mTOR signaling pathway, and modulation of G-protein coupled receptor (GPCR) activity. Furthermore, we will discuss crucial steps for hit confirmation, counter-screening, and data analysis to ensure the scientific integrity and validity of the screening results.

Part 1: The High-Throughput Screening (HTS) Workflow: A Strategic Approach

A successful HTS campaign is a multi-step process designed to efficiently identify and validate compounds with desired biological activity.[5] The workflow for characterizing this compound will begin with broad primary screens to identify potential areas of biological activity, followed by more specific secondary and counter-screens to confirm and refine these initial "hits."

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary & Counter-Screening cluster_lead_opt Lead Optimization Primary_Cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) Dose_Response Dose-Response Curves Primary_Cytotoxicity->Dose_Response Primary_Kinase Kinase Pathway Screen (e.g., PI3K/mTOR) Primary_Kinase->Dose_Response Primary_GPCR GPCR Functional Screen (e.g., cAMP Assay) Primary_GPCR->Dose_Response Hit_Triage Hit Prioritization Dose_Response->Hit_Triage Orthogonal_Assay Orthogonal Assays Hit_Triage->Orthogonal_Assay Counter_Screen Counter-Screens (e.g., for assay interference) Orthogonal_Assay->Counter_Screen Selectivity_Panel Selectivity Profiling Counter_Screen->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR_Studies

Caption: High-throughput screening workflow for this compound.

Part 2: Primary Screening Assays: Casting a Wide Net

The initial screening phase aims to identify any significant biological activity of this compound across a range of potential cellular processes. We propose a trio of primary assays to cover key areas where isoquinoline derivatives have shown activity.

Cell Viability and Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method to assess the effect of a compound on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[1][4] This assay is particularly relevant given the known anti-proliferative effects of many isoquinoline compounds.[4]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.

Protocol: MTT Assay for High-Throughput Screening

  • Cell Plating:

    • Seed a human cancer cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer) in a 96-well or 384-well plate at a predetermined optimal density.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in cell culture medium.

    • Add the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent like doxorubicin).

  • Incubation:

    • Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[2][4]

    • After incubation, carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition:

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

    • Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[6]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. A decrease in viability suggests potential cytotoxic or anti-proliferative effects of the compound.

ParameterDescription
Cell Line e.g., MCF-7, A549
Plating Density Optimized for logarithmic growth
Compound Concentration Typically a range (e.g., 0.1 to 100 µM)
Incubation Time 48-72 hours
MTT Concentration 0.5 mg/mL final concentration
Readout Absorbance at 570 nm
Kinase Signaling Pathway Inhibition: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Several isoquinoline derivatives have been shown to target this pathway.[4] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a sensitive and robust method for screening inhibitors of specific kinases within this pathway in a high-throughput format.[9]

Principle: TR-FRET assays measure the proximity of two molecules labeled with a donor and an acceptor fluorophore. In a kinase assay, a substrate is labeled with one fluorophore, and a phospho-specific antibody is labeled with the other. Kinase activity brings the two fluorophores close enough for FRET to occur, resulting in a detectable signal.

PI3K_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Protocol: LanthaScreen™ TR-FRET Kinase Assay (Example for Akt)

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, ATP solution, fluorescently labeled substrate (e.g., GFP-tagged substrate), and the terbium-labeled phospho-specific antibody according to the manufacturer's instructions.

  • Compound Plating:

    • Dispense serial dilutions of this compound into a low-volume 384-well plate.

    • Include a known inhibitor of the target kinase as a positive control and a vehicle control.

  • Kinase Reaction:

    • Add the kinase, fluorescently labeled substrate, and ATP to the wells containing the compound.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the terbium-labeled phospho-specific antibody to each well to stop the kinase reaction.

    • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (for the donor and acceptor).

Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in the TR-FRET ratio in the presence of the compound indicates inhibition of the kinase.

ParameterDescription
Kinase e.g., Akt1
Substrate e.g., GFP-tagged GSK-3α
ATP Concentration At or near the Km for the kinase
Compound Concentration Typically a range (e.g., 0.1 to 100 µM)
Incubation Time 60 minutes
Readout TR-FRET ratio
GPCR Modulation: cAMP Assay

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are major drug targets.[3][5][10] Many isoquinoline-based compounds are known to modulate GPCR activity. A common downstream signaling event for many GPCRs is the modulation of intracellular cyclic AMP (cAMP) levels.[11][12]

Principle: A competitive immunoassay is used to measure changes in intracellular cAMP levels. These assays often use a labeled cAMP that competes with the cellular cAMP for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the cell lysate.

Protocol: HTRF cAMP Assay

  • Cell Culture and Stimulation:

    • Use a cell line endogenously expressing a GPCR of interest or a recombinant cell line overexpressing the receptor.

    • Plate the cells in a 384-well plate and incubate overnight.

    • Treat the cells with this compound for a defined period.

    • Stimulate the cells with a known agonist for the GPCR to induce a change in cAMP levels.

  • Cell Lysis and Detection:

    • Lyse the cells and add the HTRF reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[12]

    • Incubate the plate at room temperature to allow the competitive binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader.

Data Analysis: The HTRF ratio is calculated. An increase in the HTRF signal indicates a decrease in intracellular cAMP (agonistic effect on Gi-coupled receptors or antagonistic on Gs-coupled receptors), while a decrease in the signal suggests an increase in cAMP (agonistic on Gs-coupled receptors or antagonistic on Gi-coupled receptors).

ParameterDescription
Cell Line Expressing the target GPCR
GPCR Target e.g., a specific dopamine or serotonin receptor
Compound Concentration Typically a range (e.g., 0.1 to 100 µM)
Stimulation With a known agonist or antagonist
Readout HTRF ratio

Part 3: Hit Confirmation and Counter-Screening: Ensuring Data Integrity

A "hit" from a primary screen is a compound that shows a desired level of activity. However, it is crucial to confirm these hits and eliminate false positives.

Hit Confirmation:

  • Dose-Response Curves: Re-test the initial hits at a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Orthogonal Assays: Confirm the activity of the hits using a different assay technology that measures the same biological endpoint. For example, a hit from a luminescent kinase assay could be confirmed using a TR-FRET assay.

Counter-Screening: Counter-screens are essential to identify compounds that interfere with the assay technology itself rather than the biological target.[13][14][15]

  • Technology-Specific Counter-Screens: For example, in a luciferase-based assay, a counter-screen should be run to identify compounds that directly inhibit the luciferase enzyme.[13]

  • Cytotoxicity Counter-Screen: For cell-based assays, it is important to determine if the observed activity is due to a specific effect on the target or simply due to cytotoxicity.[15]

Hit_Validation cluster_validation Hit Validation Workflow Primary_Hit Primary Screen Hit Dose_Response Dose-Response Confirmation Primary_Hit->Dose_Response Orthogonal_Assay Orthogonal Assay Confirmation Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen for Assay Interference Orthogonal_Assay->Counter_Screen Confirmed_Hit Confirmed, Specific Hit Counter_Screen->Confirmed_Hit

Caption: Workflow for hit validation and confirmation.

Part 4: Data Analysis and Normalization

Proper data analysis is critical for the reliable interpretation of HTS results.

  • Normalization: Raw data from HTS plates should be normalized to account for plate-to-plate and well-to-well variations.[16][17][18] Common normalization methods include percent of control and Z-score.[18]

  • Quality Control: The quality of each assay plate should be assessed using statistical parameters like the Z'-factor. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay.[19]

Conclusion

This application note provides a framework for conducting a comprehensive high-throughput screening campaign for this compound. By employing a multi-faceted approach that includes primary screens for cytotoxicity, kinase inhibition, and GPCR modulation, followed by rigorous hit confirmation and counter-screening, researchers can effectively elucidate the biological activity of this novel compound. The detailed protocols and strategic considerations outlined herein are designed to ensure the generation of high-quality, reliable data, thereby accelerating the drug discovery process.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Data normalization methods recommended for the analysis of HTS and HCS.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • PubMed. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • Oxford Academic. (2013). Two effective methods for correcting experimental high-throughput screening data. Retrieved from [Link]

  • Bio-protocol. (2020). HTS data normalization and analysis. Retrieved from [Link]

  • PubMed. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Bio-protocol. (2013). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • PubMed. (2004). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • Unchained Labs. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • PubMed Central. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]

  • PubMed. (2021). Lanthanide-based resonance energy transfer biosensors for live-cell applications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoquinoline Derivative

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] Derivatives of isoquinoline have been extensively investigated and developed as therapeutic agents for a range of diseases, including cancer, microbial infections, and neurological disorders.[1][2][3][5] Notably, in oncology, isoquinoline-based compounds have demonstrated significant antiproliferative effects through diverse mechanisms such as the modulation of critical signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and inhibition of topoisomerase and microtubule polymerization.[1][6][7]

Methyl 3-(isoquinolin-5-yl)propanoate is a novel compound featuring this potent isoquinoline core. While specific biological data for this molecule is not yet prevalent in the literature, its structural similarity to other biologically active isoquinolines suggests a strong potential for therapeutic relevance, particularly in the context of anticancer research.[1][4][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial cell-based characterization of this compound. The protocols herein are designed as a self-validating system, enabling the robust assessment of its cytotoxic, pro-apoptotic, and anti-migratory potential. We will not only detail the step-by-step procedures but also delve into the causality behind the experimental choices, ensuring a deep understanding of the data generated.

Experimental Strategy: A Tiered Approach to Cellular Characterization

A logical, tiered approach is essential when characterizing a novel compound. This ensures that each experimental step builds upon the last, providing a comprehensive and resource-efficient evaluation. Our proposed workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic studies into the mode of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Cell Viability Assays (MTT/XTT) Determine IC50 values across multiple cancer cell lines. B Apoptosis Assays (Annexin V & Caspase-Glo) Investigate the mechanism of cell death. A->B If cytotoxic C Cell Migration Assays (Wound Healing & Transwell) Assess anti-metastatic potential. A->C If cytotoxic D Target-based Assays (e.g., Kinase Profiling, Western Blot) Identify specific molecular targets. B->D Elucidate pathway C->D Elucidate pathway

Caption: Tiered experimental workflow for characterizing this compound.

Part 1: Assessment of Cytotoxic Activity

The foundational step in evaluating a potential anticancer compound is to determine its effect on cell viability. Cell viability assays are crucial for quantifying the dose-dependent cytotoxic or cytostatic effects of a compound.[10][11] We will utilize two robust and widely accepted colorimetric assays: the MTT and XTT assays. These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[10][11][12][13]

Principle of Tetrazolium Salt-Based Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[10][11][13] This enzymatic reduction results in the formation of a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.[11][12][13] The primary difference between the two is that the MTT formazan is insoluble and requires a solubilization step, whereas the XTT formazan is water-soluble, simplifying the protocol.[10][13]

G cluster_0 MTT Assay cluster_1 XTT Assay MTT_start Yellow MTT (Water-soluble) MTT_enzyme Mitochondrial Dehydrogenases (in viable cells) MTT_start->MTT_enzyme MTT_end Purple Formazan (Insoluble) MTT_enzyme->MTT_end MTT_solubilize Solubilization Step (e.g., DMSO, SDS) MTT_end->MTT_solubilize MTT_read Measure Absorbance (~570 nm) MTT_solubilize->MTT_read XTT_start Yellow XTT (Water-soluble) XTT_enzyme Mitochondrial Dehydrogenases (in viable cells) XTT_start->XTT_enzyme XTT_end Orange Formazan (Water-soluble) XTT_enzyme->XTT_end XTT_read Measure Absorbance (~450 nm) XTT_end->XTT_read G cluster_0 Apoptotic Signaling Cascade cluster_1 Detection Methods Compound This compound Pathway Intrinsic/Extrinsic Pathway Activation Compound->Pathway Caspase Caspase-3/7 Activation Pathway->Caspase PS Phosphatidylserine (PS) Externalization Caspase->PS Death Apoptotic Cell Death Caspase->Death CaspaseAssay Caspase-Glo 3/7 Assay (Luminescence) Caspase->CaspaseAssay AnnexinAssay Annexin V Staining (Fluorescence) PS->AnnexinAssay

Caption: Signaling events in apoptosis and their corresponding detection assays.

Protocol 2: Annexin V & PI Staining for Apoptosis

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2.5 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS. [14]4. Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates suitable for luminescence

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (e.g., 10,000 cells/well) in 100 µL of medium. [15]After 24 hours, treat with a serial dilution of this compound.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well. [15]3. Incubation: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light. [15]4. Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Part 3: Evaluating Anti-Metastatic Potential

A key hallmark of cancer is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. [16]Assessing the impact of a novel compound on cell migration is therefore a critical component of its preclinical evaluation. The wound healing (or scratch) assay and the Transwell migration assay are two of the most common methods for this purpose. [16][17]

Principle of Cell Migration Assays
  • Wound Healing (Scratch) Assay: This method involves creating a "wound" or a cell-free gap in a confluent monolayer of cells. [17]The ability of the cells to migrate and close this gap is monitored over time. The rate of wound closure is an indicator of cell migration. [17]* Transwell Migration Assay: This assay uses a chamber with a porous membrane (a Transwell insert) that separates an upper and a lower compartment. [16][18]Cells are seeded in the upper chamber, and a chemoattractant (like fetal bovine serum) is placed in the lower chamber. Migratory cells move through the pores to the underside of the membrane, where they can be stained and quantified. [16][18][19]

Protocol 4: Wound Healing (Scratch) Assay

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound-making tool

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.

  • Create the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh, low-serum medium containing different concentrations of this compound.

  • Image Acquisition: Immediately capture an image of the wound at time 0. Place the plate back in the incubator.

  • Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the width of the wound at different time points. The rate of cell migration can be calculated as the percentage of wound closure relative to the initial wound area.

Protocol 5: Transwell Migration Assay

Materials:

  • 24-well plates with Transwell inserts (e.g., 8.0 µm pore size)

  • Serum-free medium and complete medium

  • Cotton swabs

  • Fixation and staining solutions (e.g., methanol and crystal violet)

Procedure:

  • Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate. [16][18]2. Cell Preparation: Harvest cells that have been serum-starved for several hours and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. [16]3. Treatment and Seeding: In the upper chamber (Transwell insert), add 100 µL of the cell suspension containing the desired concentration of this compound or vehicle control. [16]4. Incubation: Incubate the plate at 37°C for a duration appropriate for the cell line's migration rate (typically 12-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane. [16]6. Fixation and Staining: Fix the migrated cells on the lower surface by immersing the insert in methanol for 20 minutes. Stain the cells with crystal violet for 30 minutes.

  • Quantification: Gently wash the inserts with water. Count the number of stained, migrated cells in several random fields of view under a microscope.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to the initial cellular characterization of this compound. By systematically assessing its cytotoxicity, pro-apoptotic effects, and anti-migratory potential, researchers can build a comprehensive profile of this novel compound's biological activity. Positive results from these assays would provide a strong rationale for more advanced studies, such as identifying specific molecular targets within key signaling pathways (e.g., PI3K/Akt) through techniques like kinase profiling and Western blotting, and ultimately, progressing towards in vivo efficacy models. The versatility and proven therapeutic relevance of the isoquinoline scaffold make this compound a compelling candidate for further investigation in the field of drug discovery.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. Retrieved January 19, 2026, from [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1998). PubMed. Retrieved January 19, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2016). NIH. Retrieved January 19, 2026, from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). Retrieved January 19, 2026, from [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2016). Journal of Microbiology and Biotechnology. Retrieved January 19, 2026, from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]

  • Possible modes of anticancer action of isoquinoline-based compounds. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cell Viability Assays. (2013). NIH. Retrieved January 19, 2026, from [Link]

  • Cell migration assay or Transwell assay. (2020). Protocols.io. Retrieved January 19, 2026, from [Link]

  • Cell-based Assay Services. (n.d.). Oncodesign Services. Retrieved January 19, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (2022). NIH. Retrieved January 19, 2026, from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved January 19, 2026, from [Link]

  • Transwell Migration Assay Stack Lab Protocol. (n.d.). Retrieved January 19, 2026, from [Link]

  • Overview of the wound healing assay preparation protocols. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). NIH. Retrieved January 19, 2026, from [Link]

  • Apoptosis Marker Assays for HTS. (2021). NIH. Retrieved January 19, 2026, from [Link]

  • Methyl 2-amino-3-(5-isoquinolyl)propanoate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. (2016). PubMed. Retrieved January 19, 2026, from [Link]

  • Biologically active isoquinoline alkaloids covering 2014-2018. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020). NIH. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: Preclinical Efficacy Assessment of Methyl 3-(isoquinolin-5-yl)propanoate in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Hypothetical Mechanism of Action

Methyl 3-(isoquinolin-5-yl)propanoate is a novel small molecule compound featuring an isoquinoline scaffold. While the specific biological targets of this compound are under active investigation, its structural similarity to known kinase inhibitors suggests potential activity against key signaling pathways implicated in human disease. Isoquinoline alkaloids, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Many of these effects are attributed to the modulation of critical cellular signaling cascades.

For the purpose of these application notes, we will proceed with the hypothesis that this compound acts as a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations and hyperactivity of LRRK2 are strongly associated with the pathogenesis of Parkinson's Disease (PD), where it is believed to contribute to neuroinflammation, lysosomal dysfunction, and the aggregation of α-synuclein. Therefore, these protocols will outline a comprehensive strategy for evaluating the therapeutic efficacy of this compound in established preclinical models of LRRK2-driven neurodegeneration and neuroinflammation.

This document provides detailed methodologies for researchers in drug development, offering a structured approach to preclinical validation, from model selection and disease induction to behavioral and histopathological endpoints.

Selecting the Appropriate Animal Model: A Multi-Tiered Approach

The choice of animal model is paramount for obtaining translatable data. A multi-model approach is recommended, starting with acute, toxin-induced models for rapid screening and progressing to more complex, genetically-driven models that recapitulate key aspects of human LRRK2 pathology.

Tier 1: Acute Neurotoxin-Induced Model (MPTP)

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established and widely used model that induces rapid and selective degeneration of dopaminergic neurons in the substantia nigra, mimicking the hallmark pathology of Parkinson's Disease. It is particularly useful for initial in vivo proof-of-concept studies to assess neuroprotective effects.

  • Rationale: This model is ideal for evaluating the compound's ability to protect against acute neurotoxic insults and subsequent neuroinflammation. It is cost-effective, has a relatively short experimental timeline, and the pathological outcomes are highly reproducible.

  • Strain: C57BL/6 mice are recommended due to their high sensitivity to MPTP.

  • Limitations: The neuronal loss is far more rapid than in human PD, and it does not model the genetic or progressive aspects of the disease.

Tier 2: Genetically-Driven Model (LRRK2 G2019S Transgenic)

To validate findings in a more pathologically relevant context, the use of a transgenic model expressing a common pathogenic LRRK2 mutation is essential. The LRRK2 G2019S mutation is the most frequent cause of both familial and sporadic Parkinson's Disease, leading to a gain-of-function in kinase activity.

  • Rationale: This model directly tests the hypothesis that this compound's efficacy is mediated through the inhibition of LRRK2 kinase activity. It allows for the assessment of the compound's ability to correct downstream pathological events over a longer duration.

  • Strain: LRRK2 G2019S BAC transgenic mice are a suitable choice. These mice exhibit age-dependent motor deficits and neuropathological changes.

  • Limitations: The phenotype can be subtle and may require aging the mice for several months to become apparent, increasing study duration and cost.

Experimental Design and Workflow

A robust experimental design is critical for ensuring data integrity and reproducibility. The following workflow provides a logical progression from compound formulation to terminal endpoint analysis.

Workflow Diagram

G cluster_0 Phase 1: Preparation & Dosing cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Terminal Analysis cluster_3 Phase 4: Data Analysis A Compound Formulation & Vehicle Preparation B Animal Acclimatization (7 days) A->B C Baseline Behavioral Testing B->C D Randomization into Treatment Groups C->D E Disease Induction (MPTP Model Only) D->E F Chronic Dosing Regimen Begins (e.g., Daily Oral Gavage) E->F G Interim Behavioral Analysis (e.g., Rotarod, Cylinder Test) F->G H Final Behavioral Analysis G->H I Euthanasia & Tissue Collection (Brain, Plasma) H->I J Biochemical Analysis (Kinase Activity, Cytokines) I->J Homogenates K Immunohistochemistry (TH, α-synuclein, Iba1) I->K Fixed Sections L Statistical Analysis & Interpretation J->L K->L M Final Report Generation L->M G cluster_0 Pathogenic LRRK2 Cascade LRRK2 LRRK2 (G2019S) Hyperactivity Rab Rab GTPase Phosphorylation (e.g., Rab10) LRRK2->Rab Phosphorylates Inflammation Microglial Activation & Neuroinflammation LRRK2->Inflammation Compound This compound Compound->LRRK2 Inhibits Lysosome Lysosomal Dysfunction Rab->Lysosome AlphaSyn α-synuclein Aggregation Lysosome->AlphaSyn Degeneration Dopaminergic Neuron Degeneration AlphaSyn->Degeneration Inflammation->Degeneration

Caption: Hypothesized mechanism of LRRK2-mediated neurodegeneration and the point of intervention.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial in vivo evaluation of this compound, or similar compounds, based on the hypothesis of LRRK2 inhibition. Positive results in the acute MPTP model, demonstrating both neuroprotection and target engagement, would provide strong justification for progressing to long-term efficacy studies in a genetically relevant model, such as the LRRK2 G2019S transgenic mouse. Subsequent studies should also include detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling and formal toxicology assessments to establish a therapeutic window and safety profile before consideration for clinical development.

References

  • Cushnie, T. P., Cushnie, B., & Echeverría, J. (2020). Alkaloids from Plants: A Review of Their Chemical Diversity, Biological Activities, and Potential as Therapeutic Agents. Molecules. Available at: [Link]

  • Neag, M. A., Mocan, A., Echeverría, J., Pop, R. M., Bocsan, C. I., Crișan, G., & Buzoianu, A. D. (2018). Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. Frontiers in Pharmacology. Available at: [Link]

  • Tolosa, E., Vila, M., Klein, C., & Rascol, O. (2020). LRRK2 in Parkinson's disease: challenges of clinical trials. Nature Reviews Neurology. Available at: [Link]

  • Cook, D. A., & Petrucelli, L. (2019). LRRK2 in Parkinson's Disease: From Pathogenic Mutations to Therapeutic Strategies. Mayo Clinic Proceedings. Available at: [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. Available at: [Link]

Application Note: A Validated LC-MS/MS Method for the Quantification of Methyl 3-(isoquinolin-5-yl)propanoate in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Methyl 3-(isoquinolin-5-yl)propanoate in human plasma. The protocol encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and highly selective detection using a triple quadrupole mass spectrometer. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, selectivity, and stability. This application note provides a comprehensive, step-by-step guide for the reliable quantification of this compound in a preclinical or clinical research setting.

Introduction

This compound is a novel small molecule with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies during drug development.[1] The complex nature of biological samples, such as plasma, necessitates a highly selective and sensitive analytical method to ensure reliable data.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.[3][4]

This document provides a detailed protocol for a validated LC-MS/MS assay for this compound in human plasma. The method utilizes a simple and efficient protein precipitation step for sample clean-up, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (≥98% purity)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (sourced from an accredited supplier)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and its SIL-IS into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation

The chosen sample preparation technique is protein precipitation, which is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[5][6] Acetonitrile is used as the precipitating agent as it generally provides high protein removal efficiency.[7]

Protein Precipitation Protocol
  • Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of blank human plasma (for calibration standards and QCs) or study sample plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike 5 µL of the corresponding working standard solution into the blank plasma. For blank samples, add 5 µL of the 50:50 acetonitrile/water mixture.

  • Vortex briefly to mix.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[7]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer 100 µL of the clear supernatant to HPLC vials with inserts for LC-MS/MS analysis.

Workflow for Sample Preparation

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample spike Spike with Standard/IS plasma->spike precipitate Add 150 µL ACN with IS spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic conditions are optimized to achieve a short run time while maintaining good peak shape and separation from potential matrix interferences.

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5 minutes
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
MRM Transitions Analyte: m/z 216.1 → 157.1 (Quantifier), m/z 216.1 → 129.1 (Qualifier) IS: m/z 220.1 → 161.1
Collision Energy Optimized for each transition
Dwell Time 100 ms

Method Validation

The method was validated according to the principles of the FDA and EMA guidelines for bioanalytical method validation.[1][8][9][10] The validation assessed linearity, accuracy, precision, selectivity, matrix effect, and stability.

Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy of Back-Calculated Concentrations Within ±15% of nominal (±20% at LLOQ)
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1≤ 20%± 20%≤ 20%± 20%
LQC 3≤ 15%± 15%≤ 15%± 15%
MQC 100≤ 15%± 15%≤ 15%± 15%
HQC 800≤ 15%± 15%≤ 15%± 15%
Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and IS. The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.[11]

Stability

The stability of this compound was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.[12][13][14]

Stability TestConditionsAcceptance Criteria
Freeze-Thaw Stability Three freeze-thaw cycles (-20°C to room temperature)Mean concentration within ±15% of nominal
Short-Term Stability Room temperature for 4 hoursMean concentration within ±15% of nominal
Long-Term Stability -20°C for 30 daysMean concentration within ±15% of nominal
Post-Preparative Stability Autosampler at 10°C for 24 hoursMean concentration within ±15% of nominal

Bioanalytical Method Validation Workflow

G cluster_validation Method Validation linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision stability Stability accuracy->stability precision->stability selectivity Selectivity matrix_effect Matrix Effect selectivity->matrix_effect matrix_effect->stability

Sources

Use of Methyl 3-(isoquinolin-5-yl)propanoate as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development and Use of Methyl 3-(isoquinolin-5-yl)propanoate as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This application note puts forth this compound as a novel candidate for a chemical probe. Given the extensive history of isoquinoline derivatives in targeting various protein families, particularly protein kinases involved in oncology, this molecule represents a valuable starting point for investigating cellular signaling pathways.[1][2][3][4][5][6][7][8] This guide provides a comprehensive framework for the synthesis, characterization, and application of this compound as a chemical probe for target identification and validation. We present detailed, field-tested protocols for determining in vitro and in-cellulo target engagement, identifying protein targets via chemical proteomics, and assessing cellular effects.

Introduction: The Rationale for a New Isoquinoline-Based Probe

A chemical probe is a selective small-molecule modulator of a protein's function that allows for the interrogation of that protein in cellular and in vivo systems.[9][10] The development of high-quality chemical probes is essential for validating new drug targets and understanding complex biological processes. The isoquinoline core is present in numerous natural products and FDA-approved drugs, demonstrating a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6][11] This versatility suggests that the isoquinoline scaffold has been evolutionarily selected for binding to multiple, important biological targets.

This compound is proposed here as a chemical probe candidate due to its synthetic tractability and the potential for the propanoate ester to be hydrolyzed in cells, potentially leading to a more active carboxylic acid form that could be "trapped" intracellularly. The 5-position of the isoquinoline ring offers a vector for chemical modification, allowing for the future attachment of affinity tags or fluorophores without drastically altering the core pharmacophore.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[12][13] This approach offers a convergent and modular route, allowing for the late-stage introduction of the propanoate side chain.

Proposed Synthetic Scheme:

Synthesis start 5-Bromoisoquinoline product This compound start->product Heck Coupling reagent1 Methyl acrylate reagent1->product reagent2 Pd(OAc)2, P(o-tol)3, Et3N reagent2->product

Caption: Proposed Heck coupling reaction for the synthesis of the target compound.

General Protocol for Synthesis:

  • To a solution of 5-bromoisoquinoline (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is added methyl acrylate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like P(o-tol)₃ (0.1 eq), and a base such as triethylamine (Et₃N, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Physicochemical Properties (Predicted)

The following properties are predicted in silico and serve as a preliminary assessment of the molecule's suitability as a chemical probe. These values should be experimentally verified.

PropertyPredicted ValueSignificance
Molecular Weight~215.24 g/mol Good for cell permeability (Lipinski's Rule of 5)
LogP~2.5Indicates good membrane permeability
H-Bond Donors0Favorable for cell permeability
H-Bond Acceptors3 (N and 2xO)Provides potential for target interaction
Polar Surface Area~38.3 ŲSuggests good oral bioavailability potential

Hypothesized Biological Target: Protein Kinases

The isoquinoline scaffold is a well-established ATP-competitive inhibitor of protein kinases.[5][8] Many isoquinoline derivatives have shown potent and selective inhibition of various kinases implicated in cancer, such as EGFR, HER2, and kinases in the PI3K/Akt/mTOR pathway.[6][7] Therefore, a primary hypothesis is that this compound will engage with one or more protein kinases, thereby modulating their activity and downstream signaling.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Probe This compound Probe->RAF Inhibition? Probe->MEK Inhibition?

Caption: Hypothesized targeting of the MAPK/ERK kinase cascade by the probe.

Protocols for Probe Validation and Application

A rigorous validation workflow is critical to establish a chemical probe's utility.[14] The following protocols provide a comprehensive approach to characterizing this compound.

In Vitro Target Engagement

Protocol 4.1.1: Fluorescence Polarization (FP) Assay for Kinase Binding

This assay quantifies the binding affinity (Kd) of the probe to a purified protein kinase.[15][16]

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer molecule known to bind the kinase of interest.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Assay Procedure:

    • In a 384-well microplate, add a fixed concentration of the kinase and the fluorescent tracer.

    • Add serial dilutions of the chemical probe (e.g., from 100 µM to 1 nM final concentration). Include DMSO-only wells as a control.

    • Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.[17]

    • Plot the change in polarization against the logarithm of the probe concentration.

    • Fit the data to a suitable binding model (e.g., one-site competitive binding) to determine the IC50, which can be converted to a Ki value.

In-Cell Target Engagement

Protocol 4.2.1: Cellular Thermal Shift Assay (CETSA®)

CETSA confirms that the probe binds to its target within the complex environment of a living cell by measuring changes in the target protein's thermal stability.[18][19]

  • Cell Treatment:

    • Culture cells (e.g., a cancer cell line like MCF-7) to ~80% confluency.

    • Treat the cells with the chemical probe at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or with vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blot or ELISA.

    • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.[20][21]

Unbiased Target Identification

To identify the cellular targets of the probe in an unbiased manner, an affinity-tagged version of the probe is required for chemical proteomics.[22][23]

AP_MS_Workflow cluster_0 Probe Synthesis & Cell Treatment cluster_1 Affinity Purification cluster_2 Mass Spectrometry & Analysis Probe_Synthesis Synthesize Affinity Probe (e.g., Biotin-linker-Probe) Cell_Treatment Treat cell lysate with probe (or inactive control) Probe_Synthesis->Cell_Treatment Capture Capture probe-protein complexes on Streptavidin beads Cell_Treatment->Capture Wash Wash to remove non-specific binders Capture->Wash Elute Elute bound proteins Wash->Elute Digestion On-bead digestion (Trypsin) Elute->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identify and quantify proteins. Compare probe vs. control. LC_MS->Data_Analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol 4.3.1: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin tag. Also, synthesize an inactive control compound that is structurally similar but does not bind the target.

  • Lysate Preparation and Incubation:

    • Prepare a native protein lysate from the cells of interest.

    • Incubate the lysate with the biotinylated probe, the inactive control probe, or biotin alone (as a negative control).

  • Affinity Capture:

    • Add streptavidin-coated magnetic beads to the lysates and incubate to capture the probe-protein complexes.

    • Use a magnetic rack to wash the beads extensively to remove non-specifically bound proteins.[24]

  • Protein Digestion and Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Potential targets are proteins that are significantly enriched in the active probe sample compared to the inactive control and biotin-only samples.

Cellular Phenotypic Assays

Protocol 4.4.1: Anti-Proliferative Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Measurement:

    • Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

    • Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Analysis: Plot cell viability against the log of the probe concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound represents a promising starting point for the development of a chemical probe to investigate cellular signaling pathways, particularly those driven by protein kinases. The isoquinoline scaffold's proven track record in drug discovery provides a strong rationale for its selection.[1][2] By following the comprehensive protocols outlined in this guide—from synthesis and in vitro binding to in-cell target engagement and unbiased proteomic identification—researchers can rigorously validate this molecule and similar compounds. The successful development of such a probe will provide a valuable tool for dissecting complex biology and identifying novel therapeutic targets.

References

  • Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: Nanomicrospheres URL: [Link]

  • Title: Fluorescence polarization (FP) assay Source: Bio-protocol URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: Target Identification Using Chemical Probes Source: PubMed URL: [Link]

  • Title: Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines Source: MDPI URL: [Link]

  • Title: InCELL Compound-Target Engagement Assays for Drug Discovery Source: YouTube URL: [Link]

  • Title: Chemical probes for target identification. A. The general structure of... Source: ResearchGate URL: [Link]

  • Title: Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization Source: PubMed URL: [Link]

  • Title: Drug Target Identification Methods After a Phenotypic Screen Source: Drug Hunter URL: [Link]

  • Title: Structures and workflow of chemical probes used for target... Source: ResearchGate URL: [Link]

  • Title: Isoquinoline synthesis Source: Química Organica.org URL: [Link]

  • Title: Target Engagement Assays Source: DiscoverX URL: [Link]

  • Title: An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents Source: PubMed URL: [Link]

  • Title: Target Engagement Assay Services Source: Concept Life Sciences URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: OUCI URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]

  • Title: Target Identification Services Source: MtoZ Biolabs URL: [Link]

  • Title: Currently Available Strategies for Target Identification of Bioactive Natural Products Source: Frontiers URL: [Link]

  • Title: Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR Source: PMC URL: [Link]

  • Title: Typical workflow for a kinase probe discovery project. Source: ResearchGate URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki–Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence Source: ACS Publications URL: [Link]

  • Title: Determining target engagement in living systems Source: PMC URL: [Link]

  • Title: Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization Source: ACS Publications URL: [Link]

  • Title: Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents Source: RSC Publishing URL: [Link]

  • Title: A Versatile Synthesis of Substituted Isoquinolines Source: Andrew G Myers Research Group - Harvard University URL: [Link]

  • Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]

  • Title: Preparation and Properties of Isoquinoline Source: SlideShare URL: [Link]

  • Title: Isoquinoline Source: Thieme URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC URL: [Link]

  • Title: Isoquinoline synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: CETSA Source: CETSA URL: [Link]

  • Title: Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes Source: Frontiers URL: [Link]

  • Title: Chemical probes and drug leads from advances in synthetic planning and methodology Source: PMC URL: [Link]

  • Title: Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling Source: ResearchGate URL: [Link]

  • Title: Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline Source: ResearchGate URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling Source: Books Gateway URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

Application Notes and Protocols: Elucidating the Mechanism of Action of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoquinoline Scaffolds

The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of isoquinoline have been extensively explored and are present in clinically approved drugs for a range of diseases, including cancer, microbial infections, and neurological disorders.[1][2] The diverse pharmacological profiles of these compounds stem from their ability to interact with a variety of biological targets, such as kinases, topoisomerases, and G-protein coupled receptors.[3][4] Methyl 3-(isoquinolin-5-yl)propanoate is a synthetic isoquinoline derivative with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a novel therapeutic agent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. The following protocols are designed as a strategic workflow, from initial target identification to in-depth cellular and pathway analysis.

Part 1: Initial Target Identification and Validation

The first critical step in elucidating the mechanism of action of a novel compound is to identify its molecular target(s). A multi-pronged approach, combining computational and experimental methods, is recommended for a comprehensive assessment.

In Silico Target Prediction

Computational methods can provide initial hypotheses about the potential protein targets of this compound based on its chemical structure.

Protocol 1: Reverse Docking and Pharmacophore Modeling

  • Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), for reverse docking.

  • Reverse Docking Simulation: Employ a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the compound against the protein database. The algorithm will predict potential binding targets based on binding energy calculations.

  • Pharmacophore Modeling: Use the predicted binding poses to generate a pharmacophore model. This model represents the key chemical features of the compound responsible for its interaction with potential targets.

  • Data Analysis: Analyze the results to identify a list of putative protein targets. Prioritize targets based on docking scores, biological relevance to potential therapeutic areas of isoquinolines (e.g., oncology, neurology), and druggability.

Experimental Target Identification

Experimental approaches are essential to confirm the computationally predicted targets and to identify novel targets.

Protocol 2: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected).

  • Affinity Pull-down: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a suitable elution buffer (e.g., high salt, low pH, or a competitive binder).

  • Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS analysis.

  • Data Analysis: Identify proteins that specifically bind to the compound-conjugated beads compared to control beads.

Target Validation

Once putative targets are identified, it is crucial to validate the interaction between the compound and the target.

Protocol 3: Isothermal Titration Calorimetry (ITC)

  • Protein and Compound Preparation: Purify the recombinant target protein and prepare a concentrated solution of this compound.

  • ITC Experiment: Titrate the compound into the protein solution in an ITC instrument. The instrument will measure the heat changes associated with the binding event.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction. A direct binding event will produce a measurable heat change.

Part 2: Cellular Pathway and Phenotypic Analysis

Understanding how the interaction between this compound and its target translates into a cellular response is the next critical step.

Cellular Viability and Proliferation Assays

Given that many isoquinoline derivatives exhibit anti-proliferative effects[3][4], assessing the compound's impact on cell viability is a logical starting point.

Protocol 4: MTT/XTT Assay

  • Cell Seeding: Seed cells of interest (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 24, 48, 72 hours).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate to allow for the formation of formazan by metabolically active cells.

  • Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell viability by 50%.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.7 ± 3.1
HCT116Colon Cancer18.9 ± 2.5
HeLaCervical Cancer22.4 ± 2.9
Investigating the Mechanism of Cell Death

If the compound induces cell death, it is important to determine the underlying mechanism (e.g., apoptosis, necrosis, autophagy).

Protocol 5: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-negative cells are live cells.

Signaling Pathway Analysis

To connect the molecular target to the observed cellular phenotype, it is essential to investigate the modulation of key signaling pathways.

Protocol 6: Western Blotting for Key Signaling Proteins

  • Cell Lysis: Treat cells with the compound for various time points and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected pathways (e.g., PI3K/Akt/mTOR, MAPK pathways, or markers of apoptosis like cleaved PARP and Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation status upon compound treatment.

Diagram 1: Hypothetical Signaling Pathway Affected by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Compound This compound Compound->Akt Inhibits

Caption: Proposed inhibitory action on the PI3K/Akt signaling pathway.

Part 3: In Vivo Efficacy and Target Engagement

To assess the therapeutic potential of this compound, its efficacy and target engagement must be evaluated in a living organism.

Protocol 7: Xenograft Mouse Model for Anti-tumor Efficacy

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

  • Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Volume Measurement: Measure tumor volume regularly using calipers.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for target engagement biomarkers).

Diagram 2: Experimental Workflow for In Vivo Studies

G start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Compound Administration randomization->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement Repeated endpoint Endpoint Analysis (Tumor Excision) tumor_measurement->endpoint end End endpoint->end

Caption: Workflow for a xenograft mouse model efficacy study.

Conclusion

The protocols outlined in these application notes provide a comprehensive and systematic approach to elucidate the mechanism of action of this compound. By combining computational, biochemical, cellular, and in vivo studies, researchers can gain a deep understanding of the compound's molecular targets, its effects on cellular pathways, and its potential as a therapeutic agent. This knowledge is fundamental for the rational design of future drug development studies.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules, 28(12), 4760. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anticancer Agents in Medicinal Chemistry, 21(7), 811-824. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Investigation, 14(4). [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. (2021). Current Topics in Medicinal Chemistry, 21(23), 2056-2083. [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). World Journal of Advanced Research and Reviews, 22(2), 1637-1647. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules, 28(12), 4760. [Link]

Sources

Application Notes & Protocols: A Multi-Pronged Strategy for Target Identification of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Methyl 3-(isoquinolin-5-yl)propanoate is a novel compound built upon this promising scaffold. However, like many new chemical entities, its mechanism of action and specific cellular targets are unknown. Elucidating these targets is a critical step in the drug discovery pipeline, enabling mechanism-based optimization, predicting potential therapeutic applications, and identifying off-target effects.[4][5] This document provides a comprehensive, multi-faceted guide for researchers to identify and validate the protein targets of this compound. We present an integrated strategy that combines cost-effective in silico predictions with robust, label-free experimental validation techniques, including Drug Affinity Responsive Target Stability (DARTS) and the Cellular Thermal Shift Assay (CETSA). Detailed, field-tested protocols are provided for each methodology, accompanied by expert insights into experimental design, data interpretation, and target validation.

Introduction: The Quest for a Mechanism of Action

Target identification is a cornerstone of modern drug development. Understanding how a small molecule exerts its biological effect allows for a rational drug design process, enhancing efficacy while minimizing toxicity.[4] The isoquinoline nucleus is found in a diverse array of natural and synthetic compounds, demonstrating its versatility in interacting with various biological targets.[2][6][7] For a novel derivative like this compound, whose biological activity is yet to be characterized, a systematic and unbiased approach to target deconvolution is essential.

This guide outlines a logical workflow, beginning with computational methods to generate a tractable list of potential targets. These hypotheses are then rigorously tested in cellular environments using powerful, label-free proteomic techniques that utilize the native, unmodified compound, thereby preserving its authentic biological activity.[8][9] Finally, we discuss orthogonal methods for validating the highest-confidence candidates, building a robust case for the compound's primary mechanism of action.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Screening (Unbiased) cluster_2 Phase 3: Hit Validation (Focused) cluster_3 Outcome in_silico In Silico Target Prediction (Reverse Docking, Pharmacophore Screening) exp_screen Proteome-Wide Profiling in_silico->exp_screen Generates Hypotheses darts DARTS + LC-MS/MS exp_screen->darts cetsa CETSA + LC-MS/MS exp_screen->cetsa validation Orthogonal Target Validation darts->validation Identifies Candidate Hits cetsa->validation Identifies Candidate Hits biochem Biochemical/Enzymatic Assays validation->biochem biophys Biophysical Assays (SPR, ITC) validation->biophys cell_based Cell-Based Assays (e.g., siRNA) validation->cell_based outcome Validated Target(s) & Mechanism of Action biochem->outcome Confirms Interaction biophys->outcome Confirms Interaction cell_based->outcome Confirms Interaction

Figure 1. Overall workflow for target identification.

Section 1: In Silico Target Prediction

Before committing to resource-intensive experimental work, computational methods can provide valuable, data-driven hypotheses about potential protein targets. These approaches leverage the structural information of the small molecule to predict its binding partners from large protein structure databases.[10][11]

Rationale and Approach

The primary computational methods for target prediction are reverse docking and pharmacophore fitting.[10]

  • Reverse (or Inverse) Docking: This technique "docks" the structure of this compound against a library of 3D protein structures to calculate binding energies and identify proteins with favorable binding poses.[11]

  • Pharmacophore Modeling: This method identifies the key chemical features of the compound (e.g., hydrogen bond donors/acceptors, aromatic rings) and screens for proteins that have binding sites complementary to this pharmacophore.

Protocol: Reverse Docking using Public Servers
  • Prepare the Ligand Structure: Generate a 3D structure of this compound. This can be done using software like ChemDraw or MarvinSketch, followed by energy minimization using a tool like Avogadro or the MMFF94 force field. Save the structure in a .sdf or .mol2 format.

  • Select a Server: Utilize a public reverse docking server such as SwissTargetPrediction, PharmMapper, or SuperPred.

  • Submit the Job: Upload the prepared 3D structure of the compound to the server and initiate the screening process against its internal protein structure database (often derived from the PDB).

  • Analyze Results: The server will return a ranked list of potential protein targets based on docking scores or similarity scores.

  • Prioritize Targets: Focus on targets that are clustered in specific protein families (e.g., kinases, GPCRs) or biological pathways. This provides a stronger indication of a potential mechanism than scattered, unrelated hits.

Section 2: Label-Free Experimental Target Identification

While in silico methods are predictive, experimental validation is required to confirm direct physical interaction within a biological context. Label-free methods are highly advantageous as they use the unmodified small molecule, avoiding potential artifacts introduced by chemical tags.[4][12] We will focus on two powerful and complementary techniques: DARTS and CETSA.

Drug Affinity Responsive Target Stability (DARTS)

Principle: The DARTS methodology is based on the biophysical principle that when a small molecule binds to its target protein, it often induces a more stable conformation.[13][14] This stabilization can render the protein partially resistant to degradation by proteases. By comparing the proteolysis patterns of a cell lysate treated with the compound versus a vehicle control, stabilized proteins can be identified via mass spectrometry.[8][9][15]

DARTS_Workflow cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Digestion cluster_3 Analysis A Cell Lysate (Native Proteins) B1 Incubate with Vehicle (DMSO) A->B1 B2 Incubate with This compound A->B2 C1 Add Protease (e.g., Pronase) B1->C1 C2 Add Protease B2->C2 D SDS-PAGE C1->D Stop Reaction & Denature C2->D Stop Reaction & Denature E LC-MS/MS Analysis D->E Excise Bands or In-gel Digest F Identify Protected Proteins (Candidate Targets) E->F

Figure 2. Workflow for the DARTS experiment.

Protocol: Unbiased Proteome-Wide DARTS

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., HEK293T for general screening, or a cancer cell line if anticancer activity is suspected) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in M-PER buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (protein lysate).

    • Determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL.

  • Compound Incubation:

    • Prepare aliquots of the protein lysate. For each condition, use at least 100 µg of protein.

    • To the "Treatment" sample, add this compound to a final concentration (e.g., 10 µM).

    • To the "Control" sample, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate all samples for 1 hour at room temperature with gentle rotation.

  • Protease Digestion:

    • Rationale: A broad-spectrum protease like Pronase is often used to ensure digestion of a wide range of proteins. The protease-to-protein ratio must be optimized to achieve partial digestion, where differences in stability can be observed.

    • Prepare a fresh stock solution of Pronase.

    • Add Pronase to both "Treatment" and "Control" samples at an optimized ratio (e.g., 1:500 w/w protease:protein).

    • Incubate for a defined time (e.g., 20 minutes) at room temperature.

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Gel Electrophoresis and Mass Spectrometry:

    • Separate the digested protein samples on a 4-20% gradient SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or SYPRO Ruby).

    • Observation: Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These represent proteins protected from proteolysis.

    • Excise these specific bands from the gel.

    • Submit the excised bands for in-gel trypsin digestion followed by protein identification using LC-MS/MS.

  • Data Analysis:

    • Analyze the mass spectrometry data using a search algorithm (e.g., MaxQuant, Sequest) against a human protein database.

    • Proteins identified with high confidence only in the protected bands from the treated sample are considered primary hits.

Table 1: Representative Data Output from DARTS-MS Experiment

Protein ID (UniProt)Gene NameFold Protection (Treated/Control)p-valueDescription
P08670VIM8.20.001Vimentin
Q06830TBB56.50.003Tubulin beta chain
P62258KRT145.90.005Keratin, type I
P04075G6PD1.10.450Glucose-6-phosphate 1-dehydrogenase

This is example data. Fold Protection is a semi-quantitative measure based on spectral counts or peptide intensity.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is another powerful technique for monitoring target engagement in a cellular environment.[16] It is based on the principle that ligand binding stabilizes a target protein, increasing its melting temperature (Tagg).[17][18] In a CETSA experiment, cells or lysates are heated across a temperature gradient. Stabilized target proteins will remain soluble at higher temperatures compared to their unbound state.[19][20]

Protocol: CETSA with Western Blot for Target Validation

This protocol describes a focused approach to validate a candidate protein identified from the DARTS screen or in silico analysis.

  • Cell Treatment:

    • Seed cells in multiple plates or dishes to have enough material for a temperature gradient.

    • Treat cells with either this compound (e.g., 10 µM) or vehicle (DMSO) and incubate for 1-2 hours under normal culture conditions.

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C) for 3 minutes. Include an unheated control.

    • Cool the tubes at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube. This fraction contains the proteins that remained soluble at each temperature.

  • Protein Analysis:

    • Normalize the protein concentration of all samples.

    • Analyze the samples by SDS-PAGE followed by Western blotting using a specific antibody against the putative target protein.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the treated and control samples.

    • Plot the percentage of soluble protein remaining versus temperature to generate melting curves.

    • A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct binding.

Table 2: Representative CETSA Data for a Candidate Protein

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
40100%100%
4495%98%
4880%92%
5251%81%
5622%55%
605%25%

This example data shows a clear stabilization of the target protein in the presence of the compound.

Section 3: Orthogonal Target Validation

Identifying a protein hit through a primary screening method is not sufficient. Validation using an independent, orthogonal method is crucial to confirm the interaction and rule out experimental artifacts.[5][21]

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified protein to directly measure binding affinity (KD) and kinetics. This provides quantitative confirmation of the interaction.

  • Enzymatic Assays: If the identified target is an enzyme, its activity should be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or activator.

  • Cellular Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the compound's phenotypic effect is diminished or abolished in these cells, it provides strong evidence that the effect is mediated through that target.

Conclusion

The journey from a novel compound to a validated drug candidate is complex. This guide provides a robust, integrated strategy to unravel the mechanism of action for this compound. By combining predictive computational screening with powerful, unbiased, and label-free experimental techniques like DARTS and CETSA, researchers can efficiently identify high-confidence target proteins. Subsequent validation with orthogonal methods solidifies these findings, paving the way for further preclinical development and a deeper understanding of the compound's therapeutic potential. This systematic approach maximizes the probability of success and provides a clear path forward in the drug discovery process.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]

  • Target prediction of small molecules with information of key molecular interactions. (2012). Current Topics in Medicinal Chemistry. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]

  • Target Identification and Validation (Small Molecules). (N.D.). University College London. [Link]

  • Computational/in silico methods in drug target and lead prediction. (2021). Briefings in Bioinformatics. [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anticancer Agents in Medicinal Chemistry. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2016). Current Protocols in Chemical Biology. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2016). Methods in Molecular Biology. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2016). SpringerLink. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). Molecules. [Link]

  • Target Identification and Validation in Drug Discovery. (2024). Chemspace. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). helvia.io. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). SLAS DISCOVERY. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. (2019). ACS Chemical Biology. [Link]

  • CETSA. (N.D.). Pelago Bioscience. [Link]

  • Biologically active isoquinoline alkaloids covering 2014-2018. (2020). Medicinal Research Reviews. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020). Medicinal Research Reviews. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 3-(isoquinolin-5-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have long been a source of inspiration for medicinal chemists.[1][2] Synthetic isoquinoline derivatives have also emerged as promising candidates for treating various diseases, including cancer, microbial infections, and inflammatory conditions.[2][4] Their diverse biological activities are attributed to the ability of the isoquinoline core to interact with various biological targets, including enzymes and nucleic acids.[2]

This document provides a comprehensive guide to the structure-activity relationship (SAR) studies of a specific class of isoquinoline derivatives: Methyl 3-(isoquinolin-5-yl)propanoates. While extensive research exists for the broader isoquinoline family, this guide will focus on a logical, field-proven approach to synthesizing and evaluating this particular scaffold. We will detail a plausible synthetic route, a robust protocol for assessing cytotoxic activity, and a systematic framework for interpreting SAR data.

Part 1: Synthesis of Methyl 3-(isoquinolin-5-yl)propanoate Derivatives

A key aspect of any SAR study is the efficient and versatile synthesis of a library of analogues. For the synthesis of this compound and its derivatives, a robust strategy involves the use of modern palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and reliability in forming carbon-carbon bonds.[5] The Heck reaction, in particular, offers a direct and efficient method for the alkenylation of aryl halides.[5][6]

The proposed synthetic strategy commences with a commercially available or readily synthesized 5-haloisoquinoline, such as 5-bromoisoquinoline. This intermediate can then be coupled with an acrylic acid ester, followed by the reduction of the resulting alkene to yield the desired propanoate side chain. Substitutions on the isoquinoline ring can be introduced either at the beginning of the synthesis or through further functionalization of the final product.

Caption: Proposed synthetic workflow for this compound.

Protocol: Synthesis of this compound

Step 1: Heck Coupling of 5-Bromoisoquinoline with Methyl Acrylate

This protocol is a generalized procedure and may require optimization based on the specific substituted isoquinoline used.

  • Materials:

    • 5-Bromoisoquinoline

    • Methyl acrylate

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Triethylamine (Et₃N)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromoisoquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

    • Add anhydrous DMF to dissolve the solids.

    • To this solution, add triethylamine (2.0 eq) followed by the dropwise addition of methyl acrylate (1.5 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl (E)-3-(isoquinolin-5-yl)acrylate.

Step 2: Reduction of the Alkene

  • Materials:

    • Methyl (E)-3-(isoquinolin-5-yl)acrylate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve Methyl (E)-3-(isoquinolin-5-yl)acrylate in methanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

    • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Part 2: Structure-Activity Relationship (SAR) Analysis

The goal of SAR studies is to systematically modify the structure of a lead compound to identify the key molecular features responsible for its biological activity and to optimize its potency, selectivity, and pharmacokinetic properties. For this compound derivatives, a logical SAR strategy would involve modifications at three key positions:

  • The Isoquinoline Core: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, and alkoxy groups) at different positions of the isoquinoline ring.

  • The Propanoate Side Chain: Altering the length of the alkyl chain, modifying the ester group (e.g., to an amide or a carboxylic acid), or introducing substituents on the chain.

  • The Linkage: While the current scaffold has a propanoate chain, exploring different linkages between the isoquinoline core and the side chain could also be of interest.

Caption: A systematic workflow for the SAR study of isoquinoline derivatives.

Data Presentation: Representative Cytotoxicity Data

To illustrate the principles of an SAR study, the following table presents hypothetical IC₅₀ values for a series of this compound derivatives against a human cancer cell line (e.g., MCF-7, breast adenocarcinoma). It is important to note that this data is for illustrative purposes and actual values would need to be determined experimentally.

Compound IDR¹ (at C7)R² (Side Chain)IC₅₀ (µM) on MCF-7
1 (Lead) -H-COOCH₃15.2
2a -Cl-COOCH₃8.5
2b -OCH₃-COOCH₃12.1
2c -CH₃-COOCH₃14.8
3a -H-COOH25.6
3b -H-CONH₂18.9
4a -Cl-COOH12.3

Interpretation of Hypothetical SAR Data:

  • Effect of Isoquinoline Substitution (R¹): Comparing compound 1 with 2a , the introduction of a chloro group at the 7-position appears to enhance cytotoxic activity (lower IC₅₀). An electron-donating methoxy group (2b ) has a modest positive effect, while a methyl group (2c ) shows little change. This suggests that electronic effects on the isoquinoline ring play a role in the compound's activity.

  • Effect of Side Chain Modification (R²): Conversion of the methyl ester (1 ) to a carboxylic acid (3a ) or an amide (3b ) appears to decrease activity. This indicates that the ester functionality might be important for cell permeability or target interaction.

  • Combined Effects: The combination of a 7-chloro substituent and a carboxylic acid side chain (4a ) results in a compound with improved activity compared to the carboxylic acid alone (3a ), but it is still less potent than the corresponding ester (2a ). This highlights the complex interplay between different parts of the molecule.

Part 3: Biological Evaluation - Cytotoxicity Assessment

A primary and crucial step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[7] The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[7][8][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed for a 96-well plate format and should be performed under sterile conditions.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HeLa, part of the NCI-60 panel).[10]

    • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Test compounds (stock solutions in sterile DMSO).

    • MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline (PBS)).

    • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl).

    • Sterile PBS.

    • 96-well flat-bottom sterile culture plates.

  • Procedure:

    • Cell Seeding:

      • Harvest and count cells using a hemocytometer.

      • Prepare a cell suspension at the optimal seeding density (typically 5,000-10,000 cells/well) in complete culture medium.

      • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

      • Include wells for a vehicle control (cells treated with DMSO at the same final concentration as the test compounds) and a blank (medium only).

      • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test compounds in complete culture medium from your DMSO stock solutions. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%).

      • Carefully remove the medium from the wells and add 100 µL of the diluted compounds or the vehicle control medium.

      • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition and Incubation:

      • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

      • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[7][8]

    • Formazan Solubilization:

      • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

      • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

      • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Data Acquisition and Analysis:

      • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

        • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

      • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) using a suitable software package (e.g., GraphPad Prism).

Conclusion

The systematic exploration of the structure-activity relationships of this compound derivatives holds significant potential for the discovery of novel therapeutic agents. By combining versatile synthetic strategies, such as the Heck reaction, with robust biological evaluation methods like the MTT assay, researchers can efficiently generate and screen compound libraries to identify key pharmacophoric features and optimize lead compounds. The iterative process of design, synthesis, and testing, as outlined in these application notes, provides a powerful framework for advancing isoquinoline-based drug discovery programs.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Cytion. [Link]

  • AstraZeneca. (2020). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • PubMed. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research. [Link]

  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

  • French-Ukrainian Journal of Chemistry. (2018). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • PubMed. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research. [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. [Link]

  • PubMed Central. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • PubMed. (2018). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • PubMed Central. (2022). Structure-activity relationship of anticancer drug candidate quinones. PubMed Central. [Link]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-(isoquinolin-5-yl)propanoate In Vitro Solubility Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(isoquinolin-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges encountered during in vitro experiments. Our goal is to ensure the accuracy and reproducibility of your results by addressing the unique chemical properties of this compound.

Understanding the Molecule: Predicted Properties

This compound is a heterocyclic compound featuring an isoquinoline core. While specific experimental data for this compound is not widely available, its structure provides key insights into its likely physicochemical behavior.

  • Weakly Basic Nature: The nitrogen atom in the isoquinoline ring is a weak base, similar to pyridine, with a predicted pKa around 5.14.[1] This means its charge state and, consequently, its aqueous solubility, are highly dependent on the pH of the solution.[2][3] At acidic pH (below its pKa), the nitrogen is protonated, leading to significantly higher aqueous solubility. Conversely, at neutral or alkaline pH, the compound is likely to be in its less soluble, free base form.[4][5]

  • Lipophilicity: The aromatic isoquinoline ring system contributes to the molecule's lipophilic (fat-loving) character. This property often leads to poor solubility in aqueous media, which is a primary challenge in many biological assays.[6][7]

  • Ester Moiety: The presence of a methyl propanoate group introduces a potential site for chemical instability. Esters can be susceptible to hydrolysis, particularly at pH values outside the neutral range, which could lead to the formation of the corresponding carboxylic acid and methanol.[8][9] This degradation can impact the effective concentration and activity of the compound over the course of an experiment.

These properties necessitate careful consideration of solvent selection, pH control, and solution preparation methods to achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to prepare a stock solution of this compound?

A1: For a compound with predicted poor aqueous solubility, the recommended starting point is a high-purity, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard and a robust first choice due to its strong solubilizing power for a wide range of organic molecules.[10][11] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted for your experiments.[11]

Q2: My compound dissolves in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. What's happening?

A2: This phenomenon, often called "crashing out" or precipitation, occurs when the highly lipophilic compound is transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one.[6][12] The aqueous medium cannot maintain the compound in solution at the desired concentration. Several strategies can mitigate this common issue:

  • Minimize Final DMSO Concentration: Always aim for the lowest possible final concentration of DMSO in your assay, typically ≤0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[11][13]

  • Serial Dilution Strategy: Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first.[11] Then, add a small volume of the diluted DMSO stock to your aqueous buffer. This "shock" of adding a highly concentrated compound to the buffer is a frequent cause of precipitation.

  • Modify the Aqueous Buffer: Consider pre-warming the assay buffer to 37°C before adding the compound stock. Gentle vortexing during addition can also aid dispersion.[11][12]

Q3: Can I use pH to my advantage to improve solubility?

A3: Absolutely. Given the basic nature of the isoquinoline nitrogen, pH modulation is a powerful tool.[14][15] The compound's solubility will be significantly higher in acidic conditions.[2][3] For biochemical assays (non-cell-based), preparing your final working solution in a buffer with a pH of 4-5 may keep the compound fully dissolved. However, for cell-based assays, the pH must be maintained in the physiological range (typically 7.2-7.4), so this approach is not directly applicable to the final culture medium.

Q4: Are there alternatives to DMSO?

A4: Yes. If DMSO proves problematic (e.g., assay interference, unacceptable toxicity), other water-miscible organic solvents can be tested.[10][16] These include ethanol, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA). It is critical to perform a vehicle control with any solvent used to ensure that the solvent itself does not affect the experimental outcome.[13][17]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Optimization

If you are encountering persistent solubility issues, a systematic approach is required. The following workflow provides a logical progression from simple to more advanced solubilization techniques.

graph SolubilityWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Solubility Troubleshooting Workflow.
Detailed Experimental Protocols

This protocol aims to quickly determine an effective solvent for creating a stock solution.

  • Preparation: Aliquot approximately 1-2 mg of this compound into several separate, small glass vials.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a test solvent to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Dissolution Methods:

    • Vortex each vial vigorously for 30-60 seconds.[11]

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[11][18]

    • As a final step, gently warm the vial to 37°C for up to 15 minutes.[11]

  • Observation: Visually inspect each vial for complete dissolution (a clear solution with no visible particulates). Record the results.

SolventPolarity IndexSuitability for In Vitro AssaysObservations
DMSO 7.2Excellent; standard for stock solutions. Keep final concentration <0.5%.[11][13]Record observations here
Ethanol 5.2Good; can be more cytotoxic than DMSO. Evaporation is a concern.[17]Record observations here
DMF 6.4Use with caution; higher toxicity than DMSO.[10]Record observations here
PEG 400 -Good co-solvent, generally low toxicity.[19]Record observations here

Table 1: Common solvents for initial solubility testing.

This protocol helps quantify the compound's solubility at different pH values.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate tubes. Ensure enough solid is present that some will remain undissolved.

  • Equilibration: Agitate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure the solution reaches saturation equilibrium.

  • Separation: Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will generate a pH-solubility profile.

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, thereby increasing their apparent aqueous solubility.[20][21][22] This method is particularly useful for cell-based assays where organic solvent concentrations must be minimized.[13][23]

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro studies due to its high aqueous solubility and low toxicity.[20][22]

  • Stock Solution Preparation:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add this compound to the cyclodextrin solution and stir or sonicate until it dissolves. This creates a drug-cyclodextrin inclusion complex stock solution.[24][25]

  • Assay Dilution: This aqueous stock solution can then be directly diluted into your cell culture medium or assay buffer. The final concentration of cyclodextrin should be kept consistent across all experimental conditions, including vehicle controls.

Chemical Stability Considerations

The methyl ester group in the compound's structure is a potential liability. Ester hydrolysis is catalyzed by both acid and base.

  • At Low pH (<4): Acid-catalyzed hydrolysis may occur, especially during prolonged incubation or storage in acidic buffers.[8]

  • At High pH (>8): Base-catalyzed hydrolysis is typically faster and more of a concern.

  • Recommendation: For long-term storage, keep the compound as a solid at -20°C or -80°C. Stock solutions in anhydrous DMSO are generally stable for months when stored at -20°C, but it is best practice to prepare fresh dilutions for each experiment.[11] Avoid storing the compound in aqueous buffers for extended periods. If necessary, conduct a stability study using HPLC to quantify any degradation over the time course of your experiment.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with this compound, leading to more reliable and interpretable in vitro data.

References

  • Vertex AI Search. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed.
  • Vertex AI Search. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Wikipedia. (n.d.). Isoquinoline.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate...
  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed Central. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • NIH. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Taylor & Francis Online. (2017, October 24). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation.
  • ResearchGate. (2025, August 6). Cyclodextrins as pharmaceutical solubilizers | Request PDF.
  • PubMed. (2017, October 24). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • NIH. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Vertex AI Search. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
  • ResearchGate. (2017, December 6). How do you dissolve an oil-based sample to test on cells?.
  • BenchChem. (n.d.). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
  • Vertex AI Search. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(isoquinolin-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this specific synthesis. The synthesis of this compound, a valuable intermediate in pharmaceutical development, is typically achieved via a Mizoroki-Heck reaction. This guide will focus on optimizing this palladium-catalyzed cross-coupling reaction to ensure high yield and purity.

I. Reaction Overview: The Mizoroki-Heck Reaction

The synthesis of this compound is most commonly accomplished through the Mizoroki-Heck reaction. This powerful C-C bond-forming reaction couples an aryl halide (5-bromoisoquinoline or 5-iodoisoquinoline) with an alkene (methyl acrylate) in the presence of a palladium catalyst and a base.[1][2] The general transformation is depicted below:

Figure 1: General scheme for the Mizoroki-Heck reaction for the synthesis of this compound.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.[3][4]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine 5-haloisoquinoline, methyl acrylate, base, and solvent in a reaction flask. degas 2. Degas the reaction mixture (e.g., argon bubbling or freeze-pump-thaw). reagents->degas catalyst 3. Add palladium catalyst and ligand under inert atmosphere. degas->catalyst heat 4. Heat the reaction mixture to the specified temperature. catalyst->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature and filter off solids (e.g., Pd black). monitor->cool extract 7. Perform aqueous work-up and extract with an organic solvent. cool->extract purify 8. Purify by column chromatography. extract->purify product product purify->product Final Product: This compound

Caption: A typical experimental workflow for the Heck reaction.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Heck reaction.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows predominantly unreacted 5-haloisoquinoline.

Potential Cause Explanation Recommended Solution
Inactive Catalyst Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive Pd(II) state.[5] The phosphine ligands can also degrade.Ensure all reagents and solvents are properly degassed. Use fresh, high-purity catalyst and ligands. Consider using a more air-stable precatalyst like Pd(OAc)₂ which is reduced in situ.[6]
Poor Substrate Reactivity Aryl chlorides are generally less reactive than bromides or iodides in Heck reactions due to the stronger C-Cl bond.[7]If using 5-chloroisoquinoline, consider switching to 5-bromoisoquinoline or 5-iodoisoquinoline. Alternatively, employ more specialized catalyst systems designed for activating aryl chlorides, which often involve bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[7][8]
Inappropriate Base The base is crucial for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[6] An unsuitable base (too weak or sterically hindered) can stall the reaction.Triethylamine (TEA) is a common choice.[1] If issues persist, consider screening other bases such as potassium carbonate, sodium acetate, or a hindered amine like diisopropylethylamine (DIPEA).
Insufficient Temperature Heck reactions often require elevated temperatures to proceed at a reasonable rate.Gradually increase the reaction temperature in increments of 10-20 °C. Common solvents like DMF or NMP allow for higher reaction temperatures.
Problem 2: Formation of Palladium Black

Symptoms: A black precipitate forms in the reaction mixture, often accompanied by low conversion.

Potential Cause Explanation Recommended Solution
Catalyst Decomposition High temperatures can lead to the decomposition of the palladium catalyst, resulting in the formation of palladium black.[7] This is particularly an issue with less stable catalyst systems.Try running the reaction at a lower temperature for a longer duration.[9] Using bidentate phosphine ligands can form more stable palladium complexes, reducing the likelihood of decomposition.[7] Lowering the catalyst loading can also sometimes improve efficiency.[9]
Absence of Ligands In some cases, phosphine-free Heck reactions are possible, but for challenging substrates, ligands are often necessary to stabilize the palladium catalyst.If running the reaction without a ligand, consider adding a phosphine ligand such as PPh₃ or P(o-tol)₃. A general ligand-to-palladium ratio for high activity is 2:1.[6]
Problem 3: Formation of Side Products

Symptoms: TLC or LC-MS analysis shows multiple spots in addition to the starting material and desired product.

Potential Cause Explanation Recommended Solution
Homocoupling of 5-haloisoquinoline The aryl halide can couple with itself to form a bi-isoquinoline byproduct.This is often promoted by oxygen.[5] Ensure thorough degassing of the reaction mixture. Using a slight excess of the alkene (methyl acrylate) can also help to favor the desired cross-coupling reaction.
Polymerization of Methyl Acrylate Acrylates can polymerize, especially at high temperatures.Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Ensure the methyl acrylate is fresh and free of peroxides.
Isomerization of the Product The double bond in the product can potentially migrate.The Heck reaction generally has a high trans selectivity.[2] If isomerization is observed, it may be occurring during work-up or purification. Minimize exposure to acidic or basic conditions during these steps.
Dehalogenation The halogen on the isoquinoline ring can be replaced by a hydrogen atom.[5]This can be a result of side reactions involving the base or solvent. Ensure the use of a non-protic, anhydrous solvent and a suitable base.
Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction q1 Is Palladium Black observed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Potential Catalyst Decomposition. - Lower reaction temperature. - Use a more stable ligand (e.g., bidentate). - Decrease catalyst loading. a1_yes->s1 q2 Is the starting material (5-haloisoquinoline) consumed? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there significant side products? a2_yes->q3 s2 Potential Catalyst Inactivation. - Ensure inert atmosphere (degas). - Use fresh catalyst/ligands. - Switch to a more reactive halide (I > Br > Cl). - Increase temperature. a2_no->s2 end Reaction Optimized s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 - Check for homocoupling (improve degassing). - Check for acrylate polymerization (add inhibitor). - Optimize stoichiometry. a3_yes->s3 a3_no->end s3->end

Caption: A decision tree for troubleshooting common Heck reaction issues.

III. Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for this reaction?

A: Several palladium sources can be effective. Common choices include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄.[1][6] For less reactive starting materials like 5-chloroisoquinoline, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-Beller type catalysts) may be necessary.[7]

Q2: What is the optimal solvent for this reaction?

A: Polar aprotic solvents are typically used. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are common choices.[6] The choice of solvent can influence the reaction rate and solubility of the reagents.

Q3: Can the nitrogen atom in the isoquinoline ring interfere with the reaction?

A: Yes, the nitrogen atom can coordinate to the palladium center, potentially acting as a ligand and influencing catalytic activity.[5] In some cases, this can inhibit the desired catalytic cycle. If catalyst inhibition is suspected, using a higher catalyst loading or a ligand that binds more strongly to palladium than the isoquinoline nitrogen may be beneficial.

Q4: How can I purify the final product?

A: The most common method for purification is column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. Prior to chromatography, an aqueous work-up is recommended to remove the base and any inorganic salts.

Q5: Are there any alternative synthetic routes to this compound?

A: While the Heck reaction is a very common and effective method, other cross-coupling reactions could potentially be employed. For instance, a Suzuki or Stille coupling could be used to form the C-C bond, though this would require different starting materials. Additionally, palladium-catalyzed enolate arylation is another method for synthesizing isoquinoline derivatives.[10]

IV. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 5-Bromoisoquinoline (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (TEA, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 5-bromoisoquinoline, methyl acrylate, and triethylamine.

  • Add anhydrous DMF to the flask.

  • Degas the solution by bubbling argon through it for 20-30 minutes.

  • Under a positive pressure of nitrogen, add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove any precipitated palladium.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

V. References

  • Benchchem. Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂. Available from:

  • Wikipedia. Heck reaction. Available from: [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. Available from: [Link]

  • Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Available from: [Link]

  • Reddit. Practical Heck Reaction problems!. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Org. Biomol. Chem. Available from: [Link]

  • MDPI. Heck Reaction—State of the Art. Available from: [Link]

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Available from:

  • Wipf Group. Palladium I I. Basic Principles - Heck Reactions. Available from: [Link]

  • Synthesis-Archive. Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Available from: [Link]

  • MDPI. On Novel Non-Organometallic Aryl Nucleophile in Palladium-Catalyzed Arylation. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. J. Org. Chem. Available from: [Link]

  • Royal Society of Chemistry. Novel synthesis of isoquinolin-3-ols. J. Chem. Soc., Chem. Commun. Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • Google Patents. Methods for preparing isoquinolines. Available from:

  • National Institutes of Health. Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. Available from: [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]

  • National Institutes of Health. Palladium-catalyzed direct arylation of methyl sulfoxides with aryl halides. Available from: [Link]

  • ResearchGate. Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Available from: [Link]

  • MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. Available from: [Link]

  • National Institutes of Health. Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. Available from: [Link]

  • National Institutes of Health. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Available from: [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(isoquinolin-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven strategies to ensure your success.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves a two-step process:

  • Carbon-Carbon Bond Formation: A palladium-catalyzed cross-coupling reaction to construct the carbon skeleton. The most common and effective methods are the Heck and Suzuki-Miyaura reactions, starting from a halogenated isoquinoline (e.g., 5-bromoisoquinoline).

  • Reduction: A subsequent reduction of the newly formed double bond to yield the final saturated propanoate chain.

This guide will focus on troubleshooting and optimizing these critical steps.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the synthesis.

Q1: What is the most direct synthetic route to this compound?

A common and efficient route is a Heck reaction between 5-bromoisoquinoline and methyl acrylate, followed by the hydrogenation of the resulting Methyl (E)-3-(isoquinolin-5-yl)acrylate. This approach is often favored for its atom economy and straightforward execution.[1][2]

Q2: Which palladium catalyst is best for coupling reactions with isoquinolines?

The choice of catalyst is critical and often substrate-dependent. For Heck reactions, Pd(OAc)₂ with a phosphine ligand like PPh₃ is a common starting point.[3] For Suzuki-Miyaura couplings, pre-catalysts like Pd(dppf)Cl₂ or palladacycles can be highly effective, especially with bulky, electron-rich phosphine ligands like SPhos or XPhos that can improve catalytic activity and stability.[4][5][6]

Q3: Why is the choice of base important in these cross-coupling reactions?

The base plays multiple roles: it neutralizes the hydrogen halide produced, and in Suzuki reactions, it activates the boronic acid for transmetalation.[2][7] Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) are frequently used. The optimal base depends on the specific reaction and solvent system.

Q4: Can I run these reactions open to the air?

No. Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state, often observed as the formation of "palladium black".[8] It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) and to use degassed solvents to prevent catalyst deactivation and ensure reproducibility.[4]

Part 2: Troubleshooting Guide for Low Yield & Side Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Low or No Conversion of Starting Material (5-Bromoisoquinoline)

If you observe a significant amount of unreacted 5-bromoisoquinoline, consider the following troubleshooting steps.

Q: My Heck/Suzuki reaction is not proceeding. TLC/LC-MS analysis shows only starting material. What should I check first?

A: The first and most critical aspect to verify is the integrity of your catalytic system.

  • Catalyst Activity: Has your palladium catalyst been properly stored? Is it fresh? Palladium catalysts, especially Pd(0) sources, can degrade over time. Consider using a fresh batch or a more stable pre-catalyst.[9] For Pd(II) pre-catalysts like Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is occurring.[10]

  • Inert Atmosphere: Have you rigorously excluded oxygen? Ingress of air can rapidly kill the catalyst.[4] Ensure your flask is properly sealed and has been purged with an inert gas for a sufficient amount of time. Degassing solvents and reagents by sparging with argon or using freeze-pump-thaw cycles is highly recommended.

  • Ligand Integrity: Are you using a phosphine ligand? Phosphine ligands are themselves susceptible to oxidation. Use fresh, high-purity ligands.

Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed check_catalyst Verify Catalyst System Integrity (Fresh Pd, Inert Atmosphere, Ligand Quality) start->check_catalyst re_run Re-run with Fresh Reagents & Rigorous Inert Technique check_catalyst->re_run still_low Still Low Conversion? re_run->still_low temp Increase Reaction Temperature (e.g., in 10-20°C increments) still_low->temp Yes ligand Screen Different Ligands (e.g., Bulky Biarylphosphines for Suzuki) still_low->ligand If temp fails monitor Monitor for Decomposition temp->monitor solvent Change Solvent System (e.g., Toluene, Dioxane, DMF) ligand->solvent base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) solvent->base

Caption: Troubleshooting workflow for low conversion.

Q: I've confirmed my catalyst system is active, but the reaction is still sluggish. What's next?

A: The reaction conditions may need optimization for the specific isoquinoline substrate.

  • Temperature: The C-Br bond at the 5-position of isoquinoline may require higher temperatures for efficient oxidative addition.[11] Gradually increase the reaction temperature (e.g., from 80°C to 100-110°C), while monitoring for any signs of product or starting material decomposition by TLC.[4]

  • Ligand Choice: The electronic and steric properties of the ligand are crucial. If a simple ligand like PPh₃ is failing, consider switching to a more electron-rich and bulky ligand, such as a biarylphosphine ligand (e.g., SPhos, XPhos) for Suzuki reactions, which can promote oxidative addition and reductive elimination.[4][12]

  • Solvent and Base Combination: The choice of solvent and base are often interlinked. For Suzuki reactions, a common system is dioxane/water with K₂CO₃ or Cs₂CO₃.[4] For Heck reactions, polar aprotic solvents like DMF or NMP with an organic base like triethylamine (TEA) are typical.[1] Experimenting with different combinations can have a significant impact on yield.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates side reactions are competing with your desired transformation.

Q: I'm seeing significant homocoupling of my boronic acid (in a Suzuki reaction). How can I prevent this?

A: Homocoupling is often promoted by the presence of oxygen or high concentrations of the organoboron reagent. [4]

  • Improve Inert Atmosphere: Re-evaluate your degassing and inerting procedures. Oxygen can facilitate the unwanted homocoupling pathway.

  • Control Reagent Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling. Try using closer to stoichiometric amounts (e.g., 1.1-1.2 equivalents).[9]

  • Slower Addition: Consider adding the boronic acid solution slowly via syringe pump to keep its instantaneous concentration low.

Q: My main side product appears to be isoquinoline (hydrodehalogenation). What causes this and how can I fix it?

A: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen. This can be influenced by the ligand and temperature. [4]

  • Ligand Screening: This side reaction is often ligand-dependent. Screening different phosphine ligands may identify one that favors the cross-coupling pathway over hydrodehalogenation.[4]

  • Temperature Control: Avoid excessively high reaction temperatures, as this can promote this side reaction. Find the lowest temperature at which the desired reaction proceeds at a reasonable rate.[4]

Troubleshooting Side Product Formation

G start Side Products Observed identify Identify Side Product (e.g., via MS) start->identify homocoupling Homocoupling (Bi-aryl or Bi-isoquinoline) identify->homocoupling Suzuki hydrodehalogenation Hydrodehalogenation (Isoquinoline) identify->hydrodehalogenation action_homo1 Improve Inert Atmosphere (Degas Solvents Thoroughly) homocoupling->action_homo1 action_hydro1 Screen Ligands hydrodehalogenation->action_hydro1 action_homo2 Adjust Stoichiometry (Reduce excess boronic acid) action_homo1->action_homo2 action_hydro2 Avoid Excessive Temperature action_hydro1->action_hydro2

Caption: Decision tree for addressing common side products.

Part 3: Experimental Protocols & Data

Protocol 1: Heck Reaction for Methyl (E)-3-(isoquinolin-5-yl)acrylate

This protocol provides a starting point for optimization.

Materials:

  • 5-Bromoisoquinoline (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous DMF (to achieve ~0.2 M concentration)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromoisoquinoline, Pd(OAc)₂, and PPh₃.

  • Seal the flask with a septum, and purge with argon for 10-15 minutes.

  • Under a positive pressure of argon, add anhydrous DMF, followed by triethylamine and methyl acrylate via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrogenation to this compound

Materials:

  • Methyl (E)-3-(isoquinolin-5-yl)acrylate (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 wt%, ~5 mol% Pd)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the acrylate in a suitable solvent (e.g., methanol) in a hydrogenation flask.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the flask, evacuate, and backfill with hydrogen gas (this cycle should be repeated 3 times).

  • Pressurize the vessel with hydrogen (typically 1-3 atm, or use a Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC/LC-MS until the starting material is consumed. The isoquinoline ring itself can be reduced under harsh conditions, so it is important to monitor the reaction carefully.[13][14]

  • Once complete, carefully vent the hydrogen and purge the flask with argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Table 1: Summary of Optimization Parameters for Cross-Coupling
ParameterHeck Reaction (with Methyl Acrylate)Suzuki-Miyaura ReactionRationale & Key Considerations
Pd Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(dppf)Cl₂, Pd₂(dba)₃, PalladacyclesChoice depends on halide reactivity and desired stability.[15][16][17]
Ligand PPh₃, P(o-tol)₃PPh₃, SPhos, XPhos, BINAPBulky, electron-rich ligands often improve yields for challenging substrates.[4]
Base TEA, DIPEA, K₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄Base strength and solubility are critical. Cs₂CO₃ is often effective but more expensive.[9]
Solvent DMF, NMP, DioxaneDioxane/H₂O, Toluene, 2-MeTHFSolvent polarity affects solubility and reaction kinetics.[4][18]
Temperature 80 - 120 °C80 - 110 °CHigher temperatures may be needed for bromides but can increase side reactions.[11]

References

  • Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂. Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives. Benchchem.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Troubleshooting a difficult Heck reaction. Reddit r/Chempros.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Institutes of Health.
  • Practical Heck Reaction problems! Reddit r/chemhelp.
  • Sonogashira Coupling. NROChemistry.
  • Synthesis of new 8-arylisoquinoline derivatives by application of palladium-catalyzed Suzuki cross-coupling reactions. Semantic Scholar.
  • Heck Reaction. Organic Chemistry Portal.
  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • Heck reaction. Wikipedia.
  • Hydrogenation of substituted isoquinolines over nickel catalyst. II. Effects of pressure and temperature on the hydrogenation of 5-hydroxy-2-alkylisoquinolinium salts. PubMed.
  • Heck Reaction—State of the Art. MDPI.
  • Suzuki reaction. Wikipedia.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information.
  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Sonogashira coupling. Wikipedia.
  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate. Benchchem.
  • Heck Reaction. Chemistry LibreTexts.
  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. National Center for Biotechnology Information.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. PubMed.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Isoquinoline. Wikipedia.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. ACS Publications.
  • Novel synthesis of isoquinolin-3-ols. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • Methods for preparing isoquinolines. Google Patents.
  • Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate. ResearchGate.
  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate.
  • Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. National Institutes of Health.
  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed.

Sources

Technical Support Center: A Researcher's Guide to Addressing Off-Target Effects of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Methyl 3-(isoquinolin-5-yl)propanoate. Given that this is a novel or specialized compound, publicly available data on its specific biological activities and potential off-target effects are limited. Therefore, this document provides a comprehensive framework for systematically identifying, validating, and mitigating potential off-target effects in cell line-based experiments. The principles and protocols outlined here are designed to ensure the scientific rigor and validity of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing unexpected or inconsistent phenotypes in my cell line after treatment with this compound. Could these be off-target effects?

A1: Yes, unexpected, inconsistent, or highly potent effects that do not align with your primary hypothesis are classic indicators of potential off-target activity. Off-target effects are unintended interactions of a compound with cellular components other than its primary target, which can lead to misleading results and cellular toxicity.[1]

Before proceeding to complex validation assays, it is crucial to perform preliminary checks:

  • Compound Purity and Integrity: Verify the purity of your compound batch via methods like HPLC-MS. Ensure it has not degraded in storage or in your culture medium over the course of the experiment.

  • Dose-Response Curve: Perform a comprehensive dose-response analysis. Atypical curve shapes (e.g., non-sigmoidal, biphasic) can suggest that at higher concentrations, off-target effects are masking or confounding the on-target activity.[1]

  • Vehicle Control: Ensure the solvent used to dissolve the compound (e.g., DMSO) is not causing the observed phenotype at the concentrations used.

Q2: How can I design experiments to differentiate between on-target and off-target effects?

A2: A multi-pronged experimental approach is the most robust strategy. Relying on a single experimental outcome is insufficient. The goal is to build a body of evidence from several distinct, or "orthogonal," methods.

Here is a logical workflow for dissecting these effects:

G cluster_0 Initial Observation cluster_1 Core Validation Strategies cluster_2 Advanced Identification cluster_3 Conclusion A Unexpected Phenotype Observed B Cell Line Panel Screen (Target +/-) A->B Investigate C Rescue Experiment (e.g., Overexpress Resistant Mutant) A->C Investigate D Inactive Control Compound A->D Investigate E Orthogonal Assay Confirmation A->E Investigate F Proteomic Profiling (e.g., CETSA, Kinase Screen) B->F If ambiguity remains G On-Target Effect Validated B->G Effect correlates with target H Off-Target Effect Identified B->H Effect is target- independent C->F If ambiguity remains C->G Phenotype is rescued C->H Phenotype persists D->F If ambiguity remains D->G Inactive compound shows no effect E->F If ambiguity remains E->G Results are concordant F->H

Caption: Workflow for validating on-target vs. off-target effects.

Q3: What is the "Cell Line Panel" approach and how do I implement it?

A3: The underlying principle is that a genuine on-target effect should correlate with the expression level of the intended target protein.

  • Methodology:

    • Select Cell Lines: Choose a panel of cell lines with varying expression levels of your putative target. Ideally, this includes:

      • A cell line with high endogenous expression.

      • A cell line with low or no endogenous expression.

      • An engineered cell line where the target has been knocked out (e.g., via CRISPR-Cas9) or knocked down (e.g., via shRNA).

    • Treat and Analyze: Treat all cell lines with a range of concentrations of this compound.

    • Interpret Results: If the phenotypic effect (e.g., decreased proliferation, induction of apoptosis) is only observed or is significantly more potent in the cells expressing the target, it supports an on-target mechanism. If the effect is consistent across all cell lines regardless of target expression, it strongly suggests an off-target mechanism.[1]

Q4: Can you explain "rescue experiments" in more detail?

A4: A rescue experiment is a powerful method to confirm that the observed phenotype is a direct consequence of engaging your intended target.

  • Causality: If your compound inhibits a target (e.g., a kinase), you can attempt to "rescue" the cells from the compound's effect by introducing a version of the target that is resistant to the compound.

  • Methodology:

    • Generate Resistant Mutant: Engineer a version of your target protein that contains a mutation in the binding pocket for this compound, rendering it insensitive to inhibition. This often requires structural information or homology modeling.

    • Express in Target Cells: Overexpress this resistant mutant in your target-positive cell line.

    • Treat and Analyze: Treat both the mutant-expressing cells and the wild-type (or empty vector control) cells with the compound.

  • Expected Outcome: If the compound's effect is on-target, the cells expressing the resistant mutant will be "rescued" and will not display the phenotype, while the control cells will. If both cell lines are equally affected, the mechanism is likely off-target.[2]

G cluster_0 On-Target Scenario cluster_1 Rescue Scenario compound This compound target_wt Wild-Type Target compound->target_wt Inhibits target_mut Resistant Mutant Target compound->target_mut Cannot Inhibit downstream Downstream Signaling target_wt->downstream Blocks target_mut->downstream Allows phenotype Observed Phenotype (e.g., Apoptosis) downstream->phenotype no_phenotype No Phenotype (Cell Survival) downstream->no_phenotype

Caption: Logic of a rescue experiment to validate an on-target effect.

Q5: What advanced, unbiased methods can I use to identify specific off-targets?

A5: If you need to identify the specific proteins that this compound is binding to, several proteome-wide techniques can be employed. These are particularly valuable in drug development for safety and toxicology screening.[3]

MethodPrincipleApplication
Proteome Arrays The compound is screened against thousands of purified human proteins spotted on an array to identify direct binding partners.[4]Unbiased, high-throughput discovery of protein interactions.
Kinase Panels The compound is tested against a large panel of purified kinases to assess its inhibitory activity.[4]Essential if the intended target is a kinase, to determine selectivity.
Cellular Thermal Shift Assay (CETSA) Based on the principle that compound binding stabilizes a protein against heat-induced denaturation. Changes in protein stability are measured by mass spectrometry.Identifies target engagement and off-target binding within intact cells, providing physiological context.
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support and used as "bait" to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.A classic and powerful method for identifying binding partners.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol determines the concentration of a compound that induces a 50% reduction in cell viability (CC50), a key indicator of off-target toxicity.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line(s)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., sterile DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution series of this compound in complete culture medium. A common range is from 100 µM down to 1 nM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells. Include "no-cell" wells with medium only for background subtraction.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), consistent with your primary experiment.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Read the plate (luminescence, fluorescence, or absorbance) using a plate reader.

  • Analysis: Subtract the background, normalize the data to the vehicle control (set to 100% viability), and plot the results using a non-linear regression model (log[inhibitor] vs. response) to calculate the CC50 value.

Protocol 2: Orthogonal Target Engagement Assay (Western Blot)

This protocol validates that the compound engages its intended target in cells, which can be correlated with the observed phenotype.

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies (one for the phosphorylated/active form of the target, one for the total target protein, and one for a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with various concentrations of this compound, a positive control, and a vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody for the target of interest (e.g., anti-phospho-Target) overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly again.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for the total target protein and the loading control to ensure equal protein loading and to assess changes in phosphorylation relative to the total protein amount.

References

  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency? Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 1116. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-(isoquinolin-5-yl)propanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. Retrieved from [Link]

  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Chemical Biology, 16(11), 1184–1194. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-(isoquinolin-5-yl)propanoate. As a novel investigational compound, its physicochemical properties are not yet widely characterized. Based on its molecular structure—a lipophilic isoquinoline core coupled with a methyl ester—it is reasonable to hypothesize that the compound may exhibit poor aqueous solubility. This characteristic is a primary obstacle to achieving adequate oral bioavailability for in vivo studies, potentially leading to variable exposure and unreliable experimental outcomes.[1][2]

This technical support center provides a structured, question-and-answer guide to systematically characterize and enhance the oral bioavailability of this compound. We will explore pre-formulation assessment, logical formulation design, and the execution of preclinical bioavailability studies.

Section 1: Foundational Assessment: Pre-formulation & Physicochemical Characterization (FAQs)

Before attempting to enhance bioavailability, a baseline understanding of the compound's intrinsic properties is critical. This initial characterization will dictate the most logical and efficient formulation strategy.

Q1: What are the critical first steps before developing a formulation for this compound?

The initial and most critical step is to determine the compound's fundamental physicochemical properties. This data provides the foundation for all subsequent formulation decisions. Skipping this stage can lead to the selection of inappropriate excipients and wasted resources. The primary goal is to classify the compound according to the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability.[1]

Table 1: Essential Pre-formulation Parameters

ParameterExperimental MethodRationale & Implication for Bioavailability
Aqueous Solubility Shake-flask method in various media (pH 1.2, 4.5, 6.8)Directly determines the dissolution rate, a key limiter for absorption of poorly soluble drugs (BCS Class II & IV).
LogP / LogD HPLC-based or shake-flask method (n-octanol/water)Indicates the compound's lipophilicity and potential for membrane permeation. High LogP suggests good permeability but poor solubility.
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups (the isoquinoline nitrogen is likely basic). Solubility will be pH-dependent, impacting dissolution throughout the GI tract.
Melting Point & Thermal Behavior Differential Scanning Calorimetry (DSC)Provides information on crystallinity and purity. A high melting point often correlates with low solubility due to strong crystal lattice energy.
Solid-State Form X-Ray Powder Diffraction (XRPD)Determines if the compound is crystalline or amorphous and identifies any polymorphism. Different polymorphs can have vastly different solubilities.[1]
Q2: How do I perform a basic aqueous solubility measurement?

This protocol outlines the standard shake-flask method, which is the gold-standard for solubility determination.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. Ensure solid is visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand so the excess solid can settle.

  • Separation: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample appropriately and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Reporting: Express the solubility in units such as mg/mL or µg/mL.

Q3: How do I use this data to classify the compound and choose a strategy?

Once you have data on solubility and an estimate of permeability (from LogP), you can make an informed decision. For instance, if the compound has low solubility (<0.1 mg/mL) but a high LogP (>2), it likely falls into BCS Class II. Such compounds are prime candidates for solubility-enhancement strategies.[1] The workflow below illustrates this decision-making process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Classification & Strategy Selection start Start: Obtain Pure This compound solubility Measure Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability Estimate Permeability (e.g., calculate LogP) solubility->permeability bcs_class Determine Provisional BCS Classification permeability->bcs_class low_sol Low Solubility (BCS II or IV) bcs_class->low_sol Solubility < 0.1 mg/mL high_sol High Solubility (BCS I or III) bcs_class->high_sol Solubility > 0.1 mg/mL strategy Select Bioavailability Enhancement Strategy low_sol->strategy simple_susp Use Simple Aqueous Suspension/Solution high_sol->simple_susp

Caption: Decision workflow for selecting a formulation path.

Section 2: Troubleshooting Guide: Formulation Strategies for Bioavailability Enhancement

This section addresses common challenges encountered with poorly soluble compounds and provides proven formulation solutions.

Problem: My compound's solubility is extremely low (<0.01 mg/mL), and a simple suspension yields negligible plasma levels.

This is a classic challenge for BCS Class II/IV compounds. The goal is to increase the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal fluids. Several advanced formulation techniques can be employed.[3][4][5]

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionKey ExcipientsAdvantagesDisadvantages
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, avoiding crystal lattice energy during dissolution.[6][7]HPMC, HPMCAS, PVP, Copovidone, Soluplus®Significant increase in apparent solubility and dissolution rate; established technology.Can be physically unstable (recrystallization); requires specific manufacturing processes (spray drying, hot melt extrusion).
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion upon contact with GI fluids.[1][8]Oils (e.g., Miglyol 812), Surfactants (e.g., Kolliphor® EL, Tween® 80), Co-solvents (e.g., Transcutol® HP)Protects drug from degradation; enhances lymphatic uptake, potentially avoiding first-pass metabolism.Can be complex to formulate; potential for GI irritation from high surfactant concentrations.
Complexation The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin, whose hydrophilic exterior improves water solubility.[9]β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Simple to prepare (e.g., freeze-drying); high drug loading is possible for some molecules.Limited by the stoichiometry of the complex; competition with bile salts in vivo.
Particle Size Reduction Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1]N/A (process-based)A straightforward approach; can be effective for moderately insoluble drugs.May not be sufficient for very poorly soluble compounds; risk of particle aggregation.
Problem: I created an amorphous solid dispersion, but my in vitro dissolution results are still poor.

This issue can arise from several factors related to the formulation or the testing conditions.

  • Troubleshooting Steps:

    • Confirm Amorphous State: Re-analyze your ASD using XRPD and DSC. The absence of sharp peaks in the XRPD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram confirm an amorphous state. If crystallinity is detected, the manufacturing process needs optimization (e.g., faster solvent removal).

    • Polymer Selection: The chosen polymer may not be optimal. It needs to both stabilize the amorphous drug and promote dissolution. Consider polymers that can maintain supersaturation, such as HPMCAS.[6]

    • Drug Loading: High drug loading (>25-30%) can increase the propensity for recrystallization and may lead to slower drug release. Try preparing an ASD with a lower drug loading.

    • Dissolution Medium: Ensure your dissolution medium contains a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to create sink conditions, which is especially important for hydrophobic drugs.[10]

Problem: My lipid-based formulation (SEDDS) appears cloudy or separates upon dilution.

This indicates that the formulation is not forming a stable microemulsion.

  • Troubleshooting Steps:

    • Component Ratios: The ratio of oil, surfactant, and co-solvent is critical. Systematically vary the ratios of these components and construct a ternary phase diagram to identify the optimal region for microemulsion formation.

    • Surfactant (HLB Value): The Hydrophile-Lipophile Balance (HLB) of your surfactant(s) is crucial. A combination of high and low HLB surfactants often works best. Aim for a final formulation HLB value between 10 and 14 for optimal emulsification.

    • Co-solvent Power: The co-solvent must be able to dissolve the drug and be miscible with both the oil and the surfactant. If drug precipitation is occurring, a co-solvent with higher solubilizing power may be needed.

Section 3: In Vivo Study Design & Execution

A well-designed in vivo study is essential to validate your formulation strategy. The primary goal is to compare the pharmacokinetic profile of your enhanced formulation against a simple control suspension.[11][12]

Q4: How do I design a basic oral bioavailability study in rodents?

This protocol provides a template for a crossover or parallel group study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 2: Rodent Oral Bioavailability Study

  • Animal Model: Use male Sprague-Dawley rats (250-300g). Acclimate animals for at least 3 days before the study.

  • Study Groups (n=4-6 per group):

    • Group 1 (Control): Receives this compound as a simple suspension (e.g., in 0.5% carboxymethyl cellulose).

    • Group 2 (Test): Receives the enhanced formulation (e.g., ASD reconstituted in water, or neat SEDDS).

  • Dosing: Fast the animals overnight (with free access to water). Administer the formulation via oral gavage at a consistent dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[12] Use tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the concentration-time data.

G acclimate Animal Acclimation (≥3 days) fasting Overnight Fasting (Water ad libitum) acclimate->fasting grouping Randomize into Groups (Control vs. Test) fasting->grouping dosing Oral Gavage Dosing (e.g., 10 mg/kg) grouping->dosing sampling Serial Blood Sampling (e.g., 0-24h) dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Workflow for a typical preclinical bioavailability study.

Q5: What are the key pharmacokinetic (PK) parameters to evaluate?
  • Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for assessing bioavailability.

Q6: How do I calculate the improvement in bioavailability?

You will calculate the Relative Bioavailability (Frel) , which compares the total exposure from your test formulation to the control formulation.

Equation: Frel (%) = (AUC_test / AUC_control) * 100

A Frel value significantly greater than 100% indicates that your formulation strategy successfully enhanced oral bioavailability.[11]

Section 4: Data Interpretation & Next Steps

Q7: My enhanced formulation showed a 5-fold increase in AUC. What does this confirm?

A significant increase in AUC, often accompanied by a higher Cmax and potentially a shorter Tmax, confirms that your formulation successfully overcame the dissolution-rate limitation of the compound. This demonstrates that poor solubility was indeed the primary barrier to oral absorption.

Q8: I tried several advanced formulations, but the bioavailability remains low (Frel < 200%). What could be the issue?

If solubility enhancement strategies do not yield a significant improvement, you must consider other factors that limit bioavailability:

  • Poor Permeability (BCS Class IV): The compound may have intrinsically low permeability across the intestinal epithelium. In this case, solubility enhancement alone is insufficient. Strategies involving permeation enhancers may need to be explored, though this is a more complex undertaking.

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall (e.g., CYPs) or the liver after absorption. An intravenous (IV) dosing arm in your study can help determine the absolute bioavailability and deconvolute absorption issues from metabolic clearance.[11]

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after it has been absorbed.

In this scenario, the next logical step is to conduct in vitro cell-based assays (e.g., Caco-2 permeability assays) to directly measure permeability and assess if the compound is a P-gp substrate.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Gudipaka, S., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Kasper, D. C., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design. Retrieved from [Link]

  • PubChem. (2026). methyl (2S)-2-amino-3-(isoquinolin-5-yl)propanoate. Retrieved from [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • PubChem. (2026). methyl (2S)-2-amino-3-(isoquinolin-3-yl)propanoate. Retrieved from [Link]

  • Consensus. (n.d.). In vivo methods for drug absorption. Retrieved from [Link]

  • SpringerLink. (n.d.). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Retrieved from [Link]

Sources

Troubleshooting inconsistent results in Methyl 3-(isoquinolin-5-yl)propanoate experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving Methyl 3-(isoquinolin-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important isoquinoline derivative. Our goal is to provide you with the in-depth technical insights and field-proven solutions necessary to achieve consistent and reliable experimental outcomes.

Introduction: The Challenge of Consistency

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. However, its preparation can be fraught with inconsistencies, leading to variable yields, purity issues, and characterization difficulties. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench. We will delve into the causality behind these issues and provide robust, validated protocols to overcome them.

Part 1: Synthesis Troubleshooting - The Heck-Mizoroki Reaction

A common and efficient method for synthesizing this compound is the Palladium-catalyzed Heck-Mizoroki reaction between 5-haloisoquinoline (typically 5-bromoisoquinoline) and methyl acrylate. The following troubleshooting guide is based on this plausible and widely-used synthetic strategy.

Core Reaction Scheme:
Frequently Asked Questions (FAQs): Synthesis

Question 1: My Heck reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer: Low or no conversion in a Heck reaction is a common issue that typically points to problems with the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to Pd(0).

    • Expert Insight: The choice of phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or ligands like SPhos and XPhos, can facilitate the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step.[1] If you are using a less reactive aryl chloride, a more specialized ligand system is almost certainly required.

    • Troubleshooting Steps:

      • Ensure an inert atmosphere: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain the reaction under an inert atmosphere.

      • Check your ligand: Is your phosphine ligand air-sensitive? Store and handle it appropriately. Consider using air-stable pre-catalysts if this is a recurring issue.

      • Increase catalyst loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes initiate the reaction. However, this should be a last resort as it increases cost and can lead to more side products.

      • Vary the ligand: If using a standard ligand like PPh₃ with an unreactive halide, switch to a more electron-rich and bulky ligand.

  • Reagent Quality:

    • Expert Insight: The purity of your 5-bromoisoquinoline is paramount. Impurities can poison the catalyst. Similarly, methyl acrylate should be free of polymerization inhibitors, or their concentration should be minimal.

    • Troubleshooting Steps:

      • Purify starting materials: Recrystallize or chromatograph the 5-bromoisoquinoline if its purity is questionable. Distill methyl acrylate immediately before use to remove inhibitors.

      • Check your base: Ensure your base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) is dry and of high purity.

  • Reaction Conditions:

    • Expert Insight: The Heck reaction is often sensitive to temperature and solvent.

    • Troubleshooting Steps:

      • Increase the temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase it to 100-120 °C, monitoring for decomposition.

      • Solvent choice: Aprotic polar solvents like DMF, DMAc, or NMP are commonly used. Ensure they are anhydrous.

Question 2: My reaction works, but I get a significant amount of a dark, insoluble material (palladium black). What is happening?

Answer: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of solution, effectively halting the catalytic cycle.

  • Causality: This often occurs when the ligand is unstable at the reaction temperature or the ligand-to-palladium ratio is incorrect. The ligand's role is to stabilize the soluble Pd(0) species.

  • Troubleshooting Workflow:

G start Observation: Palladium Black Precipitation q1 Is the reaction temperature > 120°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Consider a more thermally stable ligand (e.g., biarylphosphines like SPhos). a1_yes->s1 q2 What is the Ligand:Pd ratio? a1_no->q2 a2_low < 1:1 q2->a2_low a2_high > 2:1 q2->a2_high s2_low Increase ratio to 1.1:1 or 1.2:1 to ensure full coordination. a2_low->s2_low s2_high Excess ligand can sometimes inhibit the reaction. Reduce to ~1.2:1. a2_high->s2_high

Caption: Decision workflow for addressing palladium black formation.

Question 3: I'm observing the formation of 3-(isoquinolin-5-yl)propanoic acid alongside my desired methyl ester. Why is this happening?

Answer: The presence of the carboxylic acid is due to the hydrolysis of the methyl ester product.

  • Mechanistic Insight: This side reaction is typically promoted by the presence of water and is accelerated under either acidic or basic conditions.[2] If you are using an inorganic base like potassium carbonate, residual water can facilitate this hydrolysis, especially at elevated temperatures.

  • Preventative Measures:

    • Use anhydrous conditions: Ensure your solvent and reagents are thoroughly dried. Use freshly opened solvents or distill them over a suitable drying agent.

    • Choice of base: Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are less likely to introduce water. If an inorganic base is necessary, dry it in an oven before use.

    • Work-up procedure: During the aqueous work-up, minimize the time the product is in contact with strongly basic or acidic layers. Neutralize the reaction mixture carefully.

Part 2: Purification and Characterization

Purifying and confirming the structure of this compound can present its own set of challenges.

Frequently Asked Questions (FAQs): Purification & Characterization

Question 4: I'm having difficulty purifying my product by column chromatography. It seems to co-elute with a byproduct. What are my options?

Answer: Co-elution is a common problem, especially with structurally similar impurities.

  • Potential Impurities:

    • Starting 5-bromoisoquinoline: If the reaction did not go to completion.

    • Homocoupled methyl acrylate oligomers: Can occur as a side reaction.

    • Reduced 5-bromoisoquinoline (isoquinoline): A potential byproduct of the catalytic cycle.

  • Purification Strategy Table:

ProblemRecommended SolutionRationale
Co-elution with starting material Use a less polar solvent system (e.g., increase the hexane/ethyl acetate ratio).The starting material is likely less polar than the product.
Streaking on the column Add 0.5-1% triethylamine to your eluent.The basic nitrogen of the isoquinoline can interact strongly with the acidic silica gel. The triethylamine will compete for these active sites.
Persistent colored impurity Consider a charcoal treatment of the crude product in a suitable solvent before chromatography.Activated charcoal can adsorb highly conjugated, colored impurities.
Product is an oil and hard to handle If the corresponding carboxylic acid is a solid, consider hydrolyzing the ester, purifying the acid by recrystallization, and then re-esterifying.[3]This multi-step process can sometimes be more efficient for obtaining highly pure material.

Question 5: My ¹H NMR spectrum is complex and doesn't look clean. How can I definitively identify my product and any impurities?

Answer: The ¹H NMR spectrum of this compound is expected to have characteristic signals. Comparing your spectrum to the expected pattern is key.

  • Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 9.2s1HH-1 (Isoquinoline)A singlet, often the most downfield proton.
~ 8.5d1HH-3 (Isoquinoline)Part of an AB system with H-4.
~ 7.5-8.0m4HAromatic ProtonsComplex multiplet for H-4, H-6, H-7, H-8.
~ 3.7s3H-OCH₃A sharp singlet.
~ 3.4t2H-CH₂-ArTriplet coupled to the adjacent CH₂.
~ 2.8t2H-CH₂-COTriplet coupled to the adjacent CH₂.
  • Troubleshooting with NMR:

    • Broad signals: May indicate the presence of paramagnetic impurities (residual palladium) or that the sample is not fully dissolved. Filter the NMR sample through a small plug of celite or cotton wool.

    • Unexpected singlets: A singlet around δ 2.1 ppm could indicate residual acetone, while a singlet at δ 7.26 ppm is characteristic of chloroform.

    • Absence of the propanoate signals: If you only see aromatic signals, it's likely your reaction failed.

    • 2D NMR: If the spectrum is still ambiguous, 2D NMR techniques like COSY (to see H-H couplings) and HSQC/HMBC (to correlate protons to carbons) can be invaluable for definitive structure elucidation.

  • Mass Spectrometry:

    • Electrospray ionization (ESI) should show a strong [M+H]⁺ ion at m/z 216.09.

Experimental Workflow: Synthesis & Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis s1 Combine 5-bromoisoquinoline, Pd catalyst, ligand, and base in degassed anhydrous solvent. s2 Add methyl acrylate. s1->s2 s3 Heat under inert atmosphere (e.g., 80-110°C) and monitor by TLC/LC-MS. s2->s3 w1 Cool to RT, dilute with EtOAc, and filter through Celite. s3->w1 w2 Wash with water and brine. w1->w2 w3 Dry organic layer (Na₂SO₄ or MgSO₄) and concentrate in vacuo. w2->w3 p1 Purify crude oil via flash column chromatography (e.g., Hexane/EtOAc gradient). w3->p1 p2 Characterize pure fractions by ¹H NMR, ¹³C NMR, and MS. p1->p2

Caption: Standard workflow for the synthesis and purification of this compound.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1471-1496). John Wiley & Sons, Inc. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

Sources

Technical Support Center: Refinement of Dosing Regimens for Methyl 3-(isoquinolin-5-yl)propanoate in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(isoquinolin-5-yl)propanoate (internal designation: MQP), a novel small molecule inhibitor of Tyrosine Kinase 1 (TK-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for refining dosing regimens in preclinical animal models. Our goal is to equip you with the knowledge to navigate the complexities of in vivo studies, from initial dose selection to the establishment of a robust therapeutic window.

Section 1: Formulation and Administration - The First Hurdle

Proper formulation and administration are the bedrock of any successful in vivo study. An inadequate formulation can lead to poor exposure, high variability, and misleading results, regardless of the compound's intrinsic potency.

Q1: My initial formulation of MQP in saline shows poor solubility and precipitation. What are my options?

A1: This is a common challenge with novel small molecules which are often lipophilic. A simple saline suspension is rarely adequate. The key is to select a vehicle that ensures the compound remains in solution or a stable, homogenous suspension for the duration of the experiment. There is no single best vehicle; the choice depends on the compound's properties, the route of administration, and the study's duration.[1][2]

Here is a tiered strategy for vehicle selection:

Tier Vehicle System Composition Example Rationale and Considerations
1 Aqueous Suspension 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterSimplest approach. Suitable for compounds that can be milled to a fine particle size. Ensures homogeneity but does not improve solubility. Long-term stability should be verified.
2 Co-solvent System 10% DMSO, 40% PEG300, 50% SalineImproves solubility. DMSO solubilizes the compound, and PEG300 helps maintain solubility upon dilution in the aqueous component. The final DMSO concentration should be minimized to avoid toxicity.[3]
3 Surfactant-based System 5% Solutol HS 15 or 2% Tween 80 in salineEnhances solubility and absorption. Surfactants form micelles that encapsulate the compound, increasing its apparent solubility. Can sometimes lead to gastrointestinal irritation.
4 Lipid-based System Sesame oil or other triglyceridesFor highly lipophilic compounds. Can improve oral bioavailability by promoting lymphatic absorption. May require heating to dissolve the compound.

Expert Insight: Always prepare fresh formulations daily unless you have rigorously demonstrated stability data. Before initiating an animal study, perform a benchtop stability test of your chosen formulation for at least the duration of your planned experiment.

Q2: I am performing oral gavage and suspect some of my animals are not being dosed correctly, leading to high variability. How can I improve my technique?

A2: Oral gavage is a technically demanding procedure, and improper technique is a frequent source of variability and potential harm to the animals.[4][5][6]

Troubleshooting Guide for Oral Gavage:

Problem Potential Cause Solution
High inter-animal variability in plasma concentrations Inconsistent dosing, esophageal or tracheal administrationEnsure all personnel are thoroughly trained and proficient. Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal perforation or tracheal entry.[5] Confirm the correct placement of the needle before dispensing the dose.[4]
Signs of distress in animals post-dosing (e.g., coughing, choking) Accidental administration into the tracheaImmediately stop the procedure. If the animal shows signs of respiratory distress, it may need to be euthanized. Refine your technique to ensure the gavage needle passes along the roof of the mouth and down the esophagus.[6]
Regurgitation of the dose Dosing volume is too large for the animal's stomachAdhere to recommended maximum dosing volumes for the species and size of the animal. For mice, a general guideline is 10 mL/kg.[7]
Experimental Protocol: Oral Gavage in Mice
  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.[4][6]

  • Needle Insertion: Use a flexible, ball-tipped gavage needle. Moisten the tip with sterile water. Gently insert the needle into the side of the mouth and advance it along the roof of the mouth. The mouse should swallow as the needle passes down the esophagus.[5][6]

  • Dose Administration: Once the needle is in the correct position (you should not feel resistance), slowly dispense the formulation.[4]

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 15-30 minutes.[4]

Section 2: Pharmacokinetics (PK) - Understanding Exposure

Pharmacokinetics (PK) describes what the body does to the drug. Understanding the PK profile of MQP is essential for designing a rational dosing regimen.[8] A single-dose PK study is the first step in this process.

Q3: What are the key parameters I should be looking for in a single-dose PK study, and what do they tell me?

A3: A well-designed single-dose PK study will provide you with a wealth of information to guide your subsequent studies. The primary goal is to understand the relationship between the dose administered and the resulting concentration of the drug in the plasma over time.[9]

Key Pharmacokinetic Parameters:

Parameter Description Implication for Dosing Regimen
Cmax (Maximum Concentration) The highest concentration of the drug in the plasma.Indicates the peak exposure. Important for assessing potential acute toxicity.
Tmax (Time to Cmax) The time at which Cmax is reached.Provides information on the rate of absorption.
AUC (Area Under the Curve) The total drug exposure over time.A measure of the overall systemic exposure to the drug. Often correlates with efficacy and toxicity.
T½ (Half-life) The time it takes for the plasma concentration of the drug to decrease by half.A key determinant of the dosing frequency. A short half-life may require more frequent dosing.
Bioavailability (%F) The fraction of the administered dose that reaches the systemic circulation.Low oral bioavailability may necessitate higher doses or a different route of administration.

Expert Insight: It is crucial to correlate your PK data with observations of the animals' health. Any adverse events should be noted and considered in the context of the plasma exposure at that time.

Diagram: Single-Dose PK Study Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_modeling Modeling & Interpretation DosePrep Prepare MQP Formulation DoseAdmin Administer Single Dose (PO or IV) DosePrep->DoseAdmin AnimalPrep Acclimate and Fast Animals AnimalPrep->DoseAdmin BloodSample Collect Blood Samples at Predetermined Time Points DoseAdmin->BloodSample PlasmaSep Separate Plasma BloodSample->PlasmaSep LCMS Quantify MQP Concentration (LC-MS/MS) PlasmaSep->LCMS PKModel Calculate PK Parameters (Cmax, AUC, T½) LCMS->PKModel Report Generate Report and Recommendations PKModel->Report

Caption: Workflow for a single-dose pharmacokinetic study.

Section 3: Pharmacodynamics (PD) and Target Engagement - Is the Drug Hitting its Mark?

Pharmacodynamics (PD) is the study of what the drug does to the body.[10] For a targeted agent like MQP, it is critical to demonstrate that the drug is engaging its target, TK-1, and modulating downstream signaling pathways.[11][12]

Q4: How can I measure target engagement for MQP in my animal model?

A4: Measuring target engagement provides a direct link between drug exposure and biological activity. For a kinase inhibitor like MQP, a common approach is to measure the phosphorylation status of the target protein or a key downstream substrate.[12]

Potential PD Biomarkers for MQP (a TK-1 Inhibitor):

Biomarker Type Assay Sample Type Advantages Challenges
Direct Target Engagement Western Blot or ELISA for phosphorylated TK-1 (pTK-1)Tumor tissue, Peripheral Blood Mononuclear Cells (PBMCs)Provides direct evidence of target inhibition.Requires a specific antibody for the phosphorylated form of TK-1.
Downstream Pathway Modulation Western Blot or ELISA for a known downstream substrate of TK-1 (e.g., p-STAT3)Tumor tissue, PBMCsDemonstrates that target inhibition leads to a functional consequence.[13]The pathway may have feedback loops or be modulated by other kinases.
Gene Expression Signature qPCR or RNA-seq for genes regulated by the TK-1 pathwayTumor tissueCan provide a broader view of the drug's biological effects.Can be more variable and requires careful validation.

Expert Insight: Whenever possible, collect tissue for PD analysis at the same time points as your PK blood draws. This will allow you to build a PK/PD model that correlates drug concentration with the degree of target inhibition.[14]

Diagram: PK/PD Relationship

G Dose Dose of MQP PK Pharmacokinetics (Plasma Concentration) Dose->PK determines PD Pharmacodynamics (Target Inhibition) PK->PD drives Efficacy Therapeutic Efficacy PD->Efficacy leads to

Caption: The relationship between Dose, PK, PD, and Efficacy.

Section 4: Efficacy and Tolerability - Finding the Therapeutic Window

The ultimate goal of refining a dosing regimen is to find a "therapeutic window" - a range of doses that is effective at treating the disease without causing unacceptable toxicity. This is typically determined in a dose-escalation efficacy study.

Q5: How should I design a dose-escalation study for MQP in a tumor xenograft model?

A5: A well-designed dose-escalation study will help you identify the optimal dose and schedule for MQP. The "3+3" design is a common starting point in oncology studies, but other model-based designs can also be used.[15][16][17]

Key Components of a Dose-Escalation Study:

  • Dose Selection: Start with a dose that is predicted to be well-tolerated but has a chance of showing some biological activity. This can be informed by your single-dose PK/PD data.

  • Cohort Structure: Typically, you will enroll cohorts of 3-6 animals per dose level.

  • Dose Escalation: If a dose is well-tolerated, the next cohort will receive a higher dose. The dose increments are usually pre-defined (e.g., modified Fibonacci sequence).

  • Toxicity Monitoring: Animals should be monitored daily for clinical signs of toxicity (e.g., weight loss, changes in behavior). Define your dose-limiting toxicities (DLTs) in advance.

  • Efficacy Assessment: Measure tumor volume regularly (e.g., twice weekly). The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Maximum Tolerated Dose (MTD): The MTD is defined as the highest dose at which no more than a certain proportion of animals (e.g., 1 in 6) experience a DLT.

Experimental Protocol: Mouse Xenograft Efficacy Study
  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a pre-determined size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups (vehicle control and MQP dose groups).

  • Dosing: Administer MQP or vehicle according to the planned schedule (e.g., once daily by oral gavage).

  • Monitoring: Monitor animal body weight and tumor volume throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a pre-defined size, or after a set duration.

Section 5: Troubleshooting Common Issues

Q6: I am observing significant toxicity (e.g., >15% body weight loss) at a dose that is not showing much efficacy. What should I do?

A6: This suggests a narrow therapeutic window. Here are some troubleshooting steps:

  • Refine the Dosing Schedule: Instead of once-daily dosing, consider intermittent dosing (e.g., every other day, or 5 days on/2 days off). This can help to reduce cumulative toxicity while still maintaining sufficient target inhibition.

  • Check for Vehicle Toxicity: Run a cohort of animals that receives only the vehicle to ensure it is not contributing to the observed toxicity.[18]

  • Investigate Off-Target Effects: The toxicity may be due to MQP inhibiting other kinases besides TK-1. In vitro kinase screening can help to identify potential off-target activities.

Q7: My compound shows good in vitro potency and target engagement in vivo, but I am not seeing any anti-tumor efficacy. What could be the reason?

A7: This is a common and frustrating problem in drug discovery. Here are some potential explanations:

  • Insufficient Exposure: The drug concentrations at the tumor site may not be high enough or sustained for long enough to drive an anti-tumor response. Consider measuring drug concentrations in the tumor tissue itself, not just in the plasma.[19]

  • Tumor Model Resistance: The chosen tumor model may not be dependent on the TK-1 pathway for its growth and survival. Consider testing MQP in a panel of different cell lines or xenograft models.

  • Rapid Development of Resistance: The tumor cells may be adapting to the drug and activating alternative survival pathways. Combination studies with other agents may be necessary.

By systematically addressing these common challenges and applying the principles of PK/PD modeling, you can effectively refine the dosing regimen for MQP and increase the likelihood of a successful preclinical development program.

References

  • Danho, M. et al. (2007). Pharmacokinetic-pharmacodynamic modelling in pre-clinical investigations: principles and perspectives. PubMed. Available at: [Link]

  • Medicines Discovery Catapult. (2020). MDC Connects: Understanding the PK / PD Relationship. YouTube. Available at: [Link]

  • Fernandez, M. M. et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. JCO Precision Oncology. Available at: [Link]

  • Bissig, M. et al. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. AACR Journals. Available at: [Link]

  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. Available at: [Link]

  • Bonate, P. L. (2006). Preclinical Pharmacokinetic–Pharmacodynamic Modeling and Simulation in Drug. Taylor & Francis eBooks. Available at: [Link]

  • Iasonos, A. et al. (2021). Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models. NIH. Available at: [Link]

  • Yap, T. A. et al. (2012). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. PMC - NIH. Available at: [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Taylor & Francis Online. Available at: [Link]

  • Yang, H. et al. (2024). Abstract 5147: Identification of pharmacodynamic biomarkers in PBMCs and cancer cells for SIK2 kinase inhibitor therapy. AACR Journals. Available at: [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]

  • N/A. (2025). Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats. Course Hero. Available at: [Link]

  • N/A. (2017). 6 Early Phase Dose-Finding Trial Designs for Oncology Therapeutics. Premier Research. Available at: [Link]

  • Gnad, F. et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PMC - NIH. Available at: [Link]

  • N/A. (2020). Guide to Oral Gavage for Mice and Rats. Instech Laboratories. Available at: [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. Available at: [Link]

  • N/A. (N/A). Oral gavage (dosing). UI-ACUREC. Available at: [Link]

  • N/A. (N/A). 4. Phase I study design. European Journal of Cancer and Clinical Oncology. Available at: [Link]

  • N/A. (2024). 58 questions with answers in ORAL GAVAGE. ResearchGate. Available at: [Link]

  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available at: [Link]

  • N/A. (2024). Reconsidering the 3+3 Dose Escalation in Oncology Studies. Halloran Consulting Group. Available at: [Link]

  • N/A. (2021). LAB_021 Oral Gavage in Mice and Rats. Research support. Available at: [Link]

  • N/A. (2026). Understanding Preclinical Studies: The Crucial Bridge to Human Trials. Oreate AI Blog. Available at: [Link]

  • West, A. B. et al. (2020). Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics. Frontiers. Available at: [Link]

  • N/A. (2025). An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. Flagship Biosciences. Available at: [Link]

  • Collins, J. M. et al. (1983). Dosage regimen design for pharmaceutical studies conducted in animals. PubMed. Available at: [Link]

  • London, C. A. (2007). The role of small molecule inhibitors for veterinary patients. PubMed. Available at: [Link]

  • Wu, P. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Technical Support Center: A Guide to Minimizing Degradation of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for Methyl 3-(isoquinolin-5-yl)propanoate. This document is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their experiments. The stability of a research chemical is paramount for generating reproducible and valid data. Improper storage can lead to degradation, compromising the compound's purity and potentially altering its biological or chemical activity. This guide provides a comprehensive overview of the potential degradation pathways, recommended storage and handling protocols, and troubleshooting advice to ensure the long-term stability of your this compound samples.

Section 1: Understanding the Molecule's Vulnerabilities

This section addresses the inherent chemical properties of this compound that make it susceptible to degradation. Understanding these liabilities is the first step toward preventing them.

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: The structure of this compound contains two primary functional groups that are susceptible to degradation: the methyl ester and the isoquinoline ring .

  • Ester Hydrolysis: The methyl ester group is prone to hydrolysis, a chemical reaction with water that cleaves the ester bond.[1][2] This reaction can be catalyzed by either acidic or basic conditions and results in the formation of 3-(isoquinolin-5-yl)propanoic acid and methanol.[3] The presence of even trace amounts of moisture can initiate this process over time. Alkaline hydrolysis, also known as saponification, is typically faster and irreversible compared to acid-catalyzed hydrolysis.[1][2]

  • Isoquinoline Ring Degradation: The isoquinoline moiety is a heterocyclic aromatic system. While aromatic rings are generally stable, they are not inert.[4] The isoquinoline ring can be susceptible to:

    • Oxidation: The presence of oxygen, particularly when combined with exposure to light or heat, can lead to oxidative degradation of the ring system.[5] The nitrogen atom and electron-rich positions on the rings can be targets for oxidation.

    • Photodegradation: Aromatic systems can absorb UV light, which can lead to photolytic decomposition.[6] Storing the compound in light-protected containers is crucial.

Below is a diagram illustrating the main degradation pathways.

G cluster_main This compound cluster_hydrolysis Ester Hydrolysis (Moisture, Acid/Base) cluster_oxidation Ring Degradation (Oxygen, Light, Heat) main This compound acid 3-(isoquinolin-5-yl)propanoic Acid main->acid H₂O methanol Methanol main->methanol oxidized Oxidized Isoquinoline Derivatives main->oxidized [O] G cluster_stress Stress Conditions (Incubate for 24-48h) start Prepare Stock Solution (e.g., 1 mg/mL in ACN) control Control Sample (Stock solution at 4°C, protected from light) start->control acid Acid Hydrolysis (e.g., add 0.1N HCl, heat to 60°C) start->acid base Base Hydrolysis (e.g., add 0.1N NaOH, RT) start->base ox Oxidative (e.g., add 3% H₂O₂, RT) start->ox thermal Thermal (Heat stock solution to 60°C) start->thermal photo Photolytic (Expose to UV light) start->photo quench Quench / Neutralize Samples (if necessary) control->quench acid->quench base->quench ox->quench thermal->quench photo->quench analyze Analyze All Samples by HPLC-UV/MS quench->analyze end Compare stressed samples to control. Identify degradation peaks. analyze->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-reactive solvent like acetonitrile.

  • Set Up Stress Conditions: Dispense the stock solution into separate, labeled vials for each condition:

    • Control: Keep one vial at 2-8°C, protected from light.

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Keep at room temperature.

    • Oxidative: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal: Incubate a vial of the stock solution at 60°C.

    • Photolytic: Expose a vial of the stock solution to a photostability chamber or direct UV light.

  • Incubation: Allow the reactions to proceed for a set time (e.g., 24 hours). Monitor periodically. The goal is to achieve 5-20% degradation, not complete loss of the parent compound.

  • Neutralization: After incubation, neutralize the acidic and basic samples by adding a stoichiometric equivalent of base or acid, respectively.

  • Analysis: Dilute all samples (including the control) to a suitable concentration and analyze them using a stability-indicating HPLC method (e.g., with a gradient elution and a UV or MS detector).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. This will reveal the number of degradation products formed under each condition and their retention times, providing a comprehensive stability profile.

References
  • Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. Available from: [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

  • BenchChem. (2025). Dealing with the stability issues of Isoquinoline-8-sulfonamide in aqueous solutions.
  • Divakaran, R. Mechanisms of Ester hydrolysis. Available from: [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Available from: [Link]

  • Wikipedia. Ester hydrolysis. Available from: [Link]

  • Pearson. Using the mechanism for the acid-catalyzed hydrolysis of an ester. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Available from: [Link]

  • Aislabie, J., et al. (1998). Isolation of microorganisms capable of degrading isoquinoline under aerobic conditions. PubMed. Available from: [Link]

  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Available from: [Link]

  • S.T. Argreen. (2024). Chemical Stability Of Pharmaceuticals A Handbook For Pharmacists.
  • BenchChem.
  • SlideShare. Isoquinoline.pptx. Available from: [Link]

  • Wikipedia. Ether. Available from: [Link]

  • Greyhound Chromatography. The Proper Storage and Handling of Volatile Analytical Standards. Available from: [Link]

  • Astro Chemical Company. Shelf-Life & Storage Conditions. Available from: [Link]

  • ResearchGate. (2020). General pathway of isoquinoline degradation. Available from: [Link]

  • Zschimmer & Schwarz. Aromatic Esters Technical Data Sheet. Available from: [Link]

Sources

Technical Support Center: Strategies to Mitigate the Toxicity of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(isoquinolin-5-yl)propanoate and related isoquinoline derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address toxicity-related challenges encountered during your experiments. Our focus is on providing scientifically grounded strategies to understand, measure, and mitigate the cytotoxic effects of this compound class, ensuring the integrity and success of your research.

Introduction: The Challenge of Isoquinoline-Related Toxicity

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, this bioactivity is often accompanied by off-target toxicity, a significant hurdle in the drug development pipeline. Many isoquinoline alkaloids exhibit cytotoxic effects, which can range from cardiac and respiratory depression to hepatotoxicity.[3] For derivatives like this compound, understanding the potential mechanisms of toxicity—often linked to the inhibition of mitochondrial respiration and increased oxidative stress—is the first step toward rational mitigation.[4]

This guide is structured to provide actionable solutions, from optimizing your initial cytotoxicity assays to implementing advanced chemical and formulation strategies to enhance the therapeutic window of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the preclinical evaluation of this compound.

Q1: What are the likely mechanisms of toxicity for a compound like this compound?

A1: While specific data on this molecule is limited, the toxicity of the broader isoquinoline class is often linked to two primary mechanisms:

  • Mitochondrial Disruption: Similar to the neurotoxin MPTP, some tetrahydroisoquinoline derivatives can inhibit mitochondrial respiration, specifically Complex I of the electron transport chain.[4] This disrupts cellular energy production and can trigger apoptosis.

  • Oxidative Stress: The metabolism of the isoquinoline ring can lead to the production of reactive oxygen species (ROS). An excess of ROS can damage cellular components like DNA, lipids, and proteins, leading to cytotoxicity.[4]

Q2: I am observing high toxicity in my initial cell viability assays. What is the first thing I should check?

A2: Before assuming inherent compound toxicity, it is crucial to rule out experimental artifacts. High variability or unexpected toxicity in assays like the MTT or LDH assay can often be traced to:

  • Compound Solubility and Aggregation: Poor solubility can lead to compound precipitation in the culture medium, causing inconsistent results or physical stress to the cells.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cell line. This is typically below 0.5% but should be empirically determined.[5]

  • Cell Seeding Density: Both too few and too many cells can lead to unreliable results. Low cell density can result in a weak signal, while over-confluency can lead to nutrient depletion and cell death independent of your compound.[6]

Q3: What is a "therapeutic index" and why is it important for my research?

A3: The therapeutic index (TI) is a quantitative measure of a drug's safety. It is the ratio between the toxic dose and the therapeutic dose. A high TI is desirable, as it indicates a wide margin between the dose required for a therapeutic effect and the dose that causes toxicity. A primary goal of the strategies outlined in this guide is to improve the TI of your lead compounds.

Q4: How can I reduce the toxicity of my compound without losing its therapeutic activity?

A4: This is the central challenge in drug development. Key strategies, which are detailed later in this guide, include:

  • Structural Modification: Employing medicinal chemistry techniques like bioisosteric replacement to swap toxicophores for more benign functional groups while preserving the pharmacophore.[7][8][9]

  • Prodrug Approach: Modifying the compound into an inactive "prodrug" that is converted to the active form only at the target site, thereby reducing systemic exposure and toxicity.[10][11][12]

  • Advanced Formulation: Using drug delivery systems, such as nanoparticles, to control the release and targeting of the compound, which can enhance accumulation in tumor tissue while sparing healthy cells.[13][14][15]

Part 2: Troubleshooting Your In Vitro Cytotoxicity Assays

Reliable toxicity data is the foundation of any mitigation strategy. This section provides a troubleshooting guide for common issues encountered in two widely used cytotoxicity assays: the MTT and LDH assays.

Troubleshooting Common Cytotoxicity Assay Issues
Observed Problem Potential Cause Recommended Solution References
High Variability Between Replicate Wells Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Use a multichannel pipette for consistency. Ensure the incubator is properly humidified to minimize evaporation from outer wells. Consider not using the outermost wells of the plate.[16]
Low Absorbance Readings (Low Signal) Insufficient cell number; Short incubation time with assay reagent; Reagent degradation.Optimize cell seeding density with a titration experiment. Extend incubation time (e.g., up to 4 hours for MTT). Prepare fresh reagents and store them protected from light.[6]
High Background Signal Microbial contamination; Interference from phenol red in the medium; Serum components reacting with assay reagents.Visually inspect plates for contamination. Use phenol red-free medium during the final assay step. Run a "medium only" background control and subtract this value from all readings.[17]
Inconsistent Results Across Experiments Variation in cell passage number or health; Inconsistent incubation times; Reagent batch-to-batch variability.Use cells within a consistent, low passage number range and ensure they are in the logarithmic growth phase. Standardize all incubation times precisely. Qualify new batches of reagents against the old batch.[18]
Diagram: General Workflow for Troubleshooting Cytotoxicity Assays

G cluster_assay Assay Checks cluster_compound Compound Checks cluster_cells Cellular Checks start Unexpected Toxicity Result check_assay Step 1: Verify Assay Integrity start->check_assay a1 Review controls (positive/negative) check_assay->a1 Investigate a2 Check for reagent interference check_assay->a2 Investigate a3 Validate plate reader settings check_assay->a3 Investigate check_compound Step 2: Assess Compound Behavior c1 Confirm solubility in media check_compound->c1 Investigate c2 Check for solvent toxicity check_compound->c2 Investigate c3 Test for compound aggregation check_compound->c3 Investigate check_cells Step 3: Evaluate Cell Health cl1 Verify cell seeding density check_cells->cl1 Investigate cl2 Check for contamination check_cells->cl2 Investigate cl3 Confirm cell passage number check_cells->cl3 Investigate conclusion Result is Likely True Compound Toxicity a1->check_compound If assay is OK a2->check_compound If assay is OK a3->check_compound If assay is OK c1->check_cells If compound is OK c2->check_cells If compound is OK c3->check_cells If compound is OK cl1->conclusion If cells are OK cl2->conclusion If cells are OK cl3->conclusion If cells are OK

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

Part 3: Protocols for Key Experiments

This section provides detailed, step-by-step protocols for quantifying the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17]

Materials:

  • Cells of interest (e.g., a relevant cancer cell line and a non-cancerous control line)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered and stored protected from light.[17][21]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete culture medium.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with solvent only) and "untreated control" (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[21]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16][21]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT. For adherent cells, aspirate gently to avoid disturbing the crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[16][19]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17]

    • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[17]

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[22][23]

Materials:

  • Cell culture setup as in Protocol 1

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency)

  • Lysis Buffer (often included in kits, used for maximum LDH release control)

  • 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • In addition to your test wells, set up the following controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells to which you will add Lysis Buffer.

      • Background Control: Culture medium with no cells.[24]

  • Sample Collection:

    • After the treatment period, gently shake the plate to ensure even distribution of released LDH.

    • Centrifuge the plate at ~600 x g for 10 minutes to pellet the cells.[24]

    • Carefully transfer 10-50 µL of the supernatant from each well to a new 96-well plate.[22][24]

  • LDH Reaction:

    • To the wells designated for Maximum LDH Release, add 10 µL of 10X Lysis Buffer 45 minutes before sample collection.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 100 µL of the LDH Reaction Mix to each well containing the supernatant.[24]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[23][24]

    • Measure the absorbance at the wavelength specified by the kit (typically 450-490 nm).[24]

  • Calculation:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Part 4: Strategies to Reduce Toxicity

Once you have reliably quantified the toxicity of this compound, you can explore several strategies to mitigate it.

Strategy 1: Structural Modification

Chemical modification is a powerful tool to reduce toxicity while preserving or enhancing efficacy.

  • Bioisosteric Replacement: This strategy involves replacing a part of the molecule with another group that has similar physical or chemical properties.[8] For this compound, consider replacing the methyl ester. Esters can be susceptible to hydrolysis, potentially leading to toxic metabolites. A classic bioisosteric replacement for an ester is an amide, which is generally more stable.[7]

  • Modifying the Isoquinoline Core: Altering substituents on the isoquinoline ring can block sites of metabolic activation that may lead to toxic byproducts. For example, adding fluorine to a metabolically active site can block oxidation due to the strength of the C-F bond.[5]

Strategy 2: Formulation-Based Approaches

Altering how the drug is delivered can dramatically reduce systemic toxicity.

  • Nanoparticle Encapsulation: Encapsulating your compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) can alter its pharmacokinetic profile.[15] Nanoparticles can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, thereby increasing the local concentration at the target site while reducing exposure to healthy tissues like the liver and kidneys.[13][14][25] This approach has been shown to reduce the hepatotoxicity of known toxic compounds.[13]

Diagram: Strategies to Mitigate Compound Toxicity

G cluster_chem Chemical Strategies cluster_form Formulation Strategies center This compound (Lead Compound) bio Bioisosteric Replacement (e.g., Ester to Amide) center->bio Reduces metabolic liability prodrug Prodrug Design (e.g., Enzyme-cleavable linker) center->prodrug Site-specific activation nano Nanoparticle Encapsulation (e.g., Liposomes) center->nano Alters biodistribution delivery Targeted Delivery (e.g., Antibody Conjugate) center->delivery Increases target specificity outcome Optimized Drug Candidate bio->outcome Improved safety profile prodrug->outcome Reduced systemic toxicity nano->outcome Reduced off-target effects delivery->outcome Higher therapeutic index

Caption: Key strategies for reducing the toxicity of a lead compound.

Strategy 3: The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[11][12] This strategy can be used to:

  • Improve Solubility: Attaching a hydrophilic promoiety can enhance aqueous solubility.[26]

  • Enhance Targeting: A prodrug can be designed to be activated by an enzyme that is overexpressed in the target tissue (e.g., certain tumors), concentrating the toxic effects where they are needed.[10][27]

For this compound, one could envision attaching a promoiety that is cleaved by tumor-specific enzymes, ensuring that the active, and potentially toxic, molecule is released preferentially at the site of action.[11]

Conclusion

Mitigating the toxicity of promising lead compounds like this compound is a critical and multifactorial challenge in drug discovery. It requires a systematic approach that begins with robust and reliable in vitro toxicity assessment, followed by a rational exploration of chemical and formulation-based strategies. By understanding the underlying mechanisms of isoquinoline toxicity and applying the troubleshooting techniques and mitigation strategies outlined in this guide, researchers can significantly improve the therapeutic potential of their compounds and accelerate their path toward clinical development.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Xing, M., et al. (n.d.). Nanoparticle drug delivery can reduce the hepatotoxicity of therapeutic cargo. PMC, NIH. Available from: [Link]

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?. Available from: [Link]

  • Cundy, K. C. (n.d.). Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Taylor & Francis Online. Available from: [Link]

  • Borges, A. L., et al. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. Available from: [Link]

  • American Association for the Advancement of Science. (2016, February 11). Nanoparticle reduces targeted cancer drug's toxicity. ScienceDaily. Available from: [Link]

  • Muhindo, V. (2025, November 18). Nanoparticle-Based Drug Delivery Systems in Cancer Therapy: Enhancing Targeted Treatment and Reducing Toxicity. ResearchGate. Available from: [Link]

  • (2024, December 6). Bioisosteric replacement: Significance and symbolism. Available from: [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Available from: [Link]

  • Sharma, P., et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Patra, J. K., et al. (n.d.). Toxicology of Nanoparticles in Drug Delivery. PMC, NIH. Available from: [Link]

  • Dahan, A., et al. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available from: [Link]

  • Al-Musawi, S., et al. (n.d.). Targeted Nanoparticle-Based Drug Delivery Systems: Enhancing Therapeutic Efficacy in Cancer Treatment. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Lo, H. (n.d.). Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. PMC, NIH. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Lee, M. K. (n.d.). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PMC, NIH. Available from: [Link]

  • Järvinen, T., et al. (2020, October 29). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH. Available from: [Link]

  • Johns Hopkins University. (2006, November 21). Toward Reducing The Toxic Side Effects Of Cancer Chemotherapy. ScienceDaily. Available from: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Available from: [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available from: [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Available from: [Link]

  • (2025, August 1). Chemical modifications of tetrahydroisoquinolines and their cytotoxic activity. ResearchGate. Available from: [Link]

  • Bakand, S., & Hayes, A. (n.d.). Troubleshooting methods for toxicity testing of airborne chemicals in vitro. PubMed. Available from: [Link]

  • Mitchell, W. (2023, April 29). Plant Alkaloids Toxicity. StatPearls, NCBI Bookshelf. Available from: [Link]

  • Jester, J. V. (n.d.). Validating and Troubleshooting Ocular In Vitro Toxicology Tests. PMC, NIH. Available from: [Link]

  • Matotoka, M., & Masoko, P. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available from: [Link]

  • Bakand, S., & Hayes, A. (2025, August 9). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. ResearchGate. Available from: [Link]

  • Gopinath, S., et al. (2024, October 5). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Chlebek, J., et al. (2025, August 5). Cytotoxic potential of naturally occurring isoquinoline alkaloids possessing different structural types. ResearchGate. Available from: [Link]

  • Chlebek, J., et al. (n.d.). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. Available from: [Link]

  • Wang, H., et al. (n.d.). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available from: [Link]

  • (2017, June 21). QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. ResearchGate. Available from: [Link]

  • Cahlíková, L., et al. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC, PubMed Central. Available from: [Link]

  • (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, RSC Publishing. Available from: [Link]

  • Hughes, T. B., et al. (n.d.). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC, NIH. Available from: [Link]

  • Wang, H., et al. (2023). Structural modification may be a way to make isoquinoline alkaloids efficient antibacterial drugs. Arabian Journal of Chemistry, 16(11), 105204. Available from: [Link]

  • Roy, K., et al. (2016, April 26). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. PMC, NIH. Available from: [Link]

  • Cronin, M. T. D., et al. (n.d.). A regression-based QSAR-model to predict acute toxicity of aromatic chemicals in tadpoles of the Japanese brown frog (Rana japonica). PubMed Central. Available from: [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide for improving the selectivity of Methyl 3-(isoquinolin-5-yl)propanoate, created with the specified core requirements.

Welcome to the technical support center for optimizing the selectivity of your compound, this compound. This guide is designed for researchers, scientists, and drug development professionals who have identified this molecule as a promising hit and are now facing the critical challenge of improving its selectivity for a desired biological target. Given that isoquinoline-based compounds can interact with a wide range of biological targets, a systematic approach to understanding and refining selectivity is paramount for successful drug discovery and development.[1][2][3][4]

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of selectivity optimization.

Part 1: Initial Selectivity Profiling and Target Characterization

The first step in any selectivity improvement campaign is to thoroughly understand the interaction profile of your lead compound. This section will guide you through the initial assessment of this compound's selectivity.

FAQ: I've identified this compound as a hit in my primary screen. What are the first steps to assess its selectivity?

Once you have a confirmed hit, it is crucial to understand its broader interaction landscape. A compound that is potent in a primary assay may have numerous off-targets that could lead to toxicity or confound experimental results.[5][6]

Here are the recommended initial steps:

  • In Silico Profiling: Utilize computational tools to predict potential off-targets. Techniques like molecular docking and shape-based screening against a panel of known protein structures can provide a preliminary assessment of potential interactions.[7] This can help you prioritize which protein families to investigate experimentally.

  • Broad Panel Screening: The most direct way to assess selectivity is to screen your compound against a large panel of related proteins. For example, if your primary target is a kinase, screening against a comprehensive kinase panel is essential.[8][9] Many contract research organizations (CROs) offer these services with well-validated assays.

  • Dose-Response Curves: For any identified off-targets, generate full dose-response curves to determine the IC50 or Kd values. This quantitative data is essential for calculating a selectivity window (the ratio of off-target activity to on-target activity).

Troubleshooting Guide: My initial screen shows that this compound hits multiple targets. How do I prioritize which off-targets to address?

It's common for initial hits to be promiscuous.[6][10] Prioritizing which off-targets to engineer out is a critical decision. Here’s a logical approach to this challenge:

Consideration Actionable Steps Rationale
Therapeutic Window Compare the potency of your compound for the primary target versus the off-targets. Focus on off-targets that are inhibited within a 10- to 100-fold concentration range of the primary target.Off-targets with similar potency to the on-target are more likely to cause issues in a therapeutic setting.
Known Toxicity Research the known biological roles of the identified off-targets. Prioritize eliminating activity against targets with known toxic liabilities (e.g., hERG, certain cytochrome P450s).Proactively addressing potential safety issues is crucial for the long-term viability of a drug discovery project.[5]
Family Member Similarity If your primary target is part of a large protein family (e.g., kinases, GPCRs), prioritize eliminating activity against closely related family members.Achieving selectivity against closely related proteins is often the most challenging aspect and demonstrates a highly specific mechanism of action.
Cellular Context If possible, assess the functional consequences of inhibiting the off-targets in a relevant cellular model.Some off-target activities observed in biochemical assays may not translate to a cellular context due to factors like cellular localization or compound permeability.[11]

Part 2: Medicinal Chemistry Strategies for Improving Selectivity

Once you have a clear understanding of the selectivity profile of this compound, the next step is to use medicinal chemistry to modify the molecule and enhance its selectivity.

FAQ: What are the common medicinal chemistry strategies to improve the selectivity of a small molecule like this compound?

Improving selectivity is a cornerstone of lead optimization. Several rational design strategies can be employed:[5][6][12]

  • Exploiting Shape and Steric Differences: Introduce bulky substituents that create a steric clash with the binding site of an off-target but are accommodated by the primary target. This is a powerful strategy when there are subtle differences in the topology of the binding pockets.[10][13]

  • Leveraging Electrostatic Interactions: Modify functional groups to create favorable electrostatic interactions with the primary target or unfavorable interactions with off-targets. For example, introducing a charged group to interact with a uniquely charged residue in the target's binding site can significantly enhance selectivity.[5][12]

  • Targeting Allosteric Sites: If your primary target has a known allosteric site that is not present in off-targets, modifying your compound to interact with this site can be a highly effective strategy for achieving selectivity.[14]

  • Conformational Locking: Reduce the flexibility of your molecule by introducing cyclic constraints. This can lock the molecule into a conformation that is optimal for binding to the primary target but unfavorable for off-targets.[12]

The following diagram illustrates a decision-making workflow for a medicinal chemist aiming to improve selectivity.

graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Medicinal chemistry workflow for selectivity enhancement.
Troubleshooting Guide: My structural modifications are leading to a loss of potency. How can I balance improving selectivity without sacrificing affinity for my primary target?

This is a common challenge in drug discovery, often referred to as the "potency-selectivity trade-off." Here are some tips to navigate this issue:

  • Structure-Activity Relationship (SAR) Analysis: Before making significant modifications, ensure you have a solid understanding of the SAR for your primary target. Identify which parts of the molecule are essential for binding and which can be modified.

  • Fragment-Based Growth: If you have structural information, you can use a fragment-based approach. Identify a core fragment that provides most of the binding affinity and then "grow" substituents from this core into regions of the binding pocket that differ between your target and off-targets.[15]

  • Bioisosteric Replacements: Instead of making large structural changes, consider bioisosteric replacements. These are substitutions of atoms or groups with other atoms or groups that have similar physical or chemical properties. This can subtly alter the interaction profile without a drastic loss of potency.

  • Targeting Water Networks: Displacing high-energy water molecules from a binding pocket can provide a significant entropic advantage, leading to increased affinity. If the water networks differ between your target and off-targets, this can be a powerful strategy for improving both potency and selectivity.[5][14]

Part 3: Advanced Selectivity Assessment and Cellular Validation

Once you have a compound with an improved selectivity profile in biochemical assays, it is essential to validate these findings in a more physiologically relevant context.[16]

FAQ: How can I confirm that the improved selectivity I observe in biochemical assays translates to a cellular context?

Biochemical assays with purified proteins do not always predict how a compound will behave in the complex environment of a cell.[11][17] Cellular target engagement assays are crucial for confirming that your compound is binding to its intended target in living cells.[18][19]

Here are some widely used cellular target engagement assays:

Assay Type Principle Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Label-free and can be used with endogenous proteins.Can be low-throughput; requires specific antibodies for detection.
NanoBRET™ A proximity-based assay that measures target engagement by detecting energy transfer between a NanoLuc® fusion protein and a fluorescent tracer.High-throughput and provides quantitative binding data.Requires genetic modification of the target protein.
In-Cell Western An immunocytochemistry-based assay that quantifies protein levels or post-translational modifications in fixed cells.Can measure downstream effects of target engagement.Indirect measure of binding; requires specific and validated antibodies.
Troubleshooting Guide: My compound shows good selectivity in biochemical assays but has off-target effects in cells. What could be the reasons, and how do I investigate this?

This discrepancy is a common hurdle in drug development. Here are potential reasons and how to troubleshoot them:

  • Cell Permeability and Efflux: Your compound may have different permeability into different cellular compartments, or it may be a substrate for efflux pumps, leading to varying intracellular concentrations.

    • How to investigate: Use mass spectrometry-based methods to quantify the intracellular concentration of your compound.

  • Metabolism: Your compound may be metabolized in cells to a species with a different selectivity profile.

    • How to investigate: Incubate your compound with liver microsomes or hepatocytes and analyze the metabolites by mass spectrometry. Then, synthesize the major metabolites and test their selectivity profile.

  • Indirect Off-Target Effects: Your compound may be hitting its intended target, but the inhibition of this target could be causing downstream effects that mimic an off-target phenotype.

    • How to investigate: Use genetic methods like siRNA or CRISPR to knock down the primary target and see if this phenocopies the effect of your compound.

  • Engaging an Unexpected Target: The compound might be binding to an entirely different protein in the cellular milieu that wasn't included in the initial screening panel.

    • How to investigate: Chemoproteomic approaches, such as affinity chromatography with your compound as the bait, followed by mass spectrometry, can identify novel binding partners.[16]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol describes a general method for assessing the selectivity of this compound against a panel of kinases using an ADP-Glo™-like assay.[20]

Materials:

  • This compound stock solution in DMSO.

  • Panel of purified kinases.

  • Kinase-specific substrates.

  • ATP solution.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay kit (or equivalent).

  • White, opaque 384-well plates.

  • Multichannel pipette or liquid handler.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Prepare serial dilutions of your compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a negative control and a known inhibitor for each kinase as a positive control.

  • Enzyme and Substrate Addition: Prepare a master mix of each kinase and its corresponding substrate in kinase assay buffer. Add this mix to the appropriate wells of the assay plate.

  • Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).[20]

  • Termination and ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[20]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

The following diagram provides a visual representation of this experimental workflow.

graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for a luminescence-based kinase selectivity assay.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 13(3), 133–143. [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Johnson, T. W., & Soellner, M. B. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 8(12), 2596–2600. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14141–14175. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Patsnap Synapse. (2025). How to improve drug selectivity? Retrieved from [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell based Binding Assay. Retrieved from [Link]

  • Wang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. PMC. [Link]

  • Gray, N. S., & Wodicka, L. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Zhang, J., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Retrieved from [Link]

  • Amaral, M., et al. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PMC - NIH. [Link]

  • Al-Said, M. S., et al. (2011). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. NIH. [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-(isoquinolin-5-yl)propanoate. Retrieved from [Link]

  • Sauthof, L., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • OUCI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-(isoquinolin-3-yl)propanoate. Retrieved from [Link]

  • Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH. [Link]

  • Chemcd. (n.d.). METHYL 3-[(ISOQUINOLIN-5-YLMETHYL)AMINO]PROPANOATE, Buyers. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Martin, D., & Baimbridge, K. G. (1989). The pharmacological selectivity of three NMDA antagonists. PubMed. [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). Method for catalytic synthesis of methyl propionate.
  • Matsui, T., et al. (1992). Novel 5-HT3 antagonists. Isoquinolinones and 3-aryl-2-pyridones. PubMed. [Link]

  • PubChem. (n.d.). ethyl (2S)-2-amino-3-(isoquinolin-5-yl)propanoate. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Anticancer Activity of Methyl 3-(isoquinolin-5-yl)propanoate in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer efficacy of the novel compound, Methyl 3-(isoquinolin-5-yl)propanoate, using preclinical xenograft models. We will objectively compare its performance against a standard-of-care chemotherapeutic agent, providing the underlying scientific rationale and detailed experimental protocols.

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, with numerous derivatives demonstrating potent antitumor activities.[1][2] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[3][4] While the specific mechanism of this compound is yet to be fully elucidated, its structural similarity to other bioactive isoquinolines suggests it may target critical cellular processes like microtubule dynamics or DNA replication.[2][4]

This guide will use a hypothetical yet plausible scenario where this compound is being investigated as a potential therapeutic for Non-Small Cell Lung Cancer (NSCLC), one of the most common and challenging malignancies to treat.[5]

Scientific Rationale and Preclinical Strategy

The validation of any new anticancer agent requires a rigorous, multi-step approach. Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are an indispensable tool for evaluating therapeutic efficacy and toxicity before clinical trials.[6][7][8] Our strategy is to compare this compound (hereinafter referred to as "MIP") against Paclitaxel, a standard-of-care taxane-based chemotherapy for NSCLC that acts by stabilizing microtubules and inducing mitotic arrest.[5][9]

This direct comparison will allow us to benchmark the efficacy of MIP and understand its relative potential as a new therapeutic agent. We will utilize a subcutaneous xenograft model, which is a standard and reproducible method for initial in vivo efficacy studies.[6]

Based on the known activities of isoquinoline alkaloids, we hypothesize that MIP interferes with cell cycle progression and induces apoptosis.[3][4] This could be through the disruption of microtubule polymerization or by inhibiting key kinases involved in cell division, leading to G2/M phase arrest and subsequent cell death.

MIP_Signaling_Pathway cluster_cell Cancer Cell MIP This compound (MIP) Microtubules Microtubule Dynamics MIP->Microtubules Disrupts CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Regulates Apoptosis Apoptosis CellCycle->Apoptosis Arrest Leads to Proliferation Tumor Growth & Proliferation CellCycle->Proliferation Allows Apoptosis->Proliferation Inhibits

Caption: Hypothesized mechanism of MIP inducing apoptosis via cell cycle arrest.

Comparative Efficacy in a NSCLC Xenograft Model

To assess the in vivo anticancer activity of MIP, a well-established human NSCLC cell line, such as A549 or H460, will be used to create subcutaneous xenografts in athymic nude mice.[10][11][12] These mice lack a functional thymus, preventing the rejection of human tumor grafts.[13]

  • Animal Model: Female athymic nu/nu mice, 4-6 weeks old.[11][13]

  • Cell Line: A549 (human non-small cell lung adenocarcinoma).

  • Tumor Implantation: Subcutaneous injection of 5 x 10^6 A549 cells in a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.[13]

  • Study Groups (n=10 mice per group):

    • Vehicle Control: The formulation buffer used to dissolve MIP and Paclitaxel (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

    • MIP: Dosed at a predetermined concentration (e.g., 50 mg/kg), administered intraperitoneally (IP) daily.

    • Paclitaxel (Positive Control): Dosed at a standard effective concentration (e.g., 20 mg/kg), administered IP twice weekly.[5]

  • Treatment Initiation: Dosing begins when tumors reach a mean volume of 100-150 mm³.[14]

  • Endpoints:

    • Tumor volume measurement (twice weekly).

    • Body weight measurement (twice weekly, as an indicator of toxicity).

    • Survival analysis.

    • Terminal tumor weight and histopathological analysis.

The following tables summarize the expected quantitative data from this comparative study.

Table 1: Comparative Antitumor Efficacy

Treatment Group Dosage & Administration Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%)
Vehicle Control IP, Daily 1250 ± 150 -
MIP 50 mg/kg, IP, Daily 480 ± 95 61.6% (p < 0.001)

| Paclitaxel | 20 mg/kg, IP, 2x Weekly | 350 ± 80 | 72.0% (p < 0.001) |

Table 2: Animal Body Weight Analysis (Toxicity Assessment)

Treatment Group Mean Initial Body Weight (g) ± SEM Mean Final Body Weight (g) ± SEM Percent Body Weight Change
Vehicle Control 20.5 ± 0.8 22.1 ± 1.0 +7.8%
MIP 20.3 ± 0.7 19.8 ± 0.9 -2.5%

| Paclitaxel | 20.6 ± 0.8 | 18.5 ± 1.2 | -10.2% |

These hypothetical results suggest that MIP exhibits significant antitumor activity, comparable to the standard-of-care agent Paclitaxel, but with a potentially more favorable toxicity profile as indicated by the lower impact on body weight.

Experimental Protocols and Methodologies

Adherence to standardized and validated protocols is essential for reproducible and trustworthy results.[8]

  • Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Preparation: Harvest cells during the exponential growth phase using trypsin. Wash the cells twice with sterile phosphate-buffered saline (PBS).[13]

  • Cell Counting and Viability: Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Injection Suspension: Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL. Keep on ice.

  • Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each athymic nude mouse using a 27-gauge needle.[11]

  • Monitoring: Palpate the injection site for tumor formation starting 5-7 days post-injection.

  • Tumor Measurement: Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[13][14]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into the three treatment groups.

  • Drug Formulation:

    • MIP: Dissolve in the vehicle to the desired concentration.

    • Paclitaxel: Prepare according to supplier instructions and dilute in the vehicle.

  • Administration: Administer the prescribed dose via intraperitoneal injection based on the animal's most recent body weight.

  • Toxicity Monitoring: Record body weights twice weekly. Monitor animals for clinical signs of distress (e.g., lethargy, ruffled fur, loss of appetite).

  • Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).[14] Euthanize animals according to IACUC guidelines.

  • Data Analysis: Analyze tumor growth inhibition and statistical significance using appropriate tests (e.g., ANOVA with post-hoc tests).

The entire process, from initial compound screening to in vivo validation, follows a logical and rigorous path to ensure data integrity.

Experimental_Workflow InVitro In Vitro Screening (IC50 on A549 cells) Xenograft Xenograft Model Establishment (A549 cells in nu/nu mice) InVitro->Xenograft Promising Candidate Randomization Tumor Growth to 100-150 mm³ & Animal Randomization Xenograft->Randomization Successful Engraftment Treatment Treatment Phase (Vehicle, MIP, Paclitaxel) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring 28-Day Dosing Endpoint Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint Study Conclusion DataAnalysis Statistical Analysis & Efficacy Comparison Endpoint->DataAnalysis

Caption: Workflow for in vivo validation of MIP in a xenograft model.

Conclusion and Future Directions

This guide outlines a robust, comparative approach to validating the anticancer activity of this compound in a preclinical NSCLC xenograft model. The presented framework, including detailed protocols and a clear rationale, ensures scientific integrity and provides a solid foundation for go/no-go decisions in the drug development pipeline.[7]

The hypothetical data suggest that MIP is a promising therapeutic candidate with significant efficacy and potentially lower toxicity than the standard-of-care agent, Paclitaxel. Positive results from this study would warrant further investigation, including:

  • Orthotopic Xenograft Models: Implanting tumor cells in the lung to better mimic the natural tumor microenvironment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its therapeutic effect.[15]

  • Mechanism of Action Studies: In-depth molecular analysis of terminal tumors to confirm the hypothesized mechanism of cell cycle arrest and apoptosis induction.

By following this structured and comparative validation process, researchers can confidently assess the therapeutic potential of novel isoquinoline derivatives like MIP and advance the most promising candidates toward clinical evaluation.

References

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 79–83. [Link]

  • Kaur, M., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]

  • Yang, X., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLoS ONE, 10(8), e0136649. [Link]

  • Lee, E. J., & Park, S. E. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(11), 5673. [Link]

  • Creative Animodel. (n.d.). Preclinical Drug Testing Using Xenograft Models. Creative Animodel. [Link]

  • Kumar, R., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1118-1130. [Link]

  • ResearchGate. (2023). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. ResearchGate. [Link]

  • Tentler, J. J., et al. (2012). Patient-derived xenograft models for oncology drug discovery. Cancer and Metastasis Reviews, 31(3-4), 501–510. [Link]

  • ResearchGate. (n.d.). Xenograft model of in situ gene therapy. ResearchGate. [Link]

  • Altogen Labs. (n.d.). Xenograft Services and PDX Protocols. Altogen Labs. [Link]

  • Liu, W., et al. (2019). Mouse xenograft model. Bio-protocol, 9(12), e3271. [Link]

  • Wang, J., et al. (2017). Tumorigenicity Assay in Nude Mice. Bio-protocol, 7(18), e2553. [Link]

  • Marlow, L. A., et al. (2015). Methods for developing patient derived xenografts in athymic nude mice. Cancer Research, 75(15 Suppl), Abstract nr 1453. [Link]

  • Zhang, L., et al. (2021). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Biology & Medicine, 18(4), 1136–1148. [Link]

  • Welter, S., et al. (2010). Patient-derived xenografts of non-small-cell lung cancer: a pre-clinical model to evaluate adjuvant chemotherapy? European Journal of Cardio-Thoracic Surgery, 39(5), e128-e133. [Link]

  • Medscape. (2025). Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Medscape. [Link]

  • Fietta, A. A., & D'Incalci, M. (2014). Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells. Journal of Biomedicine and Biotechnology, 2014, 487529. [Link]

  • American Cancer Society. (2025). Targeted Drug Therapy for Non-small Cell Lung Cancer. American Cancer Society. [Link]

  • Kim, J. S., et al. (2007). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. Bioorganic & Medicinal Chemistry Letters, 17(10), 2823-2827. [Link]

  • Konovalenko, A. S., et al. (2022). The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. Biopolymers and Cell, 38(1), 37-47. [Link]

  • Gani, S. B., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(34), 56950–56965. [Link]

Sources

A Comparative Efficacy Analysis of Methyl 3-(isoquinolin-5-yl)propanoate Against Standard-of-Care Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the therapeutic potential of Methyl 3-(isoquinolin-5-yl)propanoate, a novel isoquinoline derivative. Given the well-documented role of the isoquinoline scaffold in targeting the Rho-associated protein kinase (ROCK) signaling pathway, this document outlines a systematic approach to compare the efficacy of this investigational compound against established standard-of-care ROCK inhibitors.[1][2]

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and cardiovascular agents.[1][3][4][5][6] Many of these compounds exert their effects by modulating key signaling pathways, with ROCK inhibition being a prominent mechanism.[2] This guide will, therefore, proceed under the hypothesis that this compound functions as a ROCK inhibitor and will detail the necessary experimental protocols to validate this hypothesis and benchmark its performance.

The Rho-ROCK Signaling Pathway: A Key Therapeutic Target

The Rho-ROCK pathway is a critical regulator of various cellular processes, including smooth muscle contraction, cell migration, and apoptosis.[7] Dysregulation of this pathway is implicated in the pathophysiology of several diseases, making it an attractive target for therapeutic intervention. ROCK inhibitors have shown clinical utility in conditions such as glaucoma, hypertension, and cerebral vasospasm.[2][7][8]

The canonical pathway involves the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates downstream substrates, such as Myosin Light Chain (MLC), leading to increased actin-myosin contractility.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibition Pharmacological Inhibition GPCR GPCR/Receptor Tyrosine Kinase RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Binding & Activation ROCK_active Active ROCK ROCK->ROCK_active MLC Myosin Light Chain (MLC) ROCK_active->MLC Phosphorylation pMLC Phosphorylated MLC (pMLC) MLC->pMLC Cellular_Response Cellular Responses (e.g., Contraction, Migration) pMLC->Cellular_Response SoC_Inhibitor Standard-of-Care ROCK Inhibitor SoC_Inhibitor->ROCK_active Inhibition Investigational_Compound This compound Investigational_Compound->ROCK_active Hypothesized Inhibition

Figure 1: The Rho-ROCK Signaling Pathway and Points of Inhibition.

Standard-of-Care ROCK Inhibitors

A meaningful comparison requires benchmarking against established drugs. The current standard-of-care ROCK inhibitors include:

  • Netarsudil (Rhopressa®): An ophthalmic solution approved for the treatment of glaucoma and ocular hypertension.[8][9] It lowers intraocular pressure by increasing the outflow of aqueous humor.[8]

  • Ripasudil (Glanatec®): Used in Japan for the treatment of glaucoma and ocular hypertension.[9][10]

  • Fasudil: Approved in Japan and China for the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage.[2][7]

These compounds provide a robust baseline for evaluating the potency and potential therapeutic niche of this compound.

Comparative Efficacy Evaluation: A Proposed Experimental Workflow

To ascertain the efficacy of this compound relative to standard-of-care drugs, a multi-tiered experimental approach is recommended. This workflow is designed to first validate the mechanism of action and then quantify and compare its biological effects.

G Start Start: Hypothesis Compound is a ROCK inhibitor Biochemical_Assay Phase 1: Biochemical Assays (In Vitro Kinase Assay) Start->Biochemical_Assay Cell_Based_Assay Phase 2: Cell-Based Assays (pMLC Western Blot, Cell Contraction) Biochemical_Assay->Cell_Based_Assay Functional_Assay Phase 3: Functional Assays (e.g., Aortic Ring Assay) Cell_Based_Assay->Functional_Assay In_Vivo_Model Phase 4: In Vivo Disease Models (e.g., Glaucoma Model) Functional_Assay->In_Vivo_Model Data_Analysis Comparative Data Analysis (IC50, EC50, In Vivo Efficacy) In_Vivo_Model->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Sources

A Researcher's Guide to Deconvoluting the Mechanism of Action of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the discovery of a novel bioactive compound marks the beginning of an intensive investigation to uncover its mechanism of action (MoA). Methyl 3-(isoquinolin-5-yl)propanoate, a member of the pharmacologically significant isoquinoline class of compounds, presents a compelling case for such exploration.[1][2][3][4][5] Isoquinoline derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often through diverse mechanisms like kinase inhibition or modulation of signaling pathways.[2][3][4] This guide provides a comprehensive, multi-pronged strategy for the rigorous cross-validation of the MoA for this promising, yet uncharacterized, small molecule. Our approach is designed not as a rigid template, but as a logical workflow, emphasizing scientific integrity and causality at each step to build a robust and validated understanding of the compound's biological function.

Part 1: Initial Target Hypothesis Generation - A Triad of Approaches

Without pre-existing data, our initial goal is to generate a set of high-confidence, testable hypotheses for the molecular target(s) of this compound. We will employ a combination of computational and experimental methods to cast a wide yet targeted net.

In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial insights into potential biological targets.[6] These approaches leverage the compound's structure to predict interactions with known proteins.

  • Rationale: Computational screening is a rapid and cost-effective method to prioritize potential target classes.[6] Methods like molecular docking and pharmacophore fitting can identify proteins with binding sites complementary to the structure of this compound.[6] Newer machine learning models, like KinasePred, can also predict activity against specific kinase families, a common target for isoquinoline-based molecules.[2][3][7]

  • Workflow:

    • Submit the 3D structure of this compound to multiple target prediction platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper).

    • Perform molecular docking simulations against a panel of high-priority targets identified in step 1, particularly kinases and other enzymes associated with isoquinoline scaffolds.

    • Utilize machine learning tools to predict potential off-target interactions, which can provide insights into safety and polypharmacology.[8]

Unbiased Chemical Proteomics: Affinity-Based Target Identification

To experimentally identify direct binding partners from the entire proteome, we will use an unbiased affinity chromatography approach coupled with mass spectrometry (MS).[9][10][11] This is a cornerstone of target deconvolution for phenotypic screening hits.[10][11][12]

  • Rationale: This method physically isolates proteins that bind directly to the compound of interest from a complex biological sample (e.g., cell lysate), providing direct physical evidence of interaction.[9][10] It does not rely on a functional readout, making it a powerful tool for identifying initial binding events.

  • Key Consideration: A crucial prerequisite is the synthesis of an analog of this compound that incorporates a linker for immobilization onto a solid support (e.g., Sepharose beads) without disrupting its core binding pharmacophore.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [Workflow for Affinity Chromatography-MS.]

Kinome Profiling with Kinobeads

Given that a significant number of isoquinoline-based drugs target protein kinases, a focused screen against this family is a high-yield strategy.[1][2] The kinobeads method is a specialized form of affinity chromatography that uses a cocktail of immobilized broad-spectrum kinase inhibitors to enrich a large portion of the cellular kinome.[13][14][15][16]

  • Rationale: This competitive binding assay determines which kinases are displaced from the kinobeads by the free test compound (this compound). It is a powerful method to assess both potency and selectivity against hundreds of native kinases simultaneously.[13][14][17]

  • Workflow:

    • Incubate cell lysates with varying concentrations of this compound.

    • Add the kinobeads matrix to the lysates to capture kinases not inhibited by the test compound.

    • Elute the captured kinases and quantify them using label-free quantitative mass spectrometry.

    • Generate dose-response curves for each identified kinase to determine binding affinity (IC50 values).

Part 2: Orthogonal Validation of Target Engagement

A list of putative targets from our initial screens is merely a starting point. Rigorous validation requires demonstrating that the compound engages its proposed target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[18][19][20][21]

  • Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[21] When a small molecule binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[19][20] This allows for the confirmation of target engagement in a physiological context, including intact cells or even tissues, without any modification to the compound or the protein.[18][21]

dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [Cellular Thermal Shift Assay (CETSA) Workflow.]

Comparative Data Summary: Target Validation

The results from these primary and secondary screens should be collated to identify high-confidence candidates for further study.

Method Principle Output This compound Result
In Silico Prediction Structure-based computational modelingRanked list of potential targetsHypothetical: Top hits include Kinase X, Kinase Y, and Enzyme Z
Affinity-MS Physical capture of binding partnersList of proteins with direct physical interactionHypothetical: Kinase X and Protein A identified
Kinobeads Profiling Competitive binding against the kinomeIC50 values for ~250 kinasesHypothetical: Potent binding to Kinase X (IC50 = 50 nM), weaker binding to Kinase Y (IC50 = 1.5 µM)
CETSA Ligand-induced thermal stabilizationThermal shift (ΔTm) in intact cellsHypothetical: Significant thermal shift observed for Kinase X, no shift for Protein A

Synthesis of Evidence: In this hypothetical scenario, the convergence of data from multiple, independent methods strongly implicates Kinase X as a primary, high-confidence target of this compound.

Part 3: Elucidating Functional Consequences and Pathway Activity

Confirming target binding is critical, but understanding the downstream functional consequences is the ultimate goal. If Kinase X is a validated target, we must determine how its modulation by our compound affects cellular signaling.

Phospho-Proteomics
  • Rationale: If the target is a kinase, its inhibition or activation will alter the phosphorylation status of its downstream substrates. Phospho-proteomics provides a global, unbiased snapshot of these changes, offering profound insights into the affected signaling pathways.

Reporter Gene Assays
  • Rationale: Reporter gene assays are essential tools for monitoring the activity of specific signaling pathways.[22][23][24][25] These assays use a reporter gene (e.g., luciferase) linked to a transcriptional response element that is controlled by a specific pathway.[25] An increase or decrease in reporter signal provides a quantitative measure of pathway modulation.[22][23]

  • Workflow:

    • Select a panel of reporter constructs for pathways hypothesized to be regulated by Kinase X (e.g., NF-κB, AP-1, CREB).

    • Transfect these constructs into a suitable cell line.

    • Treat the cells with a dose-response of this compound.

    • As a comparator, treat cells with a known, selective inhibitor of Kinase X.

    • Measure luciferase activity to quantify pathway modulation.

dot graph G { layout=neato; node [shape=record, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [Logic for comparing compound effects via reporter assay.]

Part 4: Experimental Protocols

Protocol 1: Affinity Chromatography Mass Spectrometry (AC-MS)

This protocol is a generalized workflow and requires optimization for the specific compound and lysate.

  • Bead Preparation: Covalently couple the linker-modified this compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads with no coupled compound.

  • Lysate Preparation: Grow and harvest cells (e.g., HEK293T or a relevant cancer cell line) and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cleared cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.

  • Elution: Elute bound proteins using a competitive elution with excess free compound or by changing buffer conditions (e.g., pH or salt concentration).

  • Sample Preparation for MS: Denature, reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis: Identify proteins using a database search algorithm (e.g., MaxQuant) and identify specific binders by comparing protein enrichment on the compound beads versus the control beads.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol uses Western Blot for detection and must be optimized for the target protein's melting profile.

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with this compound or vehicle control (e.g., DMSO) at the desired concentration for 1 hour.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant (soluble fraction) and determine protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody against the putative target protein (e.g., Kinase X).

  • Data Analysis: Quantify the band intensities at each temperature relative to the 40°C sample. Plot the percentage of soluble protein versus temperature to generate melting curves. Calculate the change in melting temperature (ΔTm) between the vehicle and compound-treated samples.

References

  • Bantscheff, M., et al. (2011). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Kruger, M., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology. [Link]

  • Lin, J.H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. [Link]

  • Duncan, J.S., et al. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Grisoni, F., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Chen, L., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics. [Link]

  • Li, Y., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. [Link]

  • Nowicka, J., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]

  • Golkowski, M. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]

  • He, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Giri, S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Nowicka, J., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals. [Link]

  • Creative Biolabs. Affinity Chromatography. [Link]

  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. [Link]

  • Various Authors. (2024). Isoquinoline derivatives and its medicinal activity. World of Molecules. [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. [Link]

  • GeneBio Systems. Reporter Assays. [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Lee, H. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]

  • Wang, C., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Pauli, G.F., et al. (2020). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. [Link]

  • Creative Biolabs. Target Deconvolution. [Link]

  • La-Beck, N.M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. [Link]

  • Johnson, C.B., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. CETSA. [Link]

Sources

A Researcher's Guide to the Independent Verification of Biological Targets for Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for the independent verification and validation of the biological targets of Methyl 3-(isoquinolin-5-yl)propanoate, a novel compound based on the pharmacologically significant isoquinoline scaffold.[1][2][3] Given the diverse biological activities of isoquinoline derivatives—ranging from anticancer to antimicrobial effects—rigorously identifying the specific molecular targets of a new analogue is paramount for understanding its mechanism of action and advancing it through the drug discovery pipeline.[3][4][5]

This document is designed for drug development professionals and researchers. It eschews a rigid template in favor of a logical, multi-pronged strategy that emphasizes orthogonal validation—the principle that a true biological target should be identifiable through multiple, mechanistically distinct experimental approaches. We will detail the causality behind experimental choices, provide actionable protocols, and present methods for clear data interpretation.

The Strategic Imperative: Beyond Initial Hits

Phenotypic screens may reveal that this compound has a desirable effect (e.g., it kills cancer cells), but this observation alone is a black box. What is the direct protein target? Does it have off-targets that could lead to toxicity? Answering these questions is a critical step in the drug discovery process.[6][7] Our verification strategy is built on a tiered approach:

  • Unbiased Target Discovery: Broadly identifying potential binding partners in a native biological system.

  • Direct Target Engagement (Biophysical): Confirming a direct, physical interaction between the compound and a purified or recombinant target protein.

  • In-Cellulo Target Engagement: Verifying that the compound engages its target within the complex milieu of a living cell, a crucial step for confirming physiological relevance.[8][9]

Below, we compare the core methodologies that form the pillars of this strategy.

Comparative Analysis of Key Target Verification Methodologies

Methodology Principle Primary Use Case Strengths Limitations
Affinity Chromatography - Mass Spectrometry (AC-MS) Immobilized compound ("bait") captures binding proteins ("prey") from cell lysate for identification by MS.[7][10][11]Unbiased, proteome-wide discovery of potential targets.Identifies a broad set of potential interactors without prior hypotheses.Requires chemical modification of the compound; high risk of non-specific binders; may miss low-affinity interactions.[7][12]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein, increasing its melting temperature within the cell.[13][14]Gold-standard for confirming target engagement in intact cells or tissues.[8][9]Label-free; works in a native cellular environment; confirms physiological interaction.[14]Requires a specific antibody for detection (Western Blot) or advanced MS for proteome-wide analysis; not suitable for initial discovery.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.[12]An alternative to CETSA for confirming target engagement in cell lysates.Does not require compound immobilization; can be performed with complex protein mixtures.[12]Less sensitive than CETSA for some targets; protease activity can be complex to control.

Experimental Framework for Target Verification

The following sections provide detailed workflows and protocols. The causality behind each step is explained to empower researchers to adapt and troubleshoot these methods effectively.

Workflow 1: Unbiased Target Discovery using Affinity Chromatography

This approach aims to answer the broad question: "What proteins in the cell lysate can physically bind to our compound?" It is a discovery-phase experiment.

Conceptual Workflow Diagram

cluster_prep Phase 1: Probe Synthesis & Matrix Prep cluster_exp Phase 2: Pulldown Experiment cluster_analysis Phase 3: Analysis synthesis Synthesize linker-modified This compound immobilize Covalently attach compound to affinity beads (e.g., NHS-activated) synthesis->immobilize incubate Incubate lysate with: 1. Compound-beads 2. Control-beads immobilize->incubate control_beads Prepare control beads (linker only or deactivated) control_beads->incubate lysate Prepare native cell lysate lysate->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE & Staining elute->sds_page mass_spec In-gel digest & LC-MS/MS sds_page->mass_spec data_analysis Database search & identify proteins enriched in compound pulldown vs. control mass_spec->data_analysis

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol: Affinity Pulldown

  • Principle of the Method: This technique leverages the high affinity of a specific biological interaction. By immobilizing this compound on a solid support (beads), it can be used as a "bait" to fish out its protein targets from a complex mixture like a cell lysate.[11] The success of this experiment hinges on minimizing non-specific binding.

  • Step-by-Step Methodology:

    • Probe Synthesis: Synthesize an analogue of this compound with a linker arm (e.g., a PEG linker with a terminal amine or carboxyl group) suitable for covalent attachment to beads. Causality: The linker's position must be carefully chosen to avoid disrupting the compound's native binding pharmacophore.

    • Immobilization: Covalently couple the linker-modified compound to NHS-activated agarose or magnetic beads. Block any remaining active sites on the beads to prevent non-specific protein binding.

    • Control Matrix Preparation: Prepare a control matrix. The best control is beads coupled to an inactive structural analogue of the compound. If unavailable, use beads with the linker alone or deactivated beads. Causality: This is the most critical step for trustworthiness. A true binding partner should not interact with the control matrix, allowing you to subtract background noise.[11]

    • Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions (e.g., using buffers with mild detergents like NP-40 or CHAPS) and clarify the lysate by high-speed centrifugation.

    • Binding/Incubation: Incubate the clarified lysate with the compound-conjugated beads and the control beads in parallel (e.g., 1-2 mg of lysate per 50 µL of bead slurry for 2-4 hours at 4°C).

    • Competitive Elution (Optional but Recommended): Before the standard elution, incubate the beads with a high concentration of free this compound. Proteins that are released are highly likely to be specific binders.

    • Washing: Wash the beads extensively with lysis buffer to remove proteins that are weakly or non-specifically bound.

    • Elution: Elute the bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE loading buffer) and boiling.

    • Analysis: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise bands that are present in the compound pulldown but absent or significantly reduced in the control lane. Identify the proteins using LC-MS/MS.[15]

  • Data Interpretation: A list of "hits" will be generated. True candidates are those proteins highly enriched in the experimental sample relative to all controls. These candidates are now hypotheses that require rigorous, orthogonal validation.

Workflow 2: In-Cellulo Target Engagement using CETSA

This workflow is designed to validate the top candidates from the discovery phase. It answers the critical question: "Does my compound bind to the hypothesized target inside a living cell?"

Mechanism of CETSA Diagram

cluster_unbound Unbound Protein cluster_bound Ligand-Bound Protein cluster_readout Analysis unbound_protein Protein (Native) unbound_heated Protein (Denatured & Aggregated) unbound_protein->unbound_heated Heat (e.g., 55°C) lysis Cell Lysis & Centrifugation unbound_heated->lysis compound Compound bound_protein Protein-Compound Complex (Stabilized) bound_heated Protein-Compound Complex (Remains Soluble) bound_protein->bound_heated Heat (e.g., 55°C) bound_heated->lysis western Western Blot for Soluble Protein lysis->western

Caption: The principle of Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-based CETSA

  • Principle of the Method: The binding of a ligand (the compound) to its target protein confers thermodynamic stability.[14] When heated, this stabilized protein will resist denaturation and aggregation at temperatures where its unbound counterpart would precipitate.[13][16] By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement.[8]

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat the cells with either vehicle (e.g., DMSO) or a range of concentrations of this compound for a predetermined time (e.g., 1 hour).

    • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling for 3 minutes at room temperature. Causality: This step is critical. A temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) is used to generate a "melting curve." The optimal temperature for subsequent experiments will be one where the unbound protein shows significant, but not complete, precipitation.

    • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). Causality: This method lyses cells without detergents that might disrupt protein-compound interactions.

    • Clarification: Separate the soluble fraction (containing non-aggregated proteins) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Detection: Carefully collect the supernatant. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western Blotting, using a specific antibody against the putative target protein.

  • Data Presentation & Interpretation:

    1. Thermal Profile (Melt Curve): Plot the band intensity (relative to the unheated sample) against temperature for both vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating stabilization.

    Temperature (°C) Vehicle (Relative Intensity) Compound (Relative Intensity)
    461.001.00
    490.950.98
    520.750.92
    550.400.81
    580.150.55
    610.050.25

    2. Isothermal Dose-Response (ITDR): Fix the temperature at a point of maximal difference (e.g., 55°C from the table above) and treat cells with a range of compound concentrations. This will demonstrate target engagement in a dose-dependent manner, which is a hallmark of a specific interaction.

Conclusion: Building a Self-Validating Case

The independent verification of a drug's biological target is not a linear process but a cycle of hypothesis generation and rigorous testing. By initiating with a broad, unbiased method like affinity chromatography, researchers can identify a manageable list of candidate proteins. Each of these candidates must then be subjected to orthogonal validation. Confirming a target with a method like CETSA, which measures a different biophysical parameter in a more physiologically relevant setting, provides a self-validating system.[17][18]

A positive result from both AC-MS and CETSA builds a powerful, trustworthy case that this compound directly engages its target, paving the way for further mechanistic studies and preclinical development.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved from [Link]

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (n.d.). PubMed. Retrieved from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2011). Nature. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. Retrieved from [Link]

  • Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. (n.d.). mediaTUM. Retrieved from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). Retrieved from [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2012). ACS Chemical Biology. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology. Retrieved from [Link]

  • Affinity chromatography-based proteomics for drug target deconvolution. (n.d.). ResearchGate. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Sensors. Retrieved from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Proteomics. (n.d.). Wikipedia. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for Methyl 3-(isoquinolin-5-yl)propanoate: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the isoquinoline scaffold remains a privileged structure, forming the core of numerous pharmacologically active agents.[1] The title compound, Methyl 3-(isoquinolin-5-yl)propanoate, is a key intermediate for the synthesis of various therapeutic candidates, necessitating efficient and scalable synthetic access. This guide provides a detailed, head-to-head comparison of two distinct and practical synthetic routes to this valuable building block, offering insights into the strategic choices that underpin process development and optimization. We will dissect a Palladium-Catalyzed Heck Reaction Pathway and a Convergent Horner-Wadsworth-Emmons (HWE) Olefination Strategy , providing detailed protocols, comparative data, and mechanistic rationale to guide researchers in selecting the optimal route for their specific needs.

Route 1: The Heck Reaction Pathway—A Linear Approach from Isoquinoline

This synthetic strategy employs a classic C-C bond-forming reaction, the Mizoroki-Heck coupling, to construct the carbon skeleton.[2][3][4][5] The route commences with the regioselective bromination of the parent isoquinoline, followed by a palladium-catalyzed coupling with methyl acrylate and subsequent reduction.

Experimental Protocol: Heck Reaction Pathway

Step 1: Synthesis of 5-Bromoisoquinoline

  • To a mechanically stirred solution of concentrated sulfuric acid (H₂SO₄, 150 mL) in a three-necked flask, carefully add isoquinoline (17 g, 131.6 mmol) in portions while maintaining the temperature at 0°C with an ice bath.

  • Cool the resulting mixture to -25°C using a suitable cooling bath (e.g., acetone/dry ice).

  • Add N-Bromosuccinimide (NBS, 29.2 g, 164.0 mmol) portion-wise, ensuring the internal temperature does not exceed -20°C.

  • Stir the reaction mixture at -22 ± 3°C for 2-3 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture onto 1 L of crushed ice.

  • Basify the aqueous solution to a pH of 8-10 by the slow addition of 30% ammonium hydroxide (NH₄OH) solution, while maintaining a low temperature.

  • Extract the product with ethyl acetate (4 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromoisoquinoline, which can be purified by column chromatography or recrystallization.

Causality of Experimental Choices: The use of concentrated sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring. The low temperature (-25°C) is critical to ensure regioselectivity for the 5-position over the 8-position.

Step 2: Heck Coupling of 5-Bromoisoquinoline with Methyl Acrylate

  • To a degassed solution of 5-bromoisoquinoline (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add methyl acrylate (1.5 equiv).

  • Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a phosphine ligand, for example, triphenylphosphine (PPh₃, 0.04 equiv).

  • Add a base, typically triethylamine (Et₃N, 2.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product, Methyl 3-(isoquinolin-5-yl)acrylate, by column chromatography.

Causality of Experimental Choices: The palladium(0) species, generated in situ from the palladium(II) precatalyst, undergoes oxidative addition into the C-Br bond. Subsequent migratory insertion of the methyl acrylate and β-hydride elimination yield the desired product and regenerate the catalyst. The base is essential to neutralize the HBr formed during the catalytic cycle.[2][3]

Step 3: Reduction of Methyl 3-(isoquinolin-5-yl)acrylate

  • Dissolve Methyl 3-(isoquinolin-5-yl)acrylate (1.0 equiv) in methanol (MeOH).

  • Add magnesium (Mg) turnings (3.0-4.0 equiv) in portions to the solution at room temperature.

  • Stir the mixture vigorously. The reaction is typically complete within a few hours (monitor by TLC).

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filter the mixture to remove any remaining solids and concentrate the filtrate to remove the methanol.

  • Extract the aqueous residue with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate to afford this compound.

Causality of Experimental Choices: The magnesium in methanol system provides a cost-effective and selective method for the 1,4-reduction of α,β-unsaturated esters.[6][7][8][9] This method avoids the use of high-pressure hydrogen gas and expensive noble metal catalysts that would be required for a standard catalytic hydrogenation.[10][11][12]

Route 2: The Horner-Wadsworth-Emmons (HWE) Pathway—A Convergent Strategy

This approach relies on the olefination of a pre-functionalized isoquinoline core. The Horner-Wadsworth-Emmons (HWE) reaction is chosen over the classical Wittig reaction for its superior (E)-stereoselectivity and the ease of removal of the water-soluble phosphate byproduct.[13][14][15][16]

Experimental Protocol: Horner-Wadsworth-Emmons Pathway

Step 1: Synthesis of Isoquinoline-5-carbaldehyde

The synthesis of isoquinoline-5-carbaldehyde can be achieved through various methods, often starting from 5-methylisoquinoline or 5-bromoisoquinoline. A common approach involves the oxidation of 5-methylisoquinoline.

  • Dissolve 5-methylisoquinoline in a suitable solvent like dioxane or pyridine.

  • Add selenium dioxide (SeO₂) and heat the mixture to reflux.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, cool the reaction, filter to remove selenium byproducts, and concentrate the solvent.

  • Purify the resulting isoquinoline-5-carbaldehyde by column chromatography.

Causality of Experimental Choices: Selenium dioxide is a well-established reagent for the oxidation of benzylic methyl groups to aldehydes. The isoquinoline nucleus is relatively stable to these oxidative conditions.

Step 2: Horner-Wadsworth-Emmons Olefination

  • In a flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C and add trimethyl phosphonoacetate (1.2 equiv) dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0°C and add a solution of isoquinoline-5-carbaldehyde (1.0 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The aqueous layer will contain the phosphate byproduct.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude Methyl 3-(isoquinolin-5-yl)acrylate by column chromatography.

Causality of Experimental Choices: The HWE reaction utilizes a stabilized phosphonate ylide which is more nucleophilic than its Wittig counterpart, often leading to better yields. The reaction mechanism favors the formation of the thermodynamically more stable (E)-alkene. The water-soluble nature of the phosphate byproduct simplifies purification compared to the triphenylphosphine oxide generated in a Wittig reaction.[14][15]

Step 3: Reduction of Methyl 3-(isoquinolin-5-yl)acrylate

This step is identical to Step 3 in the Heck Reaction Pathway, employing the Mg/MeOH system for the selective reduction of the α,β-unsaturated ester.

Head-to-Head Comparison

ParameterRoute 1: Heck Reaction PathwayRoute 2: HWE PathwayAnalysis
Overall Yield ModerateModerate to GoodThe HWE pathway may offer a slight yield advantage due to the high efficiency of the olefination step. Yields for Heck reactions can be sensitive to catalyst activity and substrate purity.
Number of Steps 3 (from isoquinoline)3 (from 5-methylisoquinoline)The number of steps is comparable, assuming the availability of the respective starting materials.
Starting Materials Isoquinoline, Methyl Acrylate5-Methylisoquinoline, Trimethyl phosphonoacetateIsoquinoline is generally more readily available and less expensive than 5-methylisoquinoline.
Reagent Toxicity & Cost Uses a palladium catalyst and phosphine ligand (can be costly and toxic).Uses sodium hydride (pyrophoric) and selenium dioxide (toxic).Both routes involve hazardous reagents. The cost of the palladium catalyst in Route 1 can be a significant factor on a large scale, although catalyst loading is low.
Scalability Good. Heck reactions are widely used in industrial processes. Catalyst removal can be a challenge.Good. The HWE reaction is highly scalable, and the aqueous workup for byproduct removal is advantageous.Both routes are scalable, but the purification in the HWE route might be more straightforward on a larger scale.
Stereoselectivity Not applicable in the final product. The Heck reaction typically yields the (E)-acrylate.The HWE reaction provides high (E)-stereoselectivity for the intermediate acrylate.While the stereochemistry is removed in the final reduction step, the high selectivity of the HWE reaction can lead to a cleaner intermediate product, simplifying purification.
Byproduct Management Triphenylphosphine oxide (if PPh₃ is used) and palladium residues require careful management.Water-soluble phosphate byproduct is easily removed by aqueous extraction. Selenium waste from Step 1 requires proper disposal.Route 2 offers a significant advantage in the ease of byproduct removal from the key C-C bond-forming step.

Visualizing the Synthetic Workflows

Heck_Reaction_Pathway isoquinoline Isoquinoline bromoisoquinoline 5-Bromoisoquinoline isoquinoline->bromoisoquinoline NBS, H₂SO₄ acrylate_intermediate Methyl 3-(isoquinolin-5-yl)acrylate bromoisoquinoline->acrylate_intermediate Methyl Acrylate, Pd(OAc)₂, PPh₃, Et₃N final_product This compound acrylate_intermediate->final_product Mg, MeOH

Caption: Workflow for the Heck Reaction Pathway.

HWE_Pathway methylisoquinoline 5-Methylisoquinoline aldehyde Isoquinoline-5-carbaldehyde methylisoquinoline->aldehyde SeO₂ acrylate_intermediate Methyl 3-(isoquinolin-5-yl)acrylate aldehyde->acrylate_intermediate Trimethyl phosphonoacetate, NaH final_product This compound acrylate_intermediate->final_product Mg, MeOH

Sources

Benchmarking the ADME properties of Methyl 3-(isoquinolin-5-yl)propanoate against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the ADME Properties of Methyl 3-(isoquinolin-5-yl)propanoate

A Senior Application Scientist's Field-Proven Insights into Preclinical Candidate Benchmarking

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount mantra.[1][2] A significant proportion of clinical trial failures can be attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Therefore, a rigorous and early assessment of a compound's ADME profile is not just a regulatory requirement but a critical step in de-risking a drug development program and ensuring that only the most promising candidates advance.[1][4][5][6]

This guide provides a comprehensive framework for benchmarking the ADME properties of a novel compound, this compound, against known inhibitors. As a compound containing the isoquinoline scaffold, which is present in numerous biologically active natural products and synthetic drugs, understanding its disposition in the body is crucial.[7][8] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear interpretation of the data, empowering researchers, scientists, and drug development professionals to make informed decisions.

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a key oncology target, such as a histone deacetylase (HDAC), given that some quinoline and isoquinoline derivatives have shown activity against such targets.[9] Therefore, we will benchmark it against two well-characterized inhibitors with known ADME profiles: Vorinostat and Entinostat .

Compound Structure Target Class
This compound Chemical structure of this compoundHDAC Inhibitor (Hypothesized)
Vorinostat Chemical structure of VorinostatPan-HDAC Inhibitor
Entinostat Chemical structure of EntinostatClass I HDAC Inhibitor

Section 1: Metabolic Stability Assessment

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[10] Assays using liver microsomes are a standard initial screen to evaluate a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[10][11]

Experimental Rationale

We employ human liver microsomes as they contain a rich complement of CYP enzymes, providing a robust in vitro system to predict in vivo hepatic clearance.[11][12] The inclusion of a Nicotinamide Adenine Dinucleotide Phosphate (NADPH) regenerating system is essential to ensure the continuous activity of these enzymes throughout the incubation period.[12][13] By measuring the disappearance of the parent compound over time, we can calculate key parameters such as half-life (t½) and intrinsic clearance (Clint).[11][13]

Workflow for Microsomal Stability Assay

Caption: Workflow of the in vitro metabolic stability assay.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[13]

    • Prepare 1 mM stock solutions of this compound, Vorinostat, and Entinostat in DMSO.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration of 1 µM), and human liver microsomes (final concentration of 0.5 mg/mL).[11][14]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]

  • Time-Point Sampling:

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction at each time point by adding a cold solution of acetonitrile containing an internal standard.[14]

    • Centrifuge the plate to precipitate the proteins.[12]

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.[13]

    • Determine the intrinsic clearance (Clint) using the calculated half-life and the protein concentration.[13]

Comparative Data: Metabolic Stability
Compound Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein) Predicted In Vivo Clearance
This compoundExperimental DataCalculated DataInterpretation
Vorinostat25 - 40ModerateModerate
Entinostat> 60LowLow

Note: The data for Vorinostat and Entinostat are representative values from the literature. The fields for this compound are for the user's experimental data.

Section 2: Cell Permeability Assessment

A drug's ability to permeate cell membranes is fundamental to its absorption and distribution.[15] The Caco-2 cell permeability assay is the industry gold standard for predicting in vivo intestinal absorption of orally administered drugs.[15][16][17]

Experimental Rationale

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp).[15][17][18] This model allows for the measurement of a compound's apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, to assess active efflux.[15] The integrity of the cell monolayer is crucial and is verified by measuring the Transepithelial Electrical Resistance (TEER).[17][19]

Workflow for Caco-2 Permeability Assay

Caption: Workflow of the Caco-2 cell permeability assay.

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells on Transwell filter inserts and culture for 21 days to allow for differentiation into a confluent monolayer.[17]

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 cell monolayers. Only use monolayers with TEER values above a pre-defined threshold (e.g., 200 Ω x cm²).[19]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For A-B permeability, add the test compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[15]

    • For B-A permeability, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[15]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the compound is a substrate for active efflux.[17]

Comparative Data: Caco-2 Permeability
Compound Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (ER) Predicted Absorption
This compoundExperimental DataExperimental DataCalculated DataInterpretation
Vorinostat1 - 55 - 15> 2Moderate (P-gp substrate)
Entinostat> 10> 10~ 1High

Note: The data for Vorinostat and Entinostat are representative values. The fields for this compound are for the user's experimental data.

Section 3: Plasma Protein Binding Assessment

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution, metabolism, and efficacy, as only the unbound fraction is pharmacologically active.[20][21]

Experimental Rationale

Equilibrium dialysis is considered the "gold standard" method for determining plasma protein binding.[22] The Rapid Equilibrium Dialysis (RED) device is a commonly used high-throughput system for this assay.[21][23] It employs a semipermeable membrane to separate a plasma-containing chamber from a buffer-filled chamber.[20][23] At equilibrium, the concentration of the unbound drug will be equal in both chambers, allowing for the calculation of the fraction unbound (fu).[23]

Workflow for Plasma Protein Binding Assay

Caption: Workflow of the plasma protein binding assay using RED.

Detailed Protocol: Plasma Protein Binding by Equilibrium Dialysis
  • Preparation:

    • Spike human plasma with the test compound at a final concentration of 1-10 µM.[20][21]

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) as the dialysis buffer.[20]

  • RED Device Loading:

    • Add the compound-spiked plasma to one chamber of the RED device and the PBS buffer to the other chamber.[20]

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4 hours) to reach equilibrium.[20][21]

  • Sampling and Preparation:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.[20]

    • To ensure accurate analysis, matrix-match the samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.[24]

    • Precipitate the proteins by adding cold acetonitrile with an internal standard.

  • LC-MS/MS Analysis:

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Data: Plasma Protein Binding
Compound Fraction Unbound (fu, %) Interpretation
This compoundExperimental DataInterpretation
Vorinostat~ 25%Moderately Bound
Entinostat~ 5%Highly Bound

Note: The data for Vorinostat and Entinostat are representative values. The fields for this compound are for the user's experimental data.

Synthesis and Conclusion

The comprehensive ADME profiling of this compound, benchmarked against established inhibitors like Vorinostat and Entinostat, provides a robust foundation for assessing its drug-like properties. By systematically evaluating its metabolic stability, cell permeability, and plasma protein binding, we can construct a holistic view of its potential pharmacokinetic behavior.

  • A high metabolic stability (low Clint) suggests a longer in vivo half-life and potentially less frequent dosing.

  • High permeability (high Papp A-B) and a low efflux ratio are indicative of good oral absorption.

  • The fraction unbound in plasma will dictate the concentration of the drug available to interact with its target and is a critical input for predicting in vivo efficacy and clearance.

This guide has provided the strategic rationale and detailed methodologies for conducting these pivotal in vitro ADME studies. The resulting data will be instrumental in guiding the subsequent stages of drug development, from lead optimization to the design of in vivo pharmacokinetic studies. Ultimately, this early, data-driven approach enhances the probability of selecting a clinical candidate with a favorable safety and efficacy profile, thereby increasing the likelihood of success in the clinic.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. Available from: [Link]

  • BioIVT. Plasma Protein Binding Assay. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • Visikol. Plasma Protein Binding Assay. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Available from: [Link]

  • Creative Bioarray. In Vitro ADME. Available from: [Link]

  • YouTube. ADME 101: CYP Inhibition. Available from: [Link]

  • PubMed. Biologically active isoquinoline alkaloids covering 2014-2018. Available from: [Link]

  • PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available from: [Link]

  • ResearchGate. Improving Early Drug Discovery through ADME Modelling. Available from: [Link]

  • PubChem. Methyl 3-[(propan-2-yl)amino]propanoate. Available from: [Link]

  • PubChem. Methyl 3-(methylamino)propanoate. Available from: [Link]

  • PubMed. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]

  • Neliti. ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines. Available from: [Link]

Sources

A Guide to Replicating Key Experiments for Determining the Bioactivity of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the potential anticancer bioactivity of the novel compound, Methyl 3-(isoquinolin-5-yl)propanoate. Given the nascent stage of research on this specific molecule, we will establish a robust experimental plan based on the well-documented activities of the broader isoquinoline class of compounds. Isoquinoline derivatives are known to exhibit a wide range of pharmacological effects, including potent anticancer properties, often through the induction of apoptosis and cell cycle arrest.[1][2]

Here, we will focus on two fundamental and widely accepted assays to form a preliminary bioactivity profile: a cell viability assay to determine cytotoxicity and a caspase activation assay to investigate the induction of apoptosis. For comparative analysis, we will benchmark the performance of this compound against a standard chemotherapeutic agent, Doxorubicin , and another bioactive isoquinoline alkaloid, Noscapine . The human cervical cancer cell line, HeLa , will be utilized as our in vitro model system due to its robustness and extensive characterization in cancer research.[3]

Experiment 1: Assessing Cytotoxicity using the Resazurin (AlamarBlue) Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cells. The Resazurin assay is a reliable, sensitive, and non-toxic method to measure cell viability.[4] The principle of this assay lies in the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The degree of fluorescence is directly proportional to the number of viable cells.[4]

Rationale for Experimental Choices
  • Assay Choice: The Resazurin assay is preferred over the MTT assay in this context due to its higher sensitivity, lower toxicity to cells (allowing for kinetic monitoring if desired), and simpler protocol (no solubilization step required).[4]

  • Cell Line: HeLa cells are a well-established and aggressive cancer cell line, making them a suitable initial model for screening potential anticancer agents.[3]

  • Positive Control: Doxorubicin is a widely used chemotherapy drug that primarily works by intercalating DNA and inhibiting topoisomerase II, leading to cell death.[5] Its well-documented cytotoxicity in HeLa cells provides a strong benchmark for a positive control.[6][7]

  • Comparative Compound: Noscapine, an isoquinoline alkaloid, offers an excellent comparison as it also possesses anticancer properties but acts through a different mechanism – the disruption of microtubule dynamics.[8][9] This allows for a more nuanced understanding of our test compound's potential mode of action.

Experimental Workflow: Resazurin Assay

Resazurin_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Resazurin Assay cluster_analysis Data Analysis prep1 Culture and passage HeLa cells prep2 Harvest and count cells prep1->prep2 prep3 Seed cells in a 96-well plate (e.g., 5,000 cells/well) prep2->prep3 treat1 Prepare serial dilutions of: - this compound - Noscapine - Doxorubicin prep3->treat1 treat2 Add compounds to respective wells treat1->treat2 treat3 Incubate for 72 hours at 37°C, 5% CO2 treat2->treat3 assay1 Add Resazurin solution to each well treat3->assay1 assay2 Incubate for 2-4 hours assay1->assay2 assay3 Measure fluorescence (Ex: 560 nm, Em: 590 nm) assay2->assay3 analysis1 Subtract background fluorescence assay3->analysis1 analysis2 Calculate percentage cell viability analysis1->analysis2 analysis3 Plot dose-response curves and determine IC50 values analysis2->analysis3

Caption: Workflow for the Resazurin-based cytotoxicity assay.

Detailed Protocol: Resazurin Assay
  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10][11] Passage cells upon reaching 80-90% confluency.[12][13]

  • Cell Seeding: Harvest HeLa cells using trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet and count the cells. Seed 5,000 cells in 100 µL of complete medium per well in a black, clear-bottom 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare stock solutions of this compound, Noscapine, and Doxorubicin in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Assay: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[14]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[15]

  • Data Analysis:

    • Subtract the average fluorescence of the media-only (blank) wells from all other wells.

    • Calculate the percentage of cell viability for each treatment as: (Fluorescence of treated cells / Fluorescence of untreated cells) x 100.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Data Summary (Hypothetical)
CompoundIC50 in HeLa cells (µM)Putative Primary Mechanism
This compoundTo be determinedUnknown
Noscapine~ 20 - 40Microtubule disruption[8]
Doxorubicin~ 0.2 - 2.0DNA intercalation and Topoisomerase II inhibition[5][6][7]

Experiment 2: Investigating Apoptosis Induction via Caspase-3/7 Activation

Many effective anticancer agents eliminate tumor cells by inducing apoptosis, or programmed cell death.[16] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[17] We will employ a fluorometric assay to detect the activity of these caspases.

Rationale for Experimental Choices
  • Mechanistic Insight: This assay provides a direct measure of a critical step in the apoptotic pathway, offering insight into the compound's mechanism of action. Isoquinoline alkaloids are frequently reported to induce apoptosis.[1][2]

  • Assay Principle: The assay utilizes a substrate, DEVD, linked to a fluorescent reporter. When caspase-3 or -7 is active, it cleaves the DEVD peptide, releasing the fluorophore and generating a measurable signal.[17] This "add-mix-measure" format is simple and amenable to a 96-well plate format.[18]

  • Comparative Analysis: Comparing the level of caspase activation induced by our test compound to that of Doxorubicin (known to induce apoptosis) and Noscapine (also reported to trigger apoptosis following mitotic arrest) will provide a valuable comparative context.[8][19]

Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathway Apoptotic Cascade stimulus This compound (Hypothesized) initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator induces effector Effector Caspases (Caspase-3, Caspase-7) initiator->effector activates substrate DEVD Substrate Cleavage effector->substrate cleaves apoptosis Apoptosis (Cell Death) effector->apoptosis executes

Caption: Simplified overview of the caspase-mediated apoptotic pathway.

Detailed Protocol: Caspase-3/7 Activation Assay
  • Cell Seeding: Seed HeLa cells in a white, clear-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat the cells with this compound, Noscapine, and Doxorubicin at their respective IC50 and 2x IC50 concentrations (as determined from the Resazurin assay). Include untreated and vehicle controls.

  • Incubation: Incubate the plate for a shorter duration, typically 24 hours, as caspase activation is an earlier event in apoptosis than the loss of metabolic activity.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[18] This typically involves reconstituting a lyophilized substrate with a buffer.

  • Assay Procedure: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[18]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.[18]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence of the media-only (blank) wells.

    • Express the data as fold-change in caspase activity relative to the untreated control.

Comparative Data Summary (Hypothetical)
Compound (at IC50 concentration)Caspase-3/7 Activity (Fold change vs. Control)Interpretation
This compoundTo be determinedIndicates potential for apoptosis induction
Noscapine3.5-foldConfirms apoptosis induction post-mitotic arrest
Doxorubicin5.0-foldStrong induction of apoptosis

Synthesis and Conclusion

This guide outlines a foundational approach to characterizing the bioactivity of this compound. By systematically evaluating its cytotoxicity and its ability to induce the key apoptotic mediators, caspase-3 and -7, we can generate a preliminary but crucial dataset.

The comparison with Doxorubicin and Noscapine is critical. If this compound demonstrates potent cytotoxicity and robustly activates caspases, it would warrant further investigation into its specific molecular targets and its efficacy in more complex cancer models. Conversely, if it shows cytotoxicity with low caspase activation, it may suggest an alternative, non-apoptotic cell death mechanism (e.g., necrosis or autophagy), which would then guide the direction of subsequent mechanistic studies.

The successful replication of these experiments will provide a solid, data-driven basis for a go/no-go decision on the continued development of this compound as a potential anticancer therapeutic.

References

  • Mahadeviah, C., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Research Journal of Pharmacy and Technology. [Link]

  • Cushman, M., et al. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules. [Link]

  • Saleem, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]

  • Patsnap. (2024). What is the mechanism of Noscapine? Patsnap Synapse. [Link]

  • Yang, X., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLoS ONE. [Link]

  • DeBono, A., et al. (2015). The Discovery and Development of Noscapine and Derivatives as Anti-cancer Agents. Journal of Medicinal Chemistry. [Link]

  • Monash University. (n.d.). Noscapine derivatives as potential anticancer agents. Faculty of Pharmacy and Pharmaceutical Sciences. [Link]

  • Gulia, S., et al. (2022). The Anti-Cancer Mechanisms of Berberine: A Review. Frontiers in Oncology. [Link]

  • Vonage Pharma. (2024). The Potential Role of Noscapine in Cancer Treatment. [Link]

  • Rauf, A., et al. (2022). Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. Cancer Management and Research. [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. [Link]

  • Ubigene. (n.d.). Cell Use Instruction - Hela Cell Line. [Link]

  • Periasamy, V. S., et al. (2015). Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. OncoTargets and Therapy. [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. [Link]

  • Creative Bioarray. (n.d.). HeLa Cell Line. [Link]

  • Motevaseli, E., et al. (2013). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. DARU Journal of Pharmaceutical Sciences. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. [Link]

  • Masters, J. R. (2002). HeLa cells 50 years on: the good, the bad and the ugly. Nature Reviews Cancer. [Link]

  • Wang, Y., et al. (2015). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Archives of Medical Science. [Link]

  • Atarod, S., et al. (2021). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Protocols.io. (2017). Cell culture of 7721 or HeLa cells. [Link]

  • ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells. [Link]

  • Sestito, S., et al. (2024). Noscapine and Apoptosis in Breast and Other Cancers. International Journal of Molecular Sciences. [Link]

  • Biomedical and Pharmacology Journal. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells. [Link]

  • Yilmaz, M., et al. (2019). Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. EXCLI Journal. [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Wikipedia. (n.d.). Doxorubicin. [Link]

  • Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link]

Sources

Unveiling the Transcriptomic Landscape: A Comparative Analysis of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding the precise molecular mechanisms by which a compound exerts its effects is paramount. Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a powerful lens to dissect these mechanisms at a genome-wide scale. This guide provides an in-depth comparative transcriptomic analysis of a novel investigational compound, Methyl 3-(isoquinolin-5-yl)propanoate, benchmarked against a known inhibitor in a relevant cancer cell model.

Given the nascent stage of research on this compound, this guide is constructed around a scientifically plausible hypothesis: that this isoquinoline derivative acts as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2, a critical signaling node frequently dysregulated in various cancers. The isoquinoline scaffold is a common feature in many biologically active compounds, including some with anti-cancer properties, lending credence to this proposed mechanism.

To rigorously evaluate the transcriptomic impact of this compound, we will compare its effects to Trametinib, a well-characterized and clinically approved MEK inhibitor.[1][2] The human colorectal adenocarcinoma cell line, HT-29, which is known to be sensitive to MEK inhibition, will serve as our experimental model.[3]

This guide will navigate you through the entire comparative transcriptomics workflow, from experimental design and execution to bioinformatic analysis and data interpretation. We will delve into the rationale behind each step, providing detailed protocols and showcasing hypothetical data to illustrate the expected outcomes.

Experimental Design: The Foundation of a Robust Transcriptomic Study

A well-conceived experimental design is the bedrock of any successful transcriptomic analysis. Our objective is to compare the gene expression changes induced by this compound with those of a vehicle control and a known MEK inhibitor, Trametinib.

Cell Line and Culture Conditions:

The HT-29 human colorectal adenocarcinoma cell line is an ideal model for this study.[4][5] These cells are known to possess a BRAF V600E mutation, which leads to constitutive activation of the MAPK/ERK pathway, making them sensitive to MEK inhibitors.[6]

  • Culture Medium: HT-29 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]

  • Culture Environment: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Seeding Density: For drug treatment experiments, a seeding density of approximately 3 x 10^4 cells/cm² is recommended to ensure the cells are in the logarithmic growth phase at the time of treatment.[1][7]

Treatment Groups and Conditions:

To ensure a comprehensive and internally validated dataset, we will establish three treatment groups, each with a minimum of three biological replicates:

  • Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., 0.1% DMSO). This group serves as the baseline for identifying treatment-specific gene expression changes.[8]

  • This compound: Cells treated with the investigational compound at a predetermined concentration (e.g., 1 µM). The concentration should be determined based on prior dose-response studies to elicit a biological effect without causing excessive cytotoxicity.

  • Trametinib (Positive Control): Cells treated with the known MEK inhibitor at a concentration known to effectively inhibit the MEK/ERK pathway in HT-29 cells (e.g., 100 nM).[9]

Treatment Duration:

The choice of treatment duration is critical for capturing the desired transcriptomic response. A 24-hour treatment period is often sufficient to observe significant changes in gene expression downstream of signaling pathway inhibition.[4]

Experimental Workflow: From Cell Culture to Sequencing Data

The following diagram outlines the key steps in the experimental workflow for our comparative transcriptomic analysis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cell_culture HT-29 Cell Culture seeding Seeding in 6-well plates cell_culture->seeding treatment Treatment: - Vehicle (DMSO) - this compound - Trametinib seeding->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc library_prep RNA-Seq Library Preparation rna_qc->library_prep sequencing Next-Generation Sequencing (e.g., Illumina) library_prep->sequencing

Caption: Experimental workflow for comparative transcriptomics.

Detailed Protocols:

1. Cell Culture and Treatment:

  • Culture HT-29 cells in EMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere and grow for 24 hours.

  • Prepare stock solutions of this compound and Trametinib in DMSO.

  • Treat the cells with the respective compounds or vehicle control at the final desired concentrations.

  • Incubate the treated cells for 24 hours.

2. RNA Extraction and Quality Control:

  • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA according to the manufacturer's protocol.[10]

  • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a microfluidics-based system (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 9.0.

3. RNA-Seq Library Preparation and Sequencing:

  • Prepare RNA sequencing libraries from the high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Perform quality control on the prepared libraries to ensure appropriate size distribution and concentration.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).

Bioinformatic Analysis: Translating Raw Data into Biological Insights

The raw sequencing data must undergo a rigorous bioinformatic pipeline to identify differentially expressed genes and enriched biological pathways.

bioinformatics_workflow cluster_data_processing Data Processing cluster_alignment_quantification Alignment & Quantification cluster_dge_analysis Differential Expression & Pathway Analysis raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (e.g., FastQC) raw_reads->qc trimming Adapter & Quality Trimming (e.g., Trimmomatic) qc->trimming alignment Alignment to Reference Genome (e.g., STAR) trimming->alignment quantification Read Quantification (e.g., featureCounts) alignment->quantification dge Differential Gene Expression (e.g., DESeq2) quantification->dge pathway_analysis Pathway Enrichment Analysis (e.g., g:Profiler) dge->pathway_analysis

Caption: Bioinformatic workflow for RNA-Seq data analysis.

Detailed Bioinformatic Protocol:

  • Quality Control and Trimming:

    • Assess the quality of the raw FASTQ files using a tool like FastQC.

    • Trim adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.

  • Alignment to a Reference Genome:

    • Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.[11][12] Key parameters for STAR include specifying the path to the genome index and the output file format (BAM).

  • Read Quantification:

    • Quantify the number of reads mapping to each gene using a tool like featureCounts.[13][14] This will generate a count matrix with genes as rows and samples as columns. The -p flag should be used for paired-end reads, and the -t exon -g gene_id flags are commonly used to count reads at the gene level based on exon features.[14]

  • Differential Gene Expression Analysis:

    • Perform differential gene expression analysis using a statistical package like DESeq2 in R.[15][16] DESeq2 normalizes the raw counts, models the data using a negative binomial distribution, and performs statistical tests to identify genes with significant expression changes between the different treatment groups.[17][18]

  • Pathway Enrichment Analysis:

    • Use the list of differentially expressed genes to perform Gene Ontology (GO) and KEGG pathway enrichment analysis using a tool like g:Profiler.[19][20] This will identify biological processes, molecular functions, cellular components, and signaling pathways that are significantly over-represented in the list of differentially expressed genes.

Hypothetical Results and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of this comparative transcriptomic analysis.

Table 1: Top 10 Differentially Expressed Genes (DEGs) in HT-29 Cells Treated with this compound vs. Vehicle Control

Gene Symbollog2FoldChangep-valueAdjusted p-value
DUSP6-2.51.2e-153.5e-11
SPRY4-2.24.5e-136.8e-09
ETV4-2.07.8e-128.1e-08
CCND1-1.81.1e-109.2e-07
FOSL1-1.73.4e-102.1e-06
MYC-1.56.7e-093.3e-05
EGR1-2.82.1e-167.2e-12
GDF152.15.2e-115.8e-07
ATF31.98.9e-104.5e-06
TRIB31.72.3e-089.7e-05

Table 2: Top 10 Differentially Expressed Genes (DEGs) in HT-29 Cells Treated with Trametinib vs. Vehicle Control

Gene Symbollog2FoldChangep-valueAdjusted p-value
DUSP6-2.83.1e-189.2e-14
SPRY4-2.56.8e-161.1e-11
ETV4-2.31.5e-141.7e-10
CCND1-2.14.2e-133.5e-09
FOSL1-1.98.1e-125.6e-08
MYC-1.72.2e-101.5e-06
EGR1-3.15.5e-192.1e-14
GDF152.41.8e-132.2e-09
ATF32.23.7e-122.9e-08
TRIB32.09.6e-116.8e-07

Table 3: Top 5 Enriched KEGG Pathways for Down-regulated Genes (Shared between both treatments)

Pathway IDPathway Namep-valueAdjusted p-value
hsa04010MAPK signaling pathway1.5e-084.2e-06
hsa04110Cell cycle3.2e-076.1e-05
hsa04151PI3K-Akt signaling pathway7.8e-069.5e-04
hsa05200Pathways in cancer1.1e-051.2e-03
hsa04068FoxO signaling pathway2.5e-052.3e-03

Interpretation of Hypothetical Results:

The hypothetical data in Tables 1 and 2 show a significant overlap in the down-regulated genes between this compound and Trametinib treatment. Many of these genes, such as DUSP6, SPRY4, ETV4, and CCND1, are known downstream targets of the MEK/ERK pathway. Their down-regulation is a strong indicator of pathway inhibition. The up-regulation of genes like GDF15 and ATF3 could represent cellular stress responses to the inhibition of a critical survival pathway.

The pathway enrichment analysis (Table 3) further corroborates these findings, with the MAPK signaling pathway being the most significantly enriched pathway among the down-regulated genes for both compounds. This provides strong evidence that this compound indeed acts as an inhibitor of the MEK/ERK pathway, similar to Trametinib.

Visualizing the MEK/ERK Signaling Pathway

The following diagram illustrates the core components of the MEK/ERK signaling pathway and highlights the point of inhibition by MEK inhibitors.

mek_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Trametinib Inhibitor->MEK

Caption: Simplified MEK/ERK signaling pathway.

Conclusion

This guide provides a comprehensive framework for conducting a comparative transcriptomic analysis of a novel compound, using this compound as a case study. By establishing a plausible hypothesis and comparing its transcriptomic signature to that of a known inhibitor, we can gain significant insights into its mechanism of action. The detailed protocols and bioinformatic pipeline presented here offer a robust and reproducible approach for researchers in drug discovery and development. The hypothetical data and their interpretation demonstrate how transcriptomics can be a powerful tool to validate a compound's intended target and uncover its broader biological effects, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Cytion. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics. [Link]

  • ResearchGate. Seeding density for HT29 cells?. [Link]

  • AACR Journals. Phase I Trial of Trametinib with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer. [Link]

  • DermNet. Trametinib. [Link]

  • PubMed. Transcriptome profiling by RNA sequencing reveals novel targets of Gemini nano curcumin on p53-mutant HT-29 colorectal cancer cells. [Link]

  • GEO Accession viewer - NIH. GSM1019738. [Link]

  • Bioinformatics | Oxford Academic. featureCounts: an efficient general purpose program for assigning sequence reads to genomic features. [Link]

  • GitHub Pages. Exercise 1 - Using DESeq2 in R. [Link]

  • g:Profiler. g:Profiler – a web server for functional enrichment analysis and conversions of gene lists. [Link]

  • Illumina Support. STAR. [Link]

  • PMC - NIH. Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments. [Link]

  • PMC - NIH. Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap. [Link]

  • PMC - NIH. Enhancer Remodeling During Adaptive Bypass to MEK Inhibition Is Attenuated by Pharmacological Targeting of the P-TEFb Complex. [Link]

  • Griffith Lab. Differential expression with DEseq2. [Link]

  • Griffith Lab. Differential Expression with DEseq2 - RNA-seq. [Link]

  • Memorial Sloan Kettering Cancer Center. HT-29: Human Colorectal Adenocarcinoma Cell Line (ATCC HTB-38). [Link]

  • OlvTools. Using featureCounts for Quantification of Gene Expression in RNA-seq Analysis. [Link]

  • KEGG. KEGG PATHWAY Database. [Link]

  • David Jimenez-Morales. Enrichment analysis using GprofileR — artmsEnrichProfiler. [Link]

  • STHDA. RNA-Seq differential expression work flow using DESeq2. [Link]

  • Wikipedia. HT-29. [Link]

  • RDocumentation. featureCounts: a general-purpose read summarization function. [Link]

  • Frontiers. From vision toward best practices: Evaluating in vitro transcriptomic points of departure for application in risk assessment using a uniform workflow. [Link]

  • Galaxy Training!. Transcriptomics / RNA-seq Alignment with STAR / Hands-on. [Link]

  • QIAGEN. RNA Sequencing Kits | RNA NGS Library Prep. [Link]

  • Nucleic Acids Research | Oxford Academic. g:Profiler—interoperable web service for functional enrichment analysis and gene identifier mapping (2023 update). [Link]

  • Pluto Bio. DESeq2: An Overview of a Popular RNA-Seq Analysis Package. [Link]

  • YouTube. Ras raf mek erk signaling pathway (map kinase pathway). [Link]

  • PMC - PubMed Central - NIH. STAR: ultrafast universal RNA-seq aligner. [Link]

  • MDPI. The Advancement and Application of the Single-Cell Transcriptome in Biological and Medical Research. [Link]

  • stowers institute research websites. Alignment of RNA Seq data with STAR. [Link]

  • ResearchGate. ERK MAPK signaling, adapted from KEGG pathway. Highlighted regions.... [Link]

  • Beginner's guide to using the DESeq2 package. [Link]

  • Galaxy. featureCounts. [Link]

  • Creative Diagnostics. Erk Signaling Pathway. [Link]

  • KEGG. KEGG MAPK signaling pathway - yeast. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of Methyl 3-(isoquinolin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

The core of our approach is built on the foundational principle that every chemical waste stream must be managed from its point of generation to its final disposal with meticulous care.[1] This "cradle-to-grave" responsibility is a cornerstone of regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3]

Part 1: Hazard Assessment and Characterization

Before any disposal protocol can be initiated, a thorough understanding of the potential hazards associated with methyl 3-(isoquinolin-5-yl)propanoate is paramount. In the absence of a specific SDS, we can infer potential hazards from related isoquinoline derivatives. For instance, methyl isoquinoline-3-carboxylate is classified as a skin and eye irritant and may cause respiratory irritation.[4] Therefore, it is prudent to handle this compound with a similar level of caution.

A comprehensive hazard assessment involves not only the primary chemical but also any solvents or reagents it may be mixed with. The resulting waste mixture must be evaluated for the four key characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA): ignitability, corrosivity, reactivity, and toxicity.[5]

Table 1: Inferred Hazard Profile and Safety Precautions for this compound

Hazard ClassificationInferred GHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat
Eye IrritationH319: Causes serious eye irritationSafety glasses with side shields or goggles
Respiratory IrritationH335: May cause respiratory irritationUse in a well-ventilated area or a chemical fume hood

Disclaimer: This hazard profile is based on data for structurally similar compounds. Researchers must consult the specific SDS for the material in their possession and conduct a thorough risk assessment before handling.

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is to never mix incompatible wastes.[6] From the moment waste is generated, it must be segregated. For this compound waste, this means:

  • Solid Waste: Unused or contaminated solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and any contaminated labware (e.g., pipette tips) should be collected in a designated, compatible solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste with other waste streams, such as halogenated or non-halogenated solvents, unless their compatibility has been verified.

The rationale behind immediate segregation is to prevent dangerous chemical reactions, such as the generation of toxic gases or explosions, that can occur when incompatible chemicals are mixed.[7]

Step 2: Proper Containerization

The selection of an appropriate waste container is a critical control point in preventing leaks and spills. According to OSHA mandates, waste containers must be:

  • Chemically Compatible: The container material must not react with or be degraded by the chemical waste. For many organic compounds like this compound, high-density polyethylene (HDPE) or glass containers are suitable.[8][9]

  • Securely Sealed: Containers must have a tight-fitting, leak-proof lid. They should be kept closed at all times except when adding waste.[6][7] This is not only to prevent spills but also to minimize the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • In Good Condition: Inspect containers for any signs of damage or deterioration before use.[8]

Step 3: Accurate and Comprehensive Labeling

Proper labeling is non-negotiable and is a key requirement from both the EPA and OSHA.[1][10] Every waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste."[10]

  • The full chemical name(s) of the contents (no abbreviations or chemical formulas).[6]

  • The approximate percentage of each component.[6]

  • The relevant hazard warnings (e.g., "Flammable," "Corrosive," "Toxic").[10]

  • The date of initial waste accumulation.[6]

This detailed information is vital for the safety of everyone who handles the waste, from the researcher in the lab to the personnel at the disposal facility. It ensures that the waste is managed and treated appropriately throughout its lifecycle.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are locations at or near the point of waste generation where hazardous waste can be temporarily stored under the control of the laboratory personnel.[5][7] Key requirements for SAAs include:

  • Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.[5]

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the largest container plus a safety margin.[6] This is a critical measure to contain any potential leaks or spills.

  • Segregation: Incompatible waste containers within the SAA must be segregated.[7]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to the central accumulation area within three days.[5]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5] Never dispose of chemical waste down the sink or in the regular trash.[6][11] The sewer system is not designed to handle such chemicals, and this can lead to environmental contamination and damage to the wastewater treatment infrastructure.[7]

When your waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your EHS office to schedule a pickup.[7] They will ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal start Waste Generated (this compound) solid_waste Solid Waste (e.g., contaminated gloves, labware) start->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Liquid container_solid Place in Compatible, Labeled Solid Waste Container solid_waste->container_solid container_liquid Place in Compatible, Labeled Liquid Waste Container liquid_waste->container_liquid saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container_solid->saa container_liquid->saa pickup Request Waste Pickup from EHS saa->pickup Container Full or Time Limit Reached disposal Transport to Licensed Hazardous Waste Facility pickup->disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(isoquinolin-5-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(isoquinolin-5-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.